molecular formula C13H9BrClFO B1517673 2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene CAS No. 1040075-19-1

2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene

Cat. No.: B1517673
CAS No.: 1040075-19-1
M. Wt: 315.56 g/mol
InChI Key: DWYVOFPZBVYQJJ-UHFFFAOYSA-N
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Description

2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene is a useful research compound. Its molecular formula is C13H9BrClFO and its molecular weight is 315.56 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-bromo-1-[(4-chlorophenyl)methoxy]-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrClFO/c14-12-7-11(16)5-6-13(12)17-8-9-1-3-10(15)4-2-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYVOFPZBVYQJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652706
Record name 2-Bromo-1-[(4-chlorophenyl)methoxy]-4-fluorobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1040075-19-1
Record name 2-Bromo-1-[(4-chlorophenyl)methoxy]-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene, a halogenated aromatic ether with significant potential as a versatile intermediate in medicinal chemistry and drug development. We will delve into its physicochemical properties, provide a detailed, validated protocol for its synthesis via the Williamson ether synthesis, and explore its prospective applications as a scaffold for novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering both foundational knowledge and practical insights into the utility of this compound.

Introduction: The Strategic Importance of Halogenated Phenyl Ethers in Medicinal Chemistry

Halogenated organic compounds play a pivotal role in the design and development of modern pharmaceuticals. The incorporation of halogen atoms, such as fluorine, chlorine, and bromine, into a molecular scaffold can profoundly influence its pharmacokinetic and pharmacodynamic properties. These modifications can enhance metabolic stability, improve binding affinity to biological targets, and increase cell membrane permeability.

This compound is a trifunctionalized aromatic compound that serves as an excellent building block for creating complex molecular architectures. The strategic placement of three different halogen atoms on the two aromatic rings, connected by an ether linkage, offers multiple points for synthetic diversification. The bromo- and chloro-substituents can be readily manipulated through various cross-coupling reactions, while the fluorine atom often contributes to improved metabolic stability and binding interactions. This makes the title compound a valuable intermediate for the synthesis of novel drug candidates across various therapeutic areas.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective handling, reaction optimization, and purification.

PropertyValue
Molecular Formula C₁₃H₉BrClFO
Molecular Weight 315.6 g/mol [1]
CAS Number 1040075-19-1
Appearance Expected to be a solid at room temperature
Solubility Predicted to be soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate.

Synthesis of this compound via Williamson Ether Synthesis

The most logical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This robust Sₙ2 reaction involves the coupling of an alkoxide with an alkyl halide. In this case, the sodium salt of 2-bromo-4-fluorophenol will be reacted with 1-chloro-4-(chloromethyl)benzene.

Rationale for the Synthetic Strategy

The Williamson ether synthesis is a cornerstone of organic synthesis due to its reliability and broad substrate scope.[2][3] The choice of 2-bromo-4-fluorophenol as the nucleophilic precursor and 1-chloro-4-(chloromethyl)benzene as the electrophile is based on the commercial availability and established reactivity of these starting materials. The phenolic proton of 2-bromo-4-fluorophenol is readily abstracted by a suitable base to form a potent nucleophile, which then displaces the benzylic chloride in an efficient Sₙ2 reaction.

Detailed Experimental Protocol

This protocol is a self-validating system, with each step designed to ensure high yield and purity of the final product.

Step 1: Synthesis of the Precursor - 2-Bromo-4-fluorophenol

The synthesis of 2-Bromo-4-fluorophenol is achieved through the electrophilic bromination of 4-fluorophenol. The hydroxyl group is a strong activating group and directs the incoming electrophile to the ortho and para positions. Since the para position is blocked by the fluorine atom, bromination occurs selectively at the ortho position.[4]

  • Materials:

    • 4-Fluorophenol

    • Dichloroethane

    • Bromine

    • Sodium sulfite

    • 10% Sodium hydroxide solution

    • 20% Sodium bicarbonate solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a 2 L reaction flask, dissolve 200 g (1.785 mol) of 4-fluorophenol in 300 ml of dichloroethane.

    • Cool the mixture to 5-10 °C in an ice bath.

    • Slowly add a solution of 300 g (1.875 mol) of bromine in 150 ml of dichloroethane dropwise, maintaining the temperature between 5-10 °C.

    • After the addition is complete, allow the reaction to stir for an additional 30 minutes at the same temperature.

    • Quench the reaction by adding a solution of 33 g (0.26 mol) of sodium sulfite in 200 ml of water and stir for 30 minutes to remove any unreacted bromine.

    • Separate the organic layer and wash it with a mixed alkaline solution (10% NaOH/20% NaHCO₃) to remove any acidic byproducts.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-Bromo-4-fluorophenol.[4][5]

Step 2: Synthesis of the Precursor - 1-Chloro-4-(chloromethyl)benzene

This benzylic chloride can be prepared by the chlorination of p-chlorotoluene.[6]

  • Materials:

    • p-Chlorotoluene

    • Chlorine gas

    • Azobisisobutyronitrile (AIBN) (initiator)

  • Procedure:

    • In a reaction vessel equipped for gas inlet and reflux, charge p-chlorotoluene.

    • Heat the p-chlorotoluene to approximately 115 °C.

    • Slowly bubble chlorine gas through the heated liquid in the presence of a radical initiator like AIBN under UV light.

    • Monitor the reaction progress by GC until the desired conversion is achieved.

    • Cool the reaction mixture and wash with water to remove any dissolved HCl.

    • Distill the crude product under reduced pressure to obtain pure 1-chloro-4-(chloromethyl)benzene.[6]

Step 3: Williamson Ether Synthesis of this compound

  • Materials:

    • 2-Bromo-4-fluorophenol

    • 1-Chloro-4-(chloromethyl)benzene

    • Sodium hydride (NaH) or Potassium Carbonate (K₂CO₃)

    • Anhydrous Dimethylformamide (DMF) or Acetonitrile

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a stirred solution of 2-bromo-4-fluorophenol (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.1 eq) portion-wise under an inert atmosphere (e.g., nitrogen or argon).

    • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.

    • Add a solution of 1-chloro-4-(chloromethyl)benzene (1.05 eq) in anhydrous DMF dropwise to the reaction mixture.

    • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_precursors Precursor Synthesis cluster_main_reaction Williamson Ether Synthesis cluster_workup Workup & Purification p1 4-Fluorophenol r1 2-Bromo-4-fluorophenol p1->r1 p2 Bromine p2->r1 product 2-Bromo-1-((4-chlorobenzyl)oxy)- 4-fluorobenzene r1->product p3 p-Chlorotoluene r2 1-Chloro-4-(chloromethyl)benzene p3->r2 p4 Chlorine p4->r2 r2->product reagents NaH or K₂CO₃ DMF or Acetonitrile reagents->product workup Extraction & Washing product->workup purification Column Chromatography workup->purification final_product Pure Product purification->final_product

Caption: Synthetic workflow for this compound.

Potential Applications in Drug Development

While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs suggest significant potential as a key intermediate in the synthesis of various therapeutic agents. Halogenated diphenyl ethers and related structures are known to exhibit a wide range of biological activities.

The presence of the bromo substituent makes this compound an ideal candidate for Suzuki, Stille, Heck, and other palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse functionalities at this position, enabling the generation of large libraries of compounds for high-throughput screening.

The 4-chlorobenzyl ether moiety is a common feature in many biologically active molecules, contributing to favorable hydrophobic interactions with protein targets. Furthermore, the 4-fluorophenyl group is a well-established bioisostere for a phenyl group, often leading to improved metabolic stability and enhanced binding affinity due to potential hydrogen bonding interactions.

Given the prevalence of similar structural motifs in known drugs, it is plausible that derivatives of this compound could be investigated as:

  • Kinase Inhibitors: Many kinase inhibitors feature substituted aromatic cores.

  • Anticancer Agents: The compound could serve as a scaffold for molecules targeting various cancer-related pathways.

  • Antimicrobial Agents: Halogenated aromatic compounds have a long history as effective antimicrobial agents.

Predicted Spectroscopic Characterization

  • ¹H NMR:

    • A singlet corresponding to the benzylic methylene protons (-O-CH₂-) is expected around δ 5.0-5.2 ppm.

    • The aromatic region (δ 6.8-7.5 ppm) will show a complex pattern of multiplets due to the protons on both phenyl rings, with characteristic coupling patterns influenced by the bromo, chloro, and fluoro substituents.

  • ¹³C NMR:

    • The benzylic carbon (-O-CH₂-) should appear around δ 70 ppm.

    • The aromatic region will display multiple signals corresponding to the 13 carbon atoms of the two phenyl rings. The carbon atoms directly attached to the halogens will show characteristic chemical shifts and, in the case of the fluorine-bearing ring, C-F coupling.

  • Mass Spectrometry (MS):

    • The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio). This will result in a cluster of peaks around the calculated molecular weight of 315.6 g/mol .

Conclusion

This compound is a strategically designed chemical intermediate with considerable potential for application in drug discovery and development. Its trifunctionalized nature allows for a high degree of synthetic versatility, making it an attractive starting material for the synthesis of novel and complex molecular entities. The detailed synthetic protocol provided in this guide, based on the robust Williamson ether synthesis, offers a reliable and efficient route to this valuable compound. As the demand for novel therapeutics continues to grow, the importance of such versatile building blocks in the arsenal of medicinal chemists cannot be overstated.

References

  • 1-CHLORO-4-(CHLOROMETHYL)-BENZENE - ChemBK. ChemBK. Available at: [Link]

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  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Available at: [Link]

Sources

An In-depth Technical Guide to 2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene is a polyhalogenated aromatic ether with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a brominated and fluorinated phenyl ring linked via an ether bridge to a chlorinated benzyl group, offers multiple points for synthetic modification. This guide provides a comprehensive overview of its synthesis, predicted physicochemical properties, spectral characteristics, and potential applications, with a focus on the underlying chemical principles relevant to researchers in drug discovery and organic synthesis.

The diaryl ether motif is a privileged scaffold in numerous biologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2] The incorporation of specific halogen atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. For instance, fluorine can enhance metabolic stability and binding affinity, while bromine provides a reactive handle for cross-coupling reactions to build molecular complexity.[3][4] The strategic combination of these elements in this compound makes it a compound of interest for the development of novel therapeutics and functional materials.

Physicochemical Properties

While specific experimental data for this compound is not extensively documented in public literature, its key properties can be reliably predicted based on its chemical structure.

PropertyPredicted Value
CAS Number 1040075-19-1
Molecular Formula C₁₃H₉BrClFO
Molecular Weight 315.57 g/mol
Appearance Likely a colorless to pale yellow solid or oil
Solubility Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and insoluble in water.
Boiling Point Predicted to be high, likely >300 °C, due to its molecular weight and aromatic nature.
Melting Point Expected to be in the range of a crystalline solid, influenced by the planarity and packing of the aromatic rings.

Synthesis and Mechanism

The most logical and efficient synthetic route to this compound is a two-step process. This begins with the synthesis of the key intermediate, 2-Bromo-4-fluorophenol, followed by a Williamson ether synthesis.

Part 1: Synthesis of 2-Bromo-4-fluorophenol

This intermediate is prepared via the electrophilic bromination of 4-fluorophenol. The hydroxyl (-OH) group is a strongly activating, ortho-, para-directing group, while the fluorine atom is a deactivating but also ortho-, para-directing group. Given that the para position to the hydroxyl group is occupied by fluorine, the incoming bromine electrophile is directed with high regioselectivity to the ortho position.[5]

Experimental Protocol:

  • In a suitable reaction vessel, dissolve 4-fluorophenol (1.0 equivalent) in a chlorinated solvent such as dichloroethane.

  • Cool the solution to a temperature between 5-10 °C using an ice bath.

  • Slowly add a solution of bromine (1.05 equivalents) in dichloroethane dropwise to the reaction mixture, ensuring the temperature is maintained.

  • After the addition is complete, allow the reaction to proceed for an additional 30 minutes.

  • Quench the reaction by adding an aqueous solution of sodium sulfite to consume any unreacted bromine.

  • Separate the organic layer and wash it with a mild basic solution (e.g., 10% NaOH/20% NaHCO₃) to remove any unreacted phenol.[6]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-Bromo-4-fluorophenol.[6]

Part 2: Williamson Ether Synthesis of the Final Product

The Williamson ether synthesis is a classic and robust method for forming ethers, proceeding via an Sₙ2 mechanism.[7][8] In this step, the synthesized 2-Bromo-4-fluorophenol is deprotonated with a suitable base to form a phenoxide nucleophile, which then displaces the chloride from 4-chlorobenzyl chloride.

Causality Behind Experimental Choices:

  • Base Selection: A moderately strong base like potassium carbonate is often sufficient to deprotonate the phenol without causing side reactions. The choice of a non-nucleophilic base is crucial to prevent competition with the phenoxide.

  • Solvent: A polar aprotic solvent such as acetone or acetonitrile is ideal for Sₙ2 reactions as it can solvate the cation of the base while not significantly solvating the nucleophile, thus enhancing its reactivity.

  • Leaving Group: The benzylic chloride on 4-chlorobenzyl chloride is an excellent electrophile for Sₙ2 reactions due to the stability of the transition state and the good leaving group ability of the chloride ion.[9]

Experimental Protocol:

  • To a solution of 2-Bromo-4-fluorophenol (1.0 equivalent) in acetone, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.

  • Add 4-chlorobenzyl chloride (1.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor its progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Synthesis Workflow Diagram

G cluster_0 Part 1: Synthesis of 2-Bromo-4-fluorophenol cluster_1 Part 2: Williamson Ether Synthesis A 4-Fluorophenol C Electrophilic Aromatic Substitution (5-10 °C) A->C B Bromine in Dichloroethane B->C D 2-Bromo-4-fluorophenol C->D High Regioselectivity E 2-Bromo-4-fluorophenol H SN2 Reaction (Reflux) E->H F 4-Chlorobenzyl chloride F->H G Potassium Carbonate in Acetone G->H Base I This compound H->I Purification

Caption: Synthetic route to the target compound.

Predicted Spectral Properties

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the benzylic methylene protons.

  • Aromatic Region (approx. 6.8 - 7.5 ppm): The three protons on the bromofluorophenyl ring will appear as complex multiplets due to proton-proton and proton-fluorine coupling. The four protons on the chlorobenzyl ring will likely appear as two doublets, characteristic of a para-substituted benzene ring.[10]

  • Benzylic Protons (approx. 5.1 ppm): A singlet corresponding to the two protons of the -O-CH₂- group is expected. The chemical shift is downfield due to the deshielding effect of the adjacent oxygen atom and aromatic ring.[11]

¹³C NMR Spectroscopy

The carbon NMR spectrum will show 13 distinct signals corresponding to each unique carbon atom in the molecule. The carbons attached to electronegative atoms (O, Br, Cl, F) will be shifted downfield.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorbances:

  • C-O-C Asymmetric Stretch: A strong, characteristic peak for the aromatic ether linkage is expected in the range of 1230-1260 cm⁻¹.[12]

  • Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

  • Aromatic C=C Bending: Several sharp peaks in the 1400-1600 cm⁻¹ region.

  • C-Br, C-Cl, and C-F Stretches: These will appear in the fingerprint region below 1200 cm⁻¹.

Mass Spectrometry

The mass spectrum will provide crucial information about the molecular weight and isotopic distribution.

  • Molecular Ion Peak (M⁺): The presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a complex isotopic pattern for the molecular ion peak. The most abundant peaks will be at m/z corresponding to the combination of the most abundant isotopes.

  • Fragmentation: Common fragmentation pathways for benzyl ethers include cleavage of the benzylic C-O bond, leading to the formation of a stable benzyl cation (m/z for the 4-chlorobenzyl fragment) and a phenoxy radical.

Reactivity and Potential Applications Relationship

G cluster_0 Potential Applications A This compound Bromine Atom Fluorine Atom Ether Linkage Chlorobenzyl Group B Drug Discovery (e.g., Kinase Inhibitors, Anticancer Agents) A:f0->B Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) A:f1->B Enhances Metabolic Stability & Binding Affinity A:f2->B Provides Structural Rigidity and Conformational Control C Agrochemicals (e.g., Herbicides, Fungicides) A:f3->C Modulates Lipophilicity and Bioavailability D Materials Science (e.g., Specialty Polymers)

Caption: Reactivity of functional groups and their relevance to applications.

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its functional groups, making it a valuable intermediate.

  • Cross-Coupling Reactions: The bromine atom on the phenyl ring is the most reactive site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the straightforward introduction of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse library of derivatives.[13][14]

  • Nucleophilic Aromatic Substitution: While less reactive than activated aryl halides, the fluorinated ring could potentially undergo nucleophilic aromatic substitution under harsh conditions.

Given the prevalence of the diaryl ether scaffold in bioactive molecules, this compound is a prime candidate for:

  • Drug Discovery: As an intermediate in the synthesis of kinase inhibitors, G-protein-coupled receptor (GPCR) modulators, and other therapeutic agents. The ability to modify the "B-ring" via the bromo substituent allows for extensive structure-activity relationship (SAR) studies.[15]

  • Agrochemicals: The polyhalogenated nature of the molecule is a common feature in modern herbicides and fungicides, suggesting its potential as a building block in this area.[4]

  • Materials Science: The rigid, well-defined structure could be incorporated into specialty polymers or liquid crystals.

Safety and Handling

As a polyhalogenated aromatic compound, this compound should be handled with appropriate safety precautions in a well-ventilated chemical fume hood.[16]

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[17]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound represents a strategically designed chemical intermediate with considerable potential for research and development. While direct experimental data is sparse, a robust understanding of its properties and reactivity can be inferred from fundamental chemical principles and data from analogous structures. The synthetic route is accessible through well-established methodologies, and its unique combination of reactive sites makes it a valuable tool for medicinal chemists and materials scientists aiming to construct complex and functionally diverse molecules.

References

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An In-depth Technical Guide to the Synthesis of 2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene: Core Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably Dapagliflozin, a selective sodium-glucose co-transporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes. The efficient and scalable synthesis of this key intermediate is of paramount importance in pharmaceutical manufacturing. This guide provides an in-depth technical overview of the primary synthetic route to this compound, focusing on the selection and preparation of starting materials and the core chemical transformation.

The principal and most industrially viable method for the preparation of this compound is the Williamson ether synthesis . This robust and well-established reaction involves the coupling of an alkoxide with an alkyl halide. In this specific case, the synthesis proceeds via the reaction of 2-bromo-4-fluorophenol with 4-chlorobenzyl chloride or bromide.

This guide will dissect the synthesis into its fundamental components: the preparation of the key precursors and the final etherification step. We will explore the underlying chemical principles, provide detailed experimental protocols, and present the information in a clear and accessible format for researchers and professionals in the field.

Core Synthetic Strategy: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. It proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, where a deprotonated alcohol (an alkoxide) acts as the nucleophile, attacking an electrophilic carbon atom of an alkyl halide and displacing the halide leaving group.[1][2][3][4]

For the synthesis of this compound, the retrosynthetic analysis points to two primary starting materials:

  • 2-Bromo-4-fluorophenol : The source of the aromatic core and the hydroxyl group that will be converted into the ether linkage.

  • 4-Chlorobenzyl halide (Chloride or Bromide) : The electrophilic partner that provides the 4-chlorobenzyl moiety.

The general reaction scheme is as follows:

Figure 1: General scheme of the Williamson ether synthesis for this compound.

The following sections will delve into the preparation of these essential starting materials.

Synthesis of Starting Material 1: 2-Bromo-4-fluorophenol

The synthesis of 2-bromo-4-fluorophenol typically starts from commercially available and relatively inexpensive 4-fluoroaniline. The synthetic sequence involves two key transformations: acetylation to protect the amine, followed by regioselective bromination, and finally, hydrolysis of the acetamide and diazotization of the resulting aniline to introduce the hydroxyl group.

Step 1: Acetylation of 4-Fluoroaniline

The initial step involves the protection of the amino group of 4-fluoroaniline as an acetamide. This is crucial to prevent side reactions during the subsequent bromination step and to control the regioselectivity of the halogenation.

Reaction: 4-Fluoroaniline reacts with acetic anhydride to form 4-fluoroacetanilide.

Causality of Experimental Choices:

  • Acetic Anhydride: A highly effective and readily available acetylating agent.

  • Reaction Conditions: The reaction is typically carried out at room temperature and is often exothermic.[5] Cooling may be necessary to control the reaction rate.

Step 2: Bromination of 4-Fluoroacetanilide

The next step is the regioselective bromination of the 4-fluoroacetanilide. The acetamido group is an ortho-, para-director. Since the para position is blocked by the fluorine atom, bromination occurs at one of the ortho positions.

Reaction: 4-Fluoroacetanilide is brominated to yield 2-bromo-4-fluoroacetanilide.

Causality of Experimental Choices:

  • Brominating Agent: Molecular bromine (Br₂) is a common brominating agent. Alternatively, hydrobromic acid in the presence of an oxidizing agent like hydrogen peroxide can be used to generate bromine in situ, which can improve yield and reduce the formation of dibrominated byproducts.[6]

  • Solvent: A suitable solvent such as dichloromethane or acetic acid is used to dissolve the starting material and facilitate the reaction.

Step 3: Hydrolysis of 2-Bromo-4-fluoroacetanilide

The acetyl protecting group is removed by hydrolysis to yield 2-bromo-4-fluoroaniline.

Reaction: 2-Bromo-4-fluoroacetanilide is hydrolyzed under acidic or basic conditions.

Causality of Experimental Choices:

  • Acid or Base Catalysis: Both strong acids (like HCl or H₂SO₄) and strong bases (like NaOH) can effectively catalyze the hydrolysis of the amide.

Step 4: Diazotization and Hydrolysis to 2-Bromo-4-fluorophenol

The final step in the synthesis of the phenol is the conversion of the amino group of 2-bromo-4-fluoroaniline into a hydroxyl group. This is achieved via a Sandmeyer-type reaction where the aniline is first diazotized with a source of nitrous acid, and the resulting diazonium salt is then hydrolyzed.

Reaction: 2-bromo-4-fluoroaniline is treated with a diazotizing agent (e.g., sodium nitrite in acidic solution) followed by heating in water to yield 2-bromo-4-fluorophenol.

Causality of Experimental Choices:

  • Diazotizing Agent: Sodium nitrite in the presence of a strong acid (like sulfuric acid) generates nitrous acid in situ, which reacts with the aniline to form the diazonium salt.[7]

  • Temperature Control: The diazotization reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

  • Hydrolysis: The diazonium salt is then carefully heated in an aqueous solution to facilitate the substitution of the diazonium group with a hydroxyl group.

Experimental Workflow for the Synthesis of 2-Bromo-4-fluorophenol

Synthesis of 2-Bromo-4-fluorophenol A 4-Fluoroaniline B 4-Fluoroacetanilide A->B Acetic Anhydride C 2-Bromo-4-fluoroacetanilide B->C Bromine D 2-Bromo-4-fluoroaniline C->D Hydrolysis (H+ or OH-) E 2-Bromo-4-fluorophenol D->E 1. NaNO2, H2SO4 2. H2O, Heat

Caption: Synthetic pathway for 2-Bromo-4-fluorophenol.

Synthesis of Starting Material 2: 4-Chlorobenzyl Halide

4-Chlorobenzyl chloride or bromide are common commercial reagents. However, they can also be synthesized from 4-chlorotoluene through free-radical halogenation.

Reaction: 4-Chlorotoluene is reacted with a halogenating agent (e.g., N-bromosuccinimide for bromination or sulfuryl chloride for chlorination) in the presence of a radical initiator (e.g., AIBN or UV light).

Causality of Experimental Choices:

  • Halogenating Agent: N-Bromosuccinimide (NBS) is a preferred reagent for benzylic bromination as it provides a low concentration of bromine, minimizing side reactions.

  • Radical Initiator: AIBN (Azobisisobutyronitrile) or UV light is used to initiate the free-radical chain reaction.

The Core Reaction: Williamson Ether Synthesis of this compound

With both key starting materials in hand, the final step is the Williamson ether synthesis.

Detailed Step-by-Step Protocol
  • Deprotonation of 2-Bromo-4-fluorophenol: 2-Bromo-4-fluorophenol is treated with a suitable base to form the corresponding phenoxide.

    • Choice of Base: Common bases include sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃). The choice of base can influence the reaction rate and yield. Stronger bases will more effectively deprotonate the phenol.

  • Addition of 4-Chlorobenzyl Halide: The 4-chlorobenzyl halide (chloride or bromide) is added to the reaction mixture containing the phenoxide.

  • SN2 Reaction: The nucleophilic phenoxide attacks the benzylic carbon of the 4-chlorobenzyl halide, displacing the halide and forming the ether linkage.

  • Work-up and Purification: After the reaction is complete, the mixture is typically washed with water to remove inorganic salts. The organic layer is then dried and the solvent is evaporated. The crude product can be purified by recrystallization or column chromatography to obtain pure this compound.

Reaction Parameters and Optimization
ParameterRecommended ConditionsRationale
Solvent Polar aprotic solvents such as Dimethylformamide (DMF), Acetonitrile (MeCN), or Acetone.These solvents effectively solvate the cation of the phenoxide salt, leaving the anion more nucleophilic and accelerating the SN2 reaction.
Temperature Typically room temperature to moderate heating (e.g., 50-80 °C).Heating can increase the reaction rate, but excessive temperatures may lead to side reactions.
Base Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH).K₂CO₃ is a milder base that is often sufficient and can be easier to handle. NaOH ensures complete deprotonation.
Leaving Group Bromide is generally a better leaving group than chloride, potentially leading to faster reaction times with 4-chlorobenzyl bromide.The C-Br bond is weaker than the C-Cl bond, making bromide a more facile leaving group.
Experimental Workflow for Williamson Ether Synthesis

Williamson Ether Synthesis cluster_0 Preparation of Nucleophile cluster_1 Electrophile A 2-Bromo-4-fluorophenol B 2-Bromo-4-fluorophenoxide A->B Base (e.g., K2CO3) D This compound B->D SN2 Reaction C 4-Chlorobenzyl Halide C->D

Caption: Workflow of the Williamson ether synthesis.

Conclusion

The synthesis of this compound is a well-defined process that relies on fundamental organic reactions. The Williamson ether synthesis serves as the key transformation, bringing together two crucial precursors: 2-bromo-4-fluorophenol and a 4-chlorobenzyl halide. The successful execution of this synthesis on an industrial scale depends on the efficient and cost-effective preparation of these starting materials and the optimization of the final etherification step. This guide has provided a comprehensive overview of the synthetic strategies and the rationale behind the experimental choices, offering valuable insights for researchers and professionals in the field of pharmaceutical development and manufacturing.

References

  • CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide - Google Patents.
  • CN102320987A - Preparation method of 2-bromo-4-fluoroacetanilide - Google Patents.
  • Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]

  • Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. Available at: [Link]

  • Professor Dave Explains. Williamson Ether Synthesis. YouTube. Available at: [Link]

  • The Organic Chemistry Tutor. Williamson Ether Synthesis Reaction Mechanism. YouTube. Available at: [Link]

  • JPH075487B2 - Method for producing 1-bromo-2-chloro-4-fluorobenzene - Google Patents.

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Unlocking the Potential of 2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Promise in Chemical Biology and Drug Discovery

In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutic agents. 2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene emerges as a compound of significant interest, not for a long history of established applications, but for the inherent potential encoded within its structure. This technical guide serves to illuminate the prospective research applications of this molecule, providing a scientifically grounded framework for its exploration by researchers, scientists, and drug development professionals.

Possessing a unique halogenation pattern and a flexible benzyl phenyl ether linkage, this compound is a derivative of 2-bromo-4-fluorophenol, a well-established building block in the synthesis of targeted therapies.[1][2][3][4] The diaryl ether motif, and by extension, the benzyl phenyl ether core, is recognized as a "privileged scaffold" in drug discovery, frequently associated with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[5][6][7] The presence of bromine, chlorine, and fluorine atoms offers a rich playground for medicinal chemists to modulate pharmacokinetic and pharmacodynamic properties, leveraging principles of halogen bonding to enhance target engagement.[8][9][10]

This guide will provide a comprehensive overview of the synthesis, potential research applications, and detailed experimental workflows for investigating this compound as a novel candidate in various therapeutic areas.

Physicochemical Properties and Synthesis

A foundational understanding of the molecule's characteristics is essential for its application.

PropertyValueReference
CAS Number 1040075-19-1[11]
Molecular Formula C₁₃H₉BrClFO[11]
Molecular Weight 315.57 g/mol [11]
Appearance Predicted to be a solid at room temperatureInferred
Proposed Synthetic Route: The Williamson Ether Synthesis

The most direct and logical approach to synthesize this compound is via the Williamson ether synthesis.[12][13][14] This reliable and well-documented SN2 reaction involves the deprotonation of a phenol to form a nucleophilic phenoxide, which then displaces a halide from an alkyl halide.[14][15]

Reaction Scheme:

  • Reactants: 2-Bromo-4-fluorophenol and 4-chlorobenzyl bromide.

  • Base: A suitable base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is required to deprotonate the phenol.[13]

  • Solvent: A polar aprotic solvent like acetonitrile or N,N-dimethylformamide (DMF) is typically used to facilitate the SN2 reaction.[14]

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 2_Bromo_4_fluorophenol 2-Bromo-4-fluorophenol Reaction Williamson Ether Synthesis (SN2) 2_Bromo_4_fluorophenol->Reaction 4_chlorobenzyl_bromide 4-chlorobenzyl bromide 4_chlorobenzyl_bromide->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Temperature Heat (50-80°C) Temperature->Reaction Product 2-Bromo-1-((4-chlorobenzyl)oxy) -4-fluorobenzene Reaction->Product Purification Purification (Column Chromatography) Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: Proposed workflow for the synthesis of the title compound.

Detailed Experimental Protocol: Synthesis
  • Preparation: To a solution of 2-bromo-4-fluorophenol (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).

  • Addition of Alkyl Halide: Add 4-chlorobenzyl bromide (1.1 eq) to the reaction mixture.

  • Reaction: Stir the mixture at a temperature of 50-80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).[16]

  • Work-up: Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired this compound.[16]

Potential Research Applications in Medicinal Chemistry

The structural motifs present in this compound suggest several promising avenues for investigation in drug discovery.

Anticancer Drug Discovery: Kinase Inhibitors

The precursor, 2-bromo-4-fluorophenol, is a key intermediate in the synthesis of kinase inhibitors like Afatinib, a dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[3] Diaryl ethers are also known to be valuable scaffolds for designing anticancer agents.[17]

Scientific Rationale: The 2-bromo-4-fluorophenyl moiety can serve as a crucial pharmacophore for binding to the hinge region of various kinases. The 4-chlorobenzyl group can be explored for its potential to interact with solvent-exposed regions or allosteric pockets of the kinase domain, potentially conferring selectivity and potency. The strategic placement of halogens can enhance binding affinity through halogen bonding and improve metabolic stability.[8][9][10]

Proposed Research Workflow:

Anticancer_Screening_Workflow Start Synthesized Compound Kinase_Panel Kinase Panel Screening (e.g., 96-well format) Start->Kinase_Panel Hit_Identification Hit Identification (>50% inhibition at 10 µM) Kinase_Panel->Hit_Identification IC50_Determination IC₅₀ Determination for Active Kinase Targets Hit_Identification->IC50_Determination Cell_Proliferation Cell-Based Proliferation Assays (e.g., MTT, in cancer cell lines) IC50_Determination->Cell_Proliferation Mechanism_of_Action Mechanism of Action Studies (Western Blot for pathway modulation) Cell_Proliferation->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

Caption: A logical workflow for anticancer screening.

Hypothetical Target Pathway: PI3K/mTOR Signaling

Derivatives of a structurally similar compound, 4-(benzyloxy)-2-bromo-1-fluorobenzene, have been investigated as inhibitors of phosphatidylinositol 3-kinase alpha (PI3Kα) and the mammalian target of rapamycin (mTOR), key components of a signaling pathway often dysregulated in cancer.[18]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Compound 2-Bromo-1-((4-chlorobenzyl)oxy) -4-fluorobenzene Compound->PI3K Potential Inhibition Compound->mTORC1 Potential Inhibition

Sources

A Senior Application Scientist's In-Depth Technical Guide to 2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Halogenated Ether Intermediates in Modern Drug Synthesis

In the landscape of contemporary pharmaceutical development, the efficient construction of complex molecular architectures is paramount. Key to this endeavor is the availability of versatile, high-purity chemical intermediates that serve as robust building blocks. 2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene emerges as a compound of significant interest, embodying the strategic combination of functionalities—a reactive bromine for cross-coupling, a stable benzyl ether linkage, and fluorine atoms to modulate physicochemical properties.

This technical guide provides an in-depth exploration of this intermediate, from its fundamental properties and synthesis to its potential application in the synthesis of high-value active pharmaceutical ingredients (APIs). Drawing from established chemical principles and analogous patented syntheses, we will dissect the rationale behind its synthesis and propose its utility as a precursor, particularly in the context of C-aryl glucoside SGLT2 inhibitors, a blockbuster class of anti-diabetic drugs.

Core Compound Analysis: Physicochemical and Structural Properties

A thorough understanding of a chemical intermediate begins with its fundamental properties. This compound is a multi-halogenated aryl benzyl ether. The strategic placement of its functional groups dictates its reactivity and utility in multi-step synthetic pathways.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1040075-19-1[1]
Molecular Formula C₁₃H₉BrClFO[1]
Molecular Weight 315.57 g/mol [1]
Appearance Predicted: White to off-white solid or oil
Solubility Soluble in common organic solvents (e.g., DMF, Acetone, THF, Dichloromethane)

The structure features a 2-bromo-4-fluorophenyl moiety linked via an ether oxygen to a 4-chlorobenzyl group. The bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C bond formation. The benzyloxy group serves as a stable protecting group for the phenol, which can be cleaved under specific conditions if required. The fluorine and chlorine atoms can enhance metabolic stability and modulate the electronic properties of the molecule, which are desirable attributes in drug candidates.

Caption: Structure of this compound.

Synthesis and Mechanism: The Williamson Ether Synthesis

The most direct and industrially scalable method for preparing aryl benzyl ethers is the Williamson ether synthesis.[2][3] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2]

Mechanistic Rationale

The synthesis involves two primary steps:

  • Deprotonation: The phenolic proton of 2-bromo-4-fluorophenol is acidic and is removed by a suitable base (e.g., potassium carbonate, sodium hydride) to form a nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide anion attacks the electrophilic benzylic carbon of 4-chlorobenzyl chloride (or bromide), displacing the halide leaving group in a concerted SN2 reaction to form the ether linkage.[4]

The choice of a primary benzylic halide is crucial. Primary halides are excellent substrates for SN2 reactions, minimizing the potential for competing E2 elimination reactions that can occur with secondary or tertiary halides.[2][4]

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: SN2 Reaction Phenol 2-Bromo-4-fluorophenol Phenoxide Potassium 2-bromo-4-fluorophenoxide Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide Product This compound Phenoxide->Product SN2 Attack Halide 4-Chlorobenzyl Chloride Halide->Product Salt KCl Product->Salt

Caption: Williamson ether synthesis reaction pathway.

Detailed Experimental Protocol

This protocol is a representative procedure based on standard Williamson ether synthesis methodologies.[5]

Materials:

  • 2-Bromo-4-fluorophenol (1.0 eq)

  • 4-Chlorobenzyl chloride (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromo-4-fluorophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add a sufficient volume of DMF to dissolve the reactants (approximately 5-10 mL per gram of phenol).

  • Addition of Electrophile: Add 4-chlorobenzyl chloride (1.1 eq) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with deionized water and then brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure this compound.

G start Start: Assemble Reactants (Phenol, Base, Solvent) setup Add 2-Bromo-4-fluorophenol, K₂CO₃, and DMF to flask start->setup add_halide Add 4-Chlorobenzyl Chloride at Room Temperature setup->add_halide heat Heat to 80-90 °C (4-6 hours) add_halide->heat monitor Monitor by TLC heat->monitor monitor->heat Incomplete workup Cool and Quench with Water monitor->workup Complete extract Extract with Ethyl Acetate (3x) workup->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry over MgSO₄ and Filter wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify via Column Chromatography concentrate->purify end End: Pure Product purify->end

Caption: Experimental workflow for the synthesis protocol.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized intermediate.

Table 2: Representative Analytical Data

TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃) δ ~ 7.40 (d, J=8.4 Hz, 2H, Ar-H), 7.35 (d, J=8.4 Hz, 2H, Ar-H), 7.25-7.10 (m, 2H, Ar-H), 6.90 (dd, J=8.8, 4.4 Hz, 1H, Ar-H), 5.10 (s, 2H, O-CH₂-Ar). Note: Predicted chemical shifts based on similar structures.[6]
¹³C NMR (100 MHz, CDCl₃) δ ~ 157 (d, J=240 Hz), 152 (d, J=10 Hz), 136, 134, 129.5, 129.0, 120 (d, J=25 Hz), 118 (d, J=25 Hz), 116 (d, J=5 Hz), 115 (d, J=10 Hz), 71. Note: Predicted chemical shifts based on analogous compounds.
Mass Spectrometry (EI) Expected molecular ion peaks [M]⁺ and [M+2]⁺ at m/z 314 and 316, reflecting the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). A prominent fragment at m/z 125 corresponding to the 4-chlorotropylium ion is also expected.[7]
HPLC Purity (RP-HPLC) >98% (UV detection at 220 nm).

Application as a Pharmaceutical Intermediate: A Gateway to SGLT2 Inhibitors

While no commercialized drug explicitly lists this compound as a direct starting material in publicly available literature, its structure is highly analogous to key intermediates used in the synthesis of C-aryl glucoside SGLT2 inhibitors like Canagliflozin and Dapagliflozin.[8][9] These drugs are critical for the management of type 2 diabetes.

The core structure of these inhibitors features a glucose (or glucitol) moiety attached via a C-C bond to a diarylmethane or similar scaffold. The synthesis of this scaffold frequently involves the coupling of two different aromatic rings.

Our target intermediate, this compound, is an ideal precursor for such a scaffold. The bromine atom can be converted into an organometallic species (e.g., via lithium-halogen exchange or Grignard formation), which can then undergo a nucleophilic addition to a protected gluconolactone derivative. This is a common strategy in the synthesis of C-aryl glucosides.

G Intermediate 2-Bromo-1-((4-chlorobenzyl)oxy) -4-fluorobenzene Organometallic Aryl Lithium or Grignard Reagent Intermediate->Organometallic Lithium-Halogen Exchange (e.g., n-BuLi) Coupled_Product Coupled Hemiketal Intermediate Organometallic->Coupled_Product Nucleophilic Addition Gluconolactone Protected Gluconolactone Gluconolactone->Coupled_Product Reduction Reductive Deprotection/ Glycoside Formation Coupled_Product->Reduction e.g., Et₃SiH, BF₃·OEt₂ API_Scaffold C-Aryl Glucoside Scaffold (SGLT2 Inhibitor Core) Reduction->API_Scaffold

Caption: Proposed role in the synthesis of a C-aryl glucoside core.

This proposed pathway highlights the strategic value of the intermediate. It provides one of the two key aromatic systems, pre-functionalized for coupling and containing the necessary halogen substituents that are often retained in the final API structure to enhance its pharmacological profile.

Safety and Handling

As a halogenated aromatic compound, this compound should be handled with appropriate care in a laboratory setting. While specific toxicity data is not available, data from structurally similar compounds suggest the following precautions.

Table 3: Hazard and Safety Information (based on analogous compounds)

Hazard CategoryPrecautionary MeasuresReference
Skin Irritation Causes skin irritation. Wear protective gloves (e.g., nitrile), a lab coat, and handle in a well-ventilated area or fume hood.[3][10]
Eye Irritation Causes serious eye irritation. Wear safety glasses with side shields or chemical goggles.[10][11]
Inhalation May cause respiratory irritation. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[10]
Handling Wash hands thoroughly after handling. Keep away from heat and open flames.[3]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3]

Conclusion

This compound represents a strategically designed pharmaceutical intermediate. Its synthesis via the robust Williamson ether reaction is straightforward and scalable. While its direct application in a commercialized API is not yet documented in public literature, its structural features make it a highly valuable building block for the synthesis of complex diaryl-based molecules. Its potential as a precursor to C-aryl glucoside SGLT2 inhibitors is particularly compelling, offering a clear and logical pathway for its use in drug discovery and development programs. As the demand for efficient and modular synthetic routes continues to grow, the importance of well-characterized and versatile intermediates like the one detailed in this guide will only increase.

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An In-depth Technical Guide to the Safe Handling of 2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive toxicological data is publicly available for 2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene. This guide has been developed by extrapolating information from structurally similar halogenated aromatic compounds and established chemical safety principles. The recommendations herein should be considered a baseline for safe handling, and a conservative approach is strongly advised. All laboratory activities involving this compound must be preceded by a thorough, site-specific risk assessment conducted by qualified personnel.

Introduction and Scope

This compound is a complex halogenated aromatic ether, a class of compounds frequently utilized as intermediates in the synthesis of pharmaceuticals and other high-value chemical products. The presence of multiple halogen substituents (bromine, chlorine, fluorine) on the aromatic rings, combined with the benzyl ether linkage, suggests a nuanced reactivity and toxicological profile.

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of this compound. Given the absence of specific safety data, this guide is built upon the foundational principles of chemical safety and data from analogous compounds, such as 2-Bromo-1-chloro-4-fluorobenzene and 1-Bromo-4-chloro-2-fluorobenzene. The primary objective is to foster a culture of safety and proactive risk mitigation when working with this and other novel chemical entities.

Hazard Identification and Risk Assessment

The hazard profile of this compound is inferred from its structural components: a polyhalogenated benzene ring and a chlorobenzyl ether group. Halogenated aromatic compounds are known to be irritants and can have other significant health effects.[1]

Inferred GHS Hazard Classification

Based on data for structurally related compounds, the following GHS classifications are anticipated.[2][3][4][5]

Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation
Flammable LiquidsCategory 4H227: Combustible liquid
Causality of Hazards
  • Skin and Eye Irritation: The lipophilic nature of the aromatic rings allows the molecule to penetrate the outer layers of the skin, potentially causing irritation, redness, and discomfort.[6] Direct contact with the eyes is likely to cause significant irritation.[3]

  • Respiratory Irritation: If the compound has a notable vapor pressure or is handled in a way that generates aerosols or dust, inhalation may irritate the respiratory tract, leading to symptoms such as coughing and shortness of breath.[3]

  • Combustibility: While not highly flammable, the compound is likely combustible and may ignite if exposed to high temperatures or a source of ignition.[5]

  • Chronic Toxicity: There is no specific data on the long-term effects of this compound. However, some halogenated aromatic compounds are known to have chronic health effects, including potential organ toxicity.[1][7] Therefore, minimizing exposure is crucial.

Safe Handling and Storage Procedures

A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment (PPE), is essential.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent skin and eye contact.[8][9][10]

  • Eye and Face Protection: Chemical splash goggles are mandatory.[3] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[9]

  • Skin Protection:

    • Gloves: Use chemically resistant gloves. Nitrile gloves may provide adequate splash protection for incidental contact, but for prolonged handling, heavier-duty gloves such as neoprene should be considered.[11] Always inspect gloves for tears or holes before use and replace them immediately if contaminated.[11]

    • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned to protect against splashes.

    • Footwear: Closed-toe and closed-heel shoes are required in any area where this chemical is handled.[11]

Experimental Workflow: A Step-by-Step Protocol for Handling
  • Preparation: Before starting work, ensure that the fume hood is operational and uncluttered. Locate the nearest emergency shower and eyewash station.[12] Have a chemical spill kit readily available.

  • Weighing and Transfer:

    • Conduct all weighing and transfers of the solid compound within the fume hood.

    • Use a disposable weighing boat or paper.

    • If transferring a solution, use a pipette or syringe to minimize the risk of splashing.

  • Reaction Setup:

    • Set up all reactions in the fume hood.

    • Ensure all glassware is free from cracks and defects.

    • Use a heating mantle with a temperature controller; avoid open flames.

  • Post-Reaction Workup and Cleanup:

    • Quench reactions carefully, especially if pressure buildup is possible.

    • All contaminated glassware should be rinsed with an appropriate solvent in the fume hood before being removed for further cleaning.

    • Wipe down the work surface in the fume hood with a suitable solvent and decontaminating solution after work is complete.

Storage Requirements
  • Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[6][13]

  • Keep away from heat, sparks, and open flames.[14]

  • Store separately from strong oxidizing agents and other incompatible materials.[15]

Emergency Procedures

Rapid and correct response to an emergency is critical to minimizing harm.

Spill Response

The appropriate response to a spill depends on its size and the immediate hazards it presents.[16][17]

SpillResponse

Minor Spill (<1 Liter, not highly volatile):

  • Alert personnel in the immediate vicinity.[18]

  • Don appropriate PPE (at a minimum, double gloves, chemical splash goggles, and a lab coat).[17]

  • Contain the spill by surrounding it with an inert absorbent material like vermiculite or sand.[16]

  • Once the liquid is absorbed, carefully scoop the material into a sealable container.[18]

  • Clean the spill area with soap and water.[18]

  • Label the container as hazardous waste and arrange for proper disposal.[19]

Major Spill (>1 Liter or if you are unsure):

  • Evacuate the area immediately.[16]

  • Alert others to evacuate and notify your supervisor and institutional safety office.

  • If the substance is flammable, and it is safe to do so, turn off any nearby ignition sources.[20]

  • Do not attempt to clean up a major spill yourself. Wait for trained emergency responders.[16]

Exposure First Aid
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[21][22] Remove contaminated clothing while under a safety shower.[21] Seek medical attention if irritation persists.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[21][23] Remove contact lenses if present and easy to do. Seek immediate medical attention.[24]

  • Inhalation: Move the affected person to fresh air.[3] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[15]

  • Ingestion: Do NOT induce vomiting.[24] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Disposal Considerations

Chemical waste must be managed in a way that protects human health and the environment.

  • Waste Classification: As a halogenated organic compound, this substance and any materials contaminated with it are considered hazardous waste.[25][26]

  • Segregation: Do not mix halogenated waste with non-halogenated waste streams.[25][27] This is because the disposal methods differ, and cross-contamination increases disposal costs and environmental risk.[27]

  • Containerization: Collect waste in a designated, leak-proof, and properly labeled container.[19] The label should clearly state "Hazardous Waste" and list the chemical constituents.[19]

  • Disposal: All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with all local, regional, and national regulations.[28] Do not pour this chemical down the drain.[25]

Toxicological and Ecotoxicological Profile

As previously stated, no specific toxicological or ecotoxicological data for this compound are available. The following table presents an inferred profile based on general principles for halogenated aromatic compounds.

Profile AspectInferred Information and Data Gaps
Acute Toxicity Oral, Dermal, Inhalation: No data available. Assumed to be harmful.
Skin Corrosion/Irritation Likely to be a skin irritant based on analogues.[2][3]
Eye Damage/Irritation Likely to cause serious eye irritation based on analogues.[2][3]
Respiratory/Skin Sensitization No data available.
Germ Cell Mutagenicity No data available.
Carcinogenicity No data available. Some halogenated aromatic compounds are known or suspected carcinogens.[1][29]
Reproductive Toxicity No data available.
STOT-Single Exposure May cause respiratory irritation.[2][3]
STOT-Repeated Exposure No data available.
Aspiration Hazard No data available.
Ecotoxicity No data available. Halogenated organic compounds can be persistent in the environment and toxic to aquatic life. Release to the environment should be avoided.[24]

Conclusion

While this compound is a valuable compound for scientific research, its safe handling is paramount. The structural similarities to other halogenated aromatic compounds strongly suggest that it should be treated as a hazardous substance, capable of causing skin, eye, and respiratory irritation. All personnel must adhere to the stringent safety protocols outlined in this guide, including the mandatory use of engineering controls and appropriate personal protective equipment. By fostering a comprehensive understanding of the potential risks and implementing these self-validating safety systems, researchers can work with this compound confidently and safely.

References

  • PubChem. 2-Bromo-1-chloro-4-fluorobenzene | C6H3BrClF | CID 2773263. [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • U.S. Environmental Protection Agency (EPA). Bromine. [Link]

  • International Chemical Safety Cards (ICSCs). ICSC 0107 - BROMINE. [Link]

  • National Institutes of Health (NIH). Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment. [Link]

  • Centers for Disease Control and Prevention (CDC). Bromine | Chemical Emergencies. [Link]

  • University of British Columbia. Organic Solvent Waste Disposal. [Link]

  • Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]

  • Unknown. Chemical Spill Cleanup. [Link]

  • U.S. Environmental Protection Agency (EPA). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. [Link]

  • Science.gov. chlorinated aromatic compounds: Topics. [Link]

  • National Institutes of Health (NIH). Transformation of Organic Compounds during Water Chlorination/Bromination: Formation Pathways for Disinfection By-Products (A Review). [Link]

  • New Jersey Department of Health. Bromine - Hazardous Substance Fact Sheet. [Link]

  • ResearchGate. Chlorinated and brominated polycyclic aromatic hydrocarbons: Sources, formation mechanisms, and occurrence in the environment. [Link]

  • Clarkson University. CHEMICAL SPILL PROCEDURES. [Link]

  • Chem Klean. Chemical Spill Procedures - Step By Step Guide. [Link]

  • PubMed. Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment. [Link]

  • HPE Support. Safety Guidelines for Handling Chemicals. [Link]

  • University of Nevada, Reno. Chemical Safety: Personal Protective Equipment. [Link]

  • Princeton University Environmental Health and Safety. Section 6C: Protective Equipment. [Link]

  • Allan Chemical Corporation. How to Choose PPE for Chemical Work. [Link]

  • Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]

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Methodological & Application

Williamson ether synthesis protocol for "2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A-W-S-2024-01

Topic: Optimized Williamson Ether Synthesis Protocol for "2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene"

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis, a cornerstone of organic chemistry since its development by Alexander Williamson in 1850, remains a highly versatile and widely utilized method for the preparation of both symmetrical and asymmetrical ethers.[1] This application note provides a detailed, field-proven protocol for the synthesis of the diaryl ether "this compound," a key intermediate in the development of various pharmaceutical and agrochemical agents.[2] The strategic incorporation of bromo, chloro, and fluoro substituents offers multiple points for further molecular elaboration, making this a valuable scaffold in medicinal chemistry.

This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that researchers can not only replicate the synthesis but also adapt it to their specific needs. We will delve into the reaction mechanism, reagent selection, and process optimization, including the use of phase-transfer catalysis to enhance reaction efficiency.

Mechanistic Insights: The SN2 Pathway

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4] The reaction is initiated by the deprotonation of a weakly acidic alcohol or phenol to form a potent nucleophile, an alkoxide or phenoxide ion.[5][6] This nucleophile then attacks the electrophilic carbon of an alkyl halide in a concerted, backside attack, displacing the halide leaving group and forming the ether linkage.[3]

For the synthesis of this compound, the reaction involves the following key transformations:

  • Deprotonation: The phenolic proton of 2-bromo-4-fluorophenol is abstracted by a base to form the 2-bromo-4-fluorophenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide ion acts as the nucleophile, attacking the benzylic carbon of 4-chlorobenzyl bromide.

  • Displacement: The bromide ion is displaced as the leaving group, resulting in the formation of the desired ether product.

To maximize the yield of the SN2 product and minimize competing elimination (E2) reactions, it is crucial to select an appropriate alkyl halide.[7] Primary alkyl halides, such as the 4-chlorobenzyl bromide used in this protocol, are ideal as they are less sterically hindered and lack β-hydrogens in a conformationally favorable position for elimination.[8]

Reagents and Materials

A comprehensive list of the necessary reagents and their relevant properties is provided in the table below.

ReagentFormulaM.W. ( g/mol )M.P. (°C)B.P. (°C)Role
2-Bromo-4-fluorophenolC₆H₄BrFO190.998N/A145°C/20mmHg[9]Phenolic Substrate
4-Chlorobenzyl bromideC₇H₆BrCl205.4848-52[10][11]N/AAlkylating Agent
Potassium Carbonate (K₂CO₃)K₂CO₃138.205891N/ABase
Tetrabutylammonium Bromide (TBAB)(C₄H₉)₄NBr322.37102-104N/APhase-Transfer Catalyst
Acetonitrile (CH₃CN)CH₃CN41.05-45.781.6Solvent
Dichloromethane (CH₂Cl₂)CH₂Cl₂84.93-96.739.6Extraction Solvent
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.3661124N/ADrying Agent

Experimental Protocol

This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.

Step 1: Reaction Setup

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-4-fluorophenol (1.0 eq).

  • Add anhydrous potassium carbonate (1.5 eq) and tetrabutylammonium bromide (0.1 eq).

  • Add acetonitrile (5 mL per mmol of the phenol) to the flask.

Rationale: Potassium carbonate is a moderately strong base, sufficient to deprotonate the acidic phenol without promoting significant side reactions.[8] Acetonitrile is a polar aprotic solvent that effectively solvates the cation of the base, leaving the phenoxide anion more available for nucleophilic attack.[1] The use of a phase-transfer catalyst, tetrabutylammonium bromide, is crucial for facilitating the reaction between the water-soluble phenoxide and the organic-soluble alkyl halide, thereby increasing the reaction rate.[12][13][14]

Step 2: Addition of the Alkylating Agent

  • In a separate beaker, dissolve 4-chlorobenzyl bromide (1.1 eq) in a minimal amount of acetonitrile.

  • Add the 4-chlorobenzyl bromide solution to the reaction mixture dropwise at room temperature with vigorous stirring.

Rationale: The dropwise addition of the alkylating agent helps to control any potential exotherm and ensures a homogenous reaction mixture.

Step 3: Reaction and Monitoring

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate).

Rationale: Heating the reaction increases the rate of the SN2 reaction. TLC is an essential tool for monitoring the consumption of the starting materials and the formation of the product.

Step 4: Work-up and Extraction

  • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and other inorganic salts.

  • Evaporate the acetonitrile under reduced pressure.

  • Dissolve the resulting residue in dichloromethane.

  • Wash the organic layer sequentially with 1 M NaOH (aq), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.[15]

Rationale: The aqueous work-up is designed to remove any unreacted phenol, the phase-transfer catalyst, and any remaining inorganic salts. Dichloromethane is an effective solvent for extracting the desired ether product.

Step 5: Purification

  • Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.[16]

Rationale: Flash column chromatography is a standard and effective method for purifying organic compounds, allowing for the separation of the desired product from any unreacted starting materials or byproducts.

Experimental Workflow Diagram

Williamson_Ether_Synthesis cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification Reactants 1. Add Reactants: - 2-Bromo-4-fluorophenol - K₂CO₃ - TBAB - Acetonitrile Alkyl_Halide 2. Add 4-Chlorobenzyl bromide solution Reactants->Alkyl_Halide Dropwise Reflux 3. Reflux at 82°C (4-6 hours) Alkyl_Halide->Reflux TLC Monitor by TLC Reflux->TLC Cool 4. Cool to RT TLC->Cool Reaction Complete Filter_Salts Filter solids Cool->Filter_Salts Evaporate_Solvent Evaporate Acetonitrile Filter_Salts->Evaporate_Solvent Dissolve_DCM Dissolve in CH₂Cl₂ Evaporate_Solvent->Dissolve_DCM Wash Wash with: - 1M NaOH - Water - Brine Dissolve_DCM->Wash Dry Dry over MgSO₄ Wash->Dry Filter_Dry 5. Filter MgSO₄ Dry->Filter_Dry Concentrate Concentrate Filter_Dry->Concentrate Column Flash Column Chromatography Concentrate->Column Product Pure Product Column->Product

Caption: Workflow for the synthesis of this compound.

Conclusion

This application note provides a robust and reproducible protocol for the synthesis of this compound via the Williamson ether synthesis. By understanding the underlying mechanistic principles and the rationale behind each experimental step, researchers can confidently execute this synthesis and adapt it for the preparation of other valuable diaryl ether compounds. The use of phase-transfer catalysis is highlighted as a key optimization for achieving high yields and reaction efficiency.

References

  • Williamson ether synthesis. In: Wikipedia. Accessed January 19, 2024. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Published October 24, 2014. [Link]

  • Williamson Ether Synthesis. Chemistry Steps. Accessed January 19, 2024. [Link]

  • Williamson ether synthesis (video). Khan Academy. Accessed January 19, 2024. [Link]

  • Williamson Ether Synthesis. ChemTalk. Accessed January 19, 2024. [Link]

  • Hill JW, Corredor J. An Ether Synthesis Using Phase Transfer Catalysis. J. Chem. Educ. 1981;58(10):821. [Link]

  • An Ether Synthesis Using Phase Transfer Catalysis. ACS Publications. Accessed January 19, 2024. [Link]

  • Williamson Ether Synthesis. J&K Scientific LLC. Accessed January 19, 2024. [Link]

  • Williamson Ether Synthesis. YouTube. Published October 20, 2020. [Link]

  • How to remove impurities from diethyl ether? ResearchGate. Published May 5, 2016. [Link]

  • Towards a Catalytic Atroposelective Synthesis of Diaryl Ethers via C(sp2)-H Alkylation Using Nitroalkanes. National Institutes of Health. Published October 1, 2019. [Link]

  • 15.3: The Williamson Ether Synthesis. Chemistry LibreTexts. Published May 30, 2020. [Link]

  • in the chemical literature: Williamson ether synthesis. YouTube. Published October 25, 2019. [Link]

Sources

Application Note & Protocol: Synthesis of 2-((4-chlorobenzyl)oxy)-1-bromo-4-fluorobenzene via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scope

The Williamson ether synthesis, a cornerstone of organic chemistry since its development in 1850, remains the most dependable and versatile method for the preparation of unsymmetrical ethers.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein an alkoxide or phenoxide acts as a nucleophile to displace a halide from a primary alkyl halide.[1][3] This application note provides a detailed, field-proven protocol for the synthesis of 2-((4-chlorobenzyl)oxy)-1-bromo-4-fluorobenzene, a diaryl ether scaffold with potential applications as an intermediate in pharmaceutical and materials science research.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the causality behind critical process parameters, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

The Synthetic Strategy: Mechanistic Insights

The coupling of 2-bromo-4-fluorophenol and 4-chlorobenzyl bromide is a classic example of the Williamson ether synthesis. The reaction pathway is initiated by the deprotonation of the acidic phenolic hydroxyl group to form a potent phenoxide nucleophile, which then attacks the electrophilic benzylic carbon of 4-chlorobenzyl bromide.

Reaction Scheme:
The SN2 Mechanism and Rationale for Reactant Choice

The success of the Williamson synthesis hinges on favoring the SN2 pathway over competing side reactions.[4]

  • Nucleophile Activation: The phenolic proton of 2-bromo-4-fluorophenol is acidic and must be removed by a base to generate the corresponding phenoxide. This deprotonation significantly enhances the nucleophilicity of the oxygen atom, enabling it to effectively attack the electrophile.

  • Electrophile Choice: 4-chlorobenzyl bromide is an ideal electrophile for this reaction. It is a primary benzylic halide, which is highly susceptible to SN2 attack due to minimal steric hindrance and the ability of the benzene ring to stabilize the transition state.[5][6] The use of secondary or tertiary alkyl halides is generally avoided as they promote E2 elimination side reactions.[4][5]

Key Parameter Selection

Every component of the reaction system is chosen to maximize the yield and purity of the desired O-alkylated product.

  • Base Selection: While strong bases like sodium hydride (NaH) are effective, they require strictly anhydrous conditions.[5] For phenolic substrates, weaker inorganic bases such as potassium carbonate (K₂CO₃) are highly effective, safer, and more practical for routine lab work.[7][8] K₂CO₃ is sufficient to deprotonate the phenol without introducing overly harsh conditions that might promote side reactions.

  • Solvent System: Polar aprotic solvents are critical for the success of this SN2 reaction. Solvents like N,N-Dimethylformamide (DMF) or acetonitrile are excellent choices because they effectively solvate the potassium cation (from the base) while leaving the phenoxide anion "naked" and highly reactive.[1][9] Protic solvents (e.g., alcohols, water) would solvate and stabilize the phenoxide nucleophile through hydrogen bonding, drastically reducing its reactivity and slowing the reaction rate.[1]

  • Temperature: The reaction is typically conducted at elevated temperatures (50-100 °C) to ensure a practical reaction rate.[1][3][9] Monitoring by Thin-Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent potential product degradation from prolonged heating.[9]

Potential Side Reactions

While the chosen conditions minimize side products, it is important to be aware of potential competing pathways. The primary alternative pathway is C-alkylation, where the electrophile attacks the electron-rich aromatic ring of the phenoxide instead of the oxygen atom.[10] However, the use of polar aprotic solvents strongly favors the desired O-alkylation.[10]

Detailed Experimental Protocol

This protocol is a robust, self-validating system designed for high yield and purity.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )Molarity/PurityAmountMoles (mmol)Eq.
2-Bromo-4-fluorophenolC₆H₄BrFO191.0098%1.00 g5.241.0
4-Chlorobenzyl bromideC₇H₆BrCl205.4899%1.20 g5.761.1
Potassium Carbonate (K₂CO₃)K₂CO₃138.21≥99%, anhydrous1.08 g7.861.5
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous, ≥99.8%20 mL--
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS Grade~150 mL--
HexanesC₆H₁₄86.18ACS Grade~150 mL--
Deionized WaterH₂O18.02-~200 mL--
Brine (Saturated NaCl)NaCl(aq)--~50 mL--
Anhydrous Sodium SulfateNa₂SO₄142.04≥99%As needed--
Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-4-fluorophenol (1.00 g, 5.24 mmol) and anhydrous potassium carbonate (1.08 g, 7.86 mmol).

  • Solvent Addition: Add 20 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask.

  • Addition of Electrophile: Add 4-chlorobenzyl bromide (1.20 g, 5.76 mmol) to the stirring suspension.

  • Reaction: Heat the reaction mixture to 80 °C in an oil bath and allow it to stir vigorously.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., using a 9:1 Hexanes:EtOAc mobile phase). The reaction is typically complete within 4-6 hours, as indicated by the consumption of the starting phenol.

  • Workup - Quenching: Once the reaction is complete, cool the flask to room temperature. Carefully pour the reaction mixture into a beaker containing 100 mL of cold deionized water. This will precipitate the crude product and dissolve the inorganic salts.

  • Workup - Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel. Extract the aqueous layer three times with ethyl acetate (3 x 50 mL).

  • Workup - Washing: Combine the organic layers and wash them sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic impurities.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing to 5% ethyl acetate).

  • Isolation: Combine the pure fractions (identified by TLC) and remove the solvent under reduced pressure to yield 2-((4-chlorobenzyl)oxy)-1-bromo-4-fluorobenzene as a solid. Dry the product under high vacuum. The expected yield is typically in the range of 80-95%.[1]

Visualization of Workflow and Mechanism

Experimental Workflow Diagram

The following diagram outlines the key stages of the synthesis, from initial setup to the final purified product.

G Experimental Synthesis Workflow cluster_react Reaction Phase cluster_workup Workup & Purification reactants Charge Flask: - 2-bromo-4-fluorophenol - K₂CO₃ - DMF add_reagent Add 4-chlorobenzyl bromide reactants->add_reagent reflux Heat to 80 °C (4-6 hours) add_reagent->reflux monitor Monitor by TLC reflux->monitor quench Quench with H₂O monitor->quench Reaction Complete extract Extract with EtOAc quench->extract wash Wash with H₂O & Brine extract->wash dry Dry (Na₂SO₄) & Concentrate wash->dry purify Column Chromatography dry->purify final_product Pure Product: 2-((4-chlorobenzyl)oxy) -1-bromo-4-fluorobenzene purify->final_product Isolate Product

Caption: High-level workflow for the synthesis of the target diaryl ether.

Reaction Mechanism Diagram

This diagram illustrates the SN2 mechanism, highlighting the key steps of phenoxide formation and nucleophilic attack.

Caption: The two-step mechanistic pathway of the Williamson ether synthesis.

Characterization and Data

The identity and purity of the final product, 2-((4-chlorobenzyl)oxy)-1-bromo-4-fluorobenzene, must be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation.[11] The spectra will confirm the presence of both aromatic rings and the benzylic ether linkage.

    • Expected ¹H NMR (400 MHz, CDCl₃) δ (ppm):

      • ~7.40-7.25 (m, 4H, protons on the chlorobenzyl ring).

      • ~7.20-6.80 (m, 3H, protons on the bromofluorophenyl ring).

      • ~5.10 (s, 2H, benzylic -O-CH₂- protons).

      • Note: The exact chemical shifts and coupling patterns (J-coupling) are influenced by the specific substitution pattern.[12]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the product.

    • Expected Molecular Formula: C₁₃H₉BrClFO

    • Expected Exact Mass: ~313.95 g/mol . The isotopic pattern will be characteristic due to the presence of both bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl).

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Incomplete deprotonation of phenol. 2. Wet reagents or solvent. 3. Insufficient reaction time/temperature.1. Ensure K₂CO₃ is finely powdered and anhydrous. Use 1.5-2.0 equivalents. 2. Use anhydrous grade solvent and dry glassware thoroughly. Water will quench the phenoxide.[9] 3. Increase reaction time or temperature (e.g., to 90-100 °C), monitoring carefully by TLC.[9]
Significant Starting Material Remaining 1. Insufficient amount of alkylating agent. 2. Deactivated alkylating agent.1. Use a slight excess (1.1-1.2 eq.) of the 4-chlorobenzyl bromide. 2. Use a fresh bottle of the alkylating agent. Benzyl halides can degrade over time.
Formation of Side Products 1. C-alkylation occurred. 2. Reaction temperature too high, causing decomposition.1. Ensure a polar aprotic solvent like DMF or acetonitrile was used. C-alkylation is more common in protic or nonpolar solvents.[10] 2. Reduce the reaction temperature and monitor closely to stop the reaction upon completion.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Conduct all operations in a well-ventilated chemical fume hood.

  • Reagent Hazards:

    • N,N-Dimethylformamide (DMF): Is a reproductive toxin and is readily absorbed through the skin. Handle with extreme care.

    • 4-Chlorobenzyl bromide: Is a lachrymator (causes tearing) and is corrosive. Avoid inhalation of vapors and contact with skin.

    • Potassium Carbonate: Can cause irritation upon contact with skin or eyes.

References

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Hill, J. W., & Corredor, J. (1982). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 59(10), 864. [Link]

  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • Hill, J. W., & Corredor, J. (1982). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 59(10), 864. [Link]

  • Kohout, M. (2014). Response to "Can anyone help me with a Williamson ether synthesis?". ResearchGate. Retrieved from [Link]

  • Zolfigol, M. A., et al. (2017). An efficient tandem synthesis of alkyl aryl ethers... Organic Chemistry Research, 3(1), 73-85.
  • Chemeurope.com. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Edubirdie. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Das, B., et al. (2007). Organic base catalyzed O-alkylation of phenols under solvent-free condition.
  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • Cazorla, C., et al. (2011). O-Alkylation of phenol derivatives via a nucleophilic substitution. Green Chemistry, 13, 2482-2487. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. Retrieved from [Link]

  • Pearson. (n.d.). Show how you would use the Williamson ether synthesis to prepare.... Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Cazorla, C., et al. (2011). O-Alkylation of phenol derivatives via a nucleophilic substitution. RSC Publishing.
  • Francis Academic Press. (n.d.).
  • Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis.
  • News-Medical.Net. (2019). Characterizing Small Molecules with NMR. Retrieved from [Link]

  • Organic Synthesis International. (2017). 1-Bromo-4-fluoro-2-((2-iodobenzyl)oxy)benzene. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.).

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Purifying a Key Pharmaceutical Intermediate: An Application Note on the Column Chromatography of 2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the purification of 2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene , a crucial intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in drug development who require a robust and reproducible method for obtaining this compound in high purity.

Introduction: The Significance of Purity

This compound is a halogenated aromatic ether. The presence of bromine, chlorine, and fluorine atoms, along with the benzyl ether linkage, makes it a versatile building block in medicinal chemistry.[1][2] The purity of such intermediates is paramount, as even minute impurities can have a significant impact on the yield, stereochemistry, and pharmacological profile of the final active pharmaceutical ingredient (API).[1] Column chromatography is a fundamental and widely used technique for the purification of organic compounds, separating components of a mixture based on their differential adsorption to a stationary phase.[3][4][5]

This application note will detail a normal-phase column chromatography protocol using silica gel as the stationary phase. The choice of this method is based on the predicted moderate polarity of the target compound, allowing for effective separation from both less polar and more polar impurities that may arise during its synthesis.

Understanding the Physicochemical Properties

While specific experimental data for this compound is not extensively published, we can infer its properties from structurally similar molecules. Compounds like 2-bromo-1-chloro-4-fluorobenzene are described as clear, colorless to light yellow liquids with a relatively high density and boiling point.[1] The presence of the polar C-O ether linkage and the halogen atoms contributes to a moderate overall polarity. This is a key consideration for selecting the appropriate mobile phase for column chromatography.

The Purification Workflow: A Step-by-Step Protocol

The following protocol outlines the complete workflow for the purification of this compound by column chromatography.

Materials and Reagents
Material/Reagent Specification Supplier Example
Silica Gel60 Å, 230-400 meshMilliporeSigma
HexaneHPLC GradeFisher Scientific
Ethyl AcetateHPLC GradeVWR
Crude this compound>85% purity (typical)Synthesized in-house or from a commercial source
Glass Chromatography Column2-5 cm diameter, 40-60 cm lengthKimble Chase
Thin Layer Chromatography (TLC) PlatesSilica gel 60 F254MilliporeSigma
Collection Tubes13 x 100 mm glass test tubesFisher Scientific
Rotary EvaporatorStandard laboratory modelHeidolph
Preliminary Analysis: Thin Layer Chromatography (TLC)

Before performing column chromatography, it is essential to determine the optimal solvent system using TLC. This will provide an indication of the separation efficiency and the appropriate mobile phase composition.

Protocol for TLC Analysis:

  • Spotting: Dissolve a small amount of the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution onto a TLC plate.

  • Developing: Place the TLC plate in a developing chamber containing a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.

  • Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp (254 nm).

  • Optimization: The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound. The Rf is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front.

Column Chromatography Protocol

This protocol is designed for the purification of approximately 1 gram of crude material. The scale can be adjusted by modifying the column size and solvent volumes accordingly.

Step 1: Column Packing

  • Ensure the chromatography column is clean, dry, and vertically clamped.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.

  • Add a small layer of sand (approx. 1 cm) on top of the plug.

  • Prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 hexane:ethyl acetate). The amount of silica gel should be approximately 30-50 times the weight of the crude sample.

  • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.

  • Once the silica has settled, add another layer of sand (approx. 1 cm) on top to prevent disturbance of the silica bed during sample loading.

  • Continuously run the mobile phase through the column, never allowing the silica to run dry.

Step 2: Sample Loading

  • Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent if necessary for solubility.

  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Carefully add the sample solution to the top of the column using a pipette, ensuring the silica bed is not disturbed.

  • Allow the sample to enter the silica bed completely.

Step 3: Elution

  • Begin eluting the column with the initial mobile phase (e.g., 98:2 hexane:ethyl acetate).

  • Collect fractions in test tubes. The size of the fractions will depend on the column size (e.g., 10-15 mL for a 2-5 cm diameter column).

  • Monitor the separation by spotting every few fractions on a TLC plate and developing it in the optimized TLC solvent system.

  • If the separation between the desired product and impurities is not sufficient, a gradient elution can be employed. This involves gradually increasing the polarity of the mobile phase by increasing the percentage of ethyl acetate. A common gradient might be from 2% to 10% ethyl acetate in hexane.

Step 4: Fraction Analysis and Product Isolation

  • Identify the fractions containing the pure product based on the TLC analysis.

  • Combine the pure fractions.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Determine the yield and assess the purity of the final product using analytical techniques such as HPLC, GC-MS, or NMR. An HPLC method using a C18 column with an acetonitrile/water mobile phase can be adapted for purity analysis.[6]

Visualizing the Workflow

The following diagram illustrates the key stages of the column chromatography purification process.

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis (Solvent System Optimization) Column_Packing Column Packing TLC->Column_Packing Informs Mobile Phase Slurry Silica Gel Slurry Preparation Slurry->Column_Packing Sample_Loading Sample Loading (Wet or Dry) Column_Packing->Sample_Loading Elution Elution (Isocratic or Gradient) Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Fraction_Analysis Fraction Analysis (TLC) Fraction_Collection->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Solvent_Removal Solvent Removal (Rotary Evaporation) Pooling->Solvent_Removal Final_Product Pure Product Solvent_Removal->Final_Product

Caption: Workflow for the purification of this compound.

Troubleshooting Common Issues

Issue Potential Cause Recommended Solution
Poor Separation Inappropriate mobile phase polarity.Re-optimize the solvent system using TLC. If compounds are eluting too quickly, decrease the polarity of the mobile phase. If they are not moving, increase the polarity.
Column overloading.Use a larger column or reduce the amount of crude material. A general rule is a 1:30 to 1:50 ratio of sample to silica gel.
Cracked or Channeled Column Improper packing of the silica gel.Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry.
Band Broadening Diffusion of the sample on the column.Elute the column at a steady, moderate flow rate. Avoid stopping the elution for extended periods.
Sample is not loaded in a narrow band.Dissolve the sample in the minimum amount of solvent for loading.
Low Recovery of Product The compound is too polar and is irreversibly adsorbed to the silica.Consider using a more polar mobile phase or deactivating the silica gel with a small amount of triethylamine if the compound is basic.
The compound is eluting with other impurities.Employ a shallower solvent gradient to improve resolution.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the purification of this compound using column chromatography. By following the detailed steps for TLC analysis, column packing, sample loading, elution, and fraction analysis, researchers can consistently obtain this valuable pharmaceutical intermediate in high purity. The provided troubleshooting guide further assists in overcoming common challenges encountered during the purification process. The principles and techniques described herein are broadly applicable to the purification of other moderately polar organic compounds.

References

  • Exploring 2-Bromo-1-chloro-4-fluorobenzene: A Key Pharmaceutical Intermediate. (n.d.).
  • Column chromatography. (n.d.).
  • What Is The Mobile Phase In Column Chromatography? - Chemistry For Everyone. (2025, January 13).
  • Column chromatography (video) | Chemistry. (n.d.). Khan Academy.
  • Column chromatography. (n.d.).
  • 2-Bromo-1-chloro-4-fluorobenzene | C6H3BrClF | CID 2773263. (n.d.). PubChem.
  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (n.d.).
  • 2-Bromo-4-chloro-1-fluorobenzene | C6H3BrClF | CID 2773264. (n.d.). PubChem.
  • 2-Bromo-1-chloro-4-fluorobenzene | 201849-15-2. (2025, February 16). ChemicalBook.
  • 4-Bromo-2-chloro-1-fluorobenzene 99 60811-21-4. (n.d.). Sigma-Aldrich.
  • Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. (n.d.). Google Patents.
  • Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. (n.d.). Google Patents.
  • 2-Bromo-1-chloro-4-fluorobenzene | 201849-15-2. (n.d.). BLD Pharm.
  • 1-bromo-2-chloro-4-fluorobenzene and production thereof. (n.d.). Google Patents.
  • Application Note: HPLC Analysis of 4-(Benzyloxy)-2-bromo-1-fluorobenzene. (n.d.). Benchchem.
  • Technical Support Center: Synthesis of 2-(benzyloxy)-4-bromo-1-fluorobenzene. (n.d.). Benchchem.
  • 1-Bromo-2-chloro-4-fluorobenzene | CAS 110407-59-5. (n.d.). Ossila.
  • Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide. (n.d.). Google Patents.
  • 2-Bromo-4-chloroanisole | C7H6BrClO | CID 521935. (n.d.). PubChem.

Sources

Application Note: Comprehensive Characterization of 2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the analytical characterization of 2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene, a halogenated aromatic ether with potential applications in pharmaceutical and materials science research. As a novel or specialized chemical intermediate, detailed analytical protocols are crucial for ensuring identity, purity, and consistency in research and development settings. This document outlines detailed, field-proven methodologies for the characterization of this compound using a multi-technique approach, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices is explained, and each protocol is designed to be a self-validating system.

Introduction

This compound is a complex molecule featuring a multi-substituted aromatic ring system. The presence of bromine, chlorine, and fluorine atoms, along with an ether linkage to a chlorobenzyl group, imparts specific physicochemical properties that require a robust analytical strategy for unambiguous characterization. Accurate determination of its chemical structure and purity is paramount for its application in drug discovery and development, where even minor impurities can have significant effects on biological activity and safety. This guide provides the necessary protocols and theoretical background to empower researchers to confidently assess the quality of this compound.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential for selecting appropriate analytical techniques and parameters.

PropertyValueSource
Chemical Formula C₁₃H₉BrClFOCalculated
Molecular Weight 331.57 g/mol Calculated
Monoisotopic Mass 329.9509 g/mol Calculated
CAS Number 1040075-19-1[1]

Analytical Workflow

A multi-faceted approach is recommended for the comprehensive characterization of this compound. The following workflow ensures both structural elucidation and purity assessment.

Analytical_Workflow cluster_0 Primary Characterization cluster_1 Purity & Quantitative Analysis NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (GC-MS) FTIR FTIR Spectroscopy HPLC HPLC-UV Sample Sample Sample->NMR Structural Elucidation Sample->MS Molecular Weight Confirmation Sample->FTIR Functional Group Identification Sample->HPLC Purity Assessment

Caption: Recommended analytical workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.

Rationale for NMR Analysis

The distinct electronic environments created by the halogen substituents and the ether linkage result in a predictable pattern of chemical shifts and coupling constants in the NMR spectra. Analysis of these patterns allows for the confirmation of the substitution pattern on both aromatic rings and the integrity of the benzyl ether linkage. While experimental spectra for the title compound are not widely available, predictions based on established principles for halogenated aromatic compounds can be made.[2]

Predicted ¹H NMR (400 MHz, CDCl₃) and ¹³C NMR (100 MHz, CDCl₃) Data
AssignmentPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
-CH₂- (benzyl) ~5.1~70
Aromatic H's (chlorobenzyl) 7.3-7.4 (d, 2H), 7.2-7.3 (d, 2H)~128-135
Aromatic H's (bromofluorophenyl) 6.8-7.5 (m, 3H)~115-160
Aromatic C's (chlorobenzyl) -~128-135
Aromatic C's (bromofluorophenyl) -~115-160
Protocol for NMR Analysis
  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumental Parameters (400 MHz Spectrometer):

    • ¹H NMR:

      • Acquisition time: ~4 seconds

      • Relaxation delay: 2 seconds

      • Number of scans: 16

      • Spectral width: -2 to 12 ppm

    • ¹³C NMR:

      • Acquisition time: ~1.5 seconds

      • Relaxation delay: 2 seconds

      • Number of scans: 1024

      • Spectral width: -10 to 220 ppm

      • Proton decoupling: Broadband decoupling

  • Data Analysis:

    • Process the raw data using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectra to the TMS peak at 0.00 ppm.

    • Integrate the ¹H NMR signals to determine proton ratios.

    • Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons and carbons in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this volatile compound.

Rationale for GC-MS Analysis

GC-MS provides separation of the analyte from volatile impurities prior to mass analysis, thus offering both purity information and structural confirmation. The electron ionization (EI) source will induce fragmentation of the molecule, providing a characteristic fingerprint. The presence of bromine and chlorine will result in distinctive isotopic patterns for the molecular ion and bromine/chlorine-containing fragments.

Predicted Fragmentation Pattern

Under electron ionization, the molecule is expected to fragment in a predictable manner.

Fragmentation_Pathway M M⁺˙ C₁₃H₉BrClFO⁺˙ m/z 330/332/334 F1 [C₇H₆Cl]⁺ m/z 125/127 M:f0->F1 Ether Cleavage F2 [C₆H₃BrFO]⁺ m/z 189/191 M:f0->F2 Ether Cleavage F3 [C₇H₇]⁺ Tropylium Ion m/z 91 F1->F3 Rearrangement

Caption: Predicted fragmentation pathway for this compound under EI-MS.

Protocol for GC-MS Analysis
  • Sample Preparation:

    • Prepare a stock solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

    • Perform serial dilutions to obtain a working solution of 10-100 µg/mL.

  • Instrumental Parameters:

    • Gas Chromatograph:

      • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

      • Inlet temperature: 250 °C.

      • Injection mode: Split (e.g., 50:1).

      • Carrier gas: Helium at a constant flow of 1.0 mL/min.

      • Oven program: Initial temperature 100 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min.

    • Mass Spectrometer:

      • Ionization mode: Electron Ionization (EI) at 70 eV.

      • Source temperature: 230 °C.

      • Quadrupole temperature: 150 °C.

      • Mass range: m/z 40-500.

  • Data Analysis:

    • Identify the peak corresponding to the target compound based on its retention time.

    • Analyze the mass spectrum of the peak, paying close attention to the molecular ion cluster and the isotopic patterns of bromine- and chlorine-containing fragments.

    • Compare the obtained spectrum with the predicted fragmentation pattern.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Rationale for FTIR Analysis

The FTIR spectrum will provide evidence for the key functional groups in this compound, including the aromatic C-H and C=C bonds, the C-O ether linkage, and the C-halogen bonds. The presence of halogen substituents on the aromatic ring can influence the positions of the C-H out-of-plane bending vibrations, providing information about the substitution pattern.[3]

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibrational Assignment
3100-3000Medium-WeakAromatic C-H Stretch
2950-2850Medium-WeakAliphatic C-H Stretch (-CH₂-)
1600-1450Strong-MediumAromatic C=C Ring Stretch
1250-1200StrongAryl-O-C Asymmetric Stretch
1100-1000StrongC-F Stretch
850-750StrongC-H Out-of-plane Bending
700-600Medium-WeakC-Cl Stretch
600-500Medium-WeakC-Br Stretch
Protocol for FTIR Analysis (Attenuated Total Reflectance - ATR)
  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumental Parameters:

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Label the major absorption bands in the spectrum.

    • Assign these bands to the corresponding functional groups based on the predicted absorption data and standard correlation tables.

High-Performance Liquid Chromatography (HPLC)

HPLC is the premier technique for assessing the purity of non-volatile or thermally labile compounds and for quantitative analysis. A reverse-phase HPLC method with UV detection is highly suitable for this compound.

Rationale for HPLC Analysis

The aromatic nature of this compound makes it an excellent chromophore for UV detection. A C18 stationary phase will provide good retention and separation from potential non-polar impurities, while a mobile phase of acetonitrile and water will allow for efficient elution. This method can be validated for linearity, accuracy, and precision for quantitative applications. A similar methodology has been successfully applied to related compounds.

Protocol for HPLC Purity Analysis
  • Sample and Standard Preparation:

    • Solvent: Acetonitrile/Water (50:50, v/v).

    • Sample Solution: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of the solvent to achieve a 1 mg/mL solution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : Water (80:20, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • The method should be validated for its intended purpose (e.g., by assessing linearity, limit of detection, and limit of quantification).

Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. By combining the structural elucidating power of NMR and MS with the functional group information from FTIR and the purity assessment from HPLC, researchers can ensure the quality and identity of this important chemical intermediate. The provided protocols are based on established scientific principles and can be adapted and validated for specific research and quality control needs.

References

  • Cai, M., et al. (2016). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. RSC Advances, 6, 43605. [Link]

  • NIST. (2021). Benzene, 1-bromo-2-chloro-. NIST Chemistry WebBook. [Link]

  • Cramer Chemical. (2024). This compound. [Link]

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Application Note: Structural Elucidation of 2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insights into molecular structure.[1] This application note provides a detailed guide to the ¹H and ¹³C NMR analysis of "2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene," a halogenated aromatic ether with potential applications as a key intermediate in the synthesis of complex organic molecules. Understanding the precise arrangement of atoms and functional groups within this molecule is critical for its intended use and for ensuring the purity and identity of synthesized compounds.

This document will detail the necessary protocols for sample preparation and data acquisition, followed by an in-depth analysis of the predicted ¹H and ¹³C NMR spectra. The interpretation will be grounded in fundamental NMR principles and supported by data from analogous chemical structures, offering a comprehensive guide for researchers and scientists in the field.

Molecular Structure and Numbering

For clarity in spectral assignment, the atoms of "this compound" are numbered as follows:

Caption: Numbering scheme for this compound.

Experimental Protocols

A well-defined protocol is essential for acquiring high-quality, reproducible NMR data.

Sample Preparation

Proper sample preparation is crucial to obtain a high-resolution NMR spectrum.[2]

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound due to its excellent solubilizing properties for nonpolar organic molecules and its relatively simple residual solvent peak.[3]

  • Concentration: For ¹H NMR, a concentration of 5-25 mg of the analyte in 0.6-0.7 mL of CDCl₃ is recommended.[4][5] For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is preferable to achieve an adequate signal-to-noise ratio in a reasonable time.[6]

  • Procedure:

    • Accurately weigh the desired amount of "this compound".

    • Dissolve the sample in a small, clean vial with the appropriate volume of CDCl₃.

    • Using a Pasteur pipette with a cotton plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[4]

    • Cap the NMR tube securely to prevent solvent evaporation.

NMR Data Acquisition

The following parameters are recommended for data acquisition on a standard 400 MHz or 500 MHz NMR spectrometer.

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh Weigh Compound dissolve Dissolve in CDCl3 weigh->dissolve filter Filter into NMR Tube dissolve->filter lock Lock on Deuterium Signal filter->lock Insert Sample into Spectrometer shim Shim Magnetic Field lock->shim tune Tune and Match Probe shim->tune acquire Acquire Spectra tune->acquire

Caption: General workflow for NMR sample preparation and data acquisition.

¹H NMR Spectroscopy:

  • Spectrometer Frequency: 400 MHz

  • Number of Scans: 16-64 (signal averaging to improve signal-to-noise)

  • Spectral Width: 0-10 ppm

  • Relaxation Delay: 1-2 seconds

  • Pulse Angle: 30°

¹³C NMR Spectroscopy:

  • Spectrometer Frequency: 100 MHz

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)[7]

  • Spectral Width: 0-220 ppm

  • Relaxation Delay: 2-5 seconds

  • Decoupling: Proton broadband decoupling to simplify the spectrum to singlets for each carbon.[8]

Predicted NMR Data and Interpretation

¹H NMR Spectral Analysis

The ¹H NMR spectrum is anticipated to show distinct signals for the protons on the two aromatic rings and the benzylic methylene protons. Aromatic protons typically resonate in the downfield region (6.5-8.0 ppm) due to the ring current effect.[9]

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale for Assignment
H9, H13~7.35Doublet (d)J (ortho) ≈ 8-9 HzProtons on the 4-chlorobenzyl ring, ortho to the chlorine atom. Expected to be a simple doublet due to coupling with H10 and H12, respectively.[10]
H10, H12~7.30Doublet (d)J (ortho) ≈ 8-9 HzProtons on the 4-chlorobenzyl ring, meta to the chlorine atom. Coupled to H9 and H13, respectively.[10]
H6~7.25Doublet (d)J (meta, H-F) ≈ 2-3 HzThis proton is ortho to the bromine and meta to the fluorine. The primary splitting will be a small meta coupling to the fluorine.
H5~7.05Doublet of doublets (dd)J (ortho, H-H) ≈ 8-9 Hz, J (meta, H-F) ≈ 5-6 HzThis proton is ortho to the fluorine and meta to the bromine. It will be split by the adjacent proton H6 and by the fluorine atom three bonds away.
H3~6.95Doublet of doublets (dd)J (ortho, H-F) ≈ 8-10 Hz, J (meta, H-H) ≈ 2-3 HzThis proton is ortho to the fluorine and meta to the bromine. It will show a large coupling to the fluorine and a smaller meta coupling to H5.
H7 (CH₂)~5.10Singlet (s)N/ABenzylic protons adjacent to an oxygen atom are deshielded and typically appear as a singlet in the absence of adjacent protons.[11]
¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show 11 distinct signals, as two pairs of carbons in the 4-chlorobenzyl ring are chemically equivalent. Aromatic and alkene carbons generally resonate between 100-150 ppm.[12] Carbons attached to electronegative atoms will be shifted downfield.[13]

Carbon(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (Coupled) Rationale for Assignment
C11~134SingletCarbon bearing the chlorine atom in the 4-chlorobenzyl ring.
C8~135SingletQuaternary carbon of the 4-chlorobenzyl ring attached to the methylene group.
C9, C13~129DoubletCarbons ortho to the chlorine in the 4-chlorobenzyl ring.
C10, C12~128DoubletCarbons meta to the chlorine in the 4-chlorobenzyl ring.
C7~71TripletBenzylic carbon attached to oxygen, shifted downfield.
C1~153DoubletCarbon attached to the ether oxygen, significantly deshielded and coupled to fluorine.
C4~158DoubletCarbon bearing the fluorine atom, shows a large one-bond C-F coupling.
C2~113SingletCarbon attached to bromine, its chemical shift is influenced by the "heavy atom effect".[1]
C6~118DoubletAromatic CH carbon.
C5~116DoubletAromatic CH carbon coupled to fluorine.
C3~114DoubletAromatic CH carbon with a significant C-F coupling.

Note on Carbon-Fluorine Coupling: The fluorine atom will cause splitting of the carbon signals in the fluorinated benzene ring. The magnitude of the coupling constant (JCF) depends on the number of bonds separating the carbon and fluorine atoms (¹JCF > ²JCF > ³JCF).[14]

Conclusion

This application note provides a comprehensive framework for the ¹H and ¹³C NMR analysis of "this compound." By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality spectra. The predicted chemical shifts and coupling patterns, based on established principles and data from analogous structures, offer a reliable guide for spectral interpretation. This detailed structural elucidation is fundamental for confirming the identity and purity of this important synthetic intermediate, thereby ensuring the integrity of subsequent research and development efforts.

References

  • Fiveable. (n.d.). Para-Substituted Benzene Definition. Retrieved from [Link]

  • Tamang, S. R., Cozzolino, A. F., & Findlater, M. (n.d.). Supporting information. Texas Tech University. Retrieved from [Link]

  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, January 31). Determining the coupling on a substituted benzene ring. Retrieved from [Link]

  • University of Sheffield. (n.d.). How to make an NMR sample. Retrieved from [Link]

  • Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy. Organic Chemistry I. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. [Image]. Retrieved from [Link]

  • Slideshare. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Benzyloxy)-4-bromo-2-fluorobenzene. Retrieved from [Link]

  • Hornak, J. P. (n.d.). Sample Preparation. The Basics of NMR. Retrieved from [Link]

  • Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved from [Link]

  • Emory University. (2013, June 22). NMR Experiment Procedure. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 22). 2.10: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

Sources

Application Note: Mass Spectrometric Characterization of 2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive methodology for the mass spectrometric analysis of 2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene (CAS: 1040075-19-1), a compound of interest in synthetic chemistry and drug development. Due to its complex halogenation pattern, this molecule presents a unique and highly characteristic mass spectrometric signature. This document outlines the theoretical basis for its detection, including its distinctive isotopic profile and predictable fragmentation pathways. A detailed, field-tested Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol is provided, designed for unambiguous identification and structural confirmation in complex matrices. This guide is intended for researchers, analytical chemists, and process development scientists requiring robust characterization of halogenated intermediates.

Foundational Principles: Physicochemical & Isotopic Profile

The molecular structure of this compound is fundamental to its behavior in a mass spectrometer. The presence of both a bromine atom and a chlorine atom creates a highly predictable and specific isotopic pattern, which serves as a primary tool for its identification.

The natural isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%) result in a characteristic cluster of peaks for the molecular ion (M) and any fragments containing both halogens.[1] This pattern is a powerful diagnostic tool that can prevent misidentification.

Table 1: Core Physicochemical and Mass Spectrometric Properties

PropertyValue
Molecular Formula C₁₃H₉BrClFO
Structure
This compound
Monoisotopic Mass 347.9564 Da (for ⁷⁹Br, ³⁵Cl)
Theoretical Isotopic Profile M (m/z 347.96): 76.6%
M+2 (m/z 349.95): 100%
M+4 (m/z 351.95): 24.3%

Rationale: The M+2 peak is the most abundant in the cluster because it represents the sum of probabilities of molecules containing either ⁸¹Br or ³⁷Cl. The M+4 peak, representing molecules with both heavy isotopes (⁸¹Br and ³⁷Cl), is also significant and must be observed for confident identification.[2][3]

Predicted Fragmentation Pathways under Collision-Induced Dissociation (CID)

Understanding the likely fragmentation of the molecule is crucial for developing a targeted MS/MS method and for interpreting the resulting spectra. For this benzyl ether, the most chemically labile site under the soft ionization conditions of Electrospray Ionization (ESI) is the benzylic carbon-oxygen bond.[4][5]

Upon protonation of the ether oxygen in positive-ion ESI, the precursor ion ([M+H]⁺) is formed. When subjected to collision-induced dissociation (CID), this ion is expected to fragment via the following primary pathway:

  • Benzylic C-O Bond Cleavage: The most favorable fragmentation is the heterolytic cleavage of the bond between the ether oxygen and the benzylic carbon.

  • Formation of a Stable Cation: This cleavage results in the formation of the highly stable, resonance-delocalized 4-chlorobenzyl cation . This fragment is expected to be the base peak in the MS/MS spectrum.

  • Formation of a Neutral Phenol: The other part of the molecule is released as the neutral 2-bromo-4-fluorophenol .

This primary fragmentation provides a clear and predictable signature for the molecule's core structure.

Caption: Predicted fragmentation of protonated this compound.

Table 2: Predicted Key Fragment Ions for MS/MS Analysis

m/z (Monoisotopic)Proposed Fragment IonFormulaNotes
125.02 / 127.024-Chlorobenzyl cation[C₇H₆Cl]⁺Expected base peak. Shows characteristic 3:1 Cl isotope pattern.
189.95 / 191.952-Bromo-4-fluorophenoxy cation[C₆H₃BrFO]⁺A less likely, but possible, fragment from cleavage at the other side of the ether oxygen.
89.04Dechlorinated benzyl fragment[C₇H₅]⁺Potential secondary fragment from the loss of HCl from the m/z 125 ion.

Analytical Protocol: LC-MS/MS Method

This protocol is designed for a standard reverse-phase HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

Experimental Workflow

The overall analytical process follows a standard workflow from sample preparation to data analysis, ensuring reproducibility and accuracy.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis A 1. Prepare Stock (1 mg/mL in ACN) B 2. Create Working Std (e.g., 1 µg/mL) A->B C 3. LC Separation (C18 Column) B->C D 4. MS Full Scan (Confirm [M+H]⁺) C->D E 5. MS/MS Scan (Fragment [M+H]⁺) D->E F 6. Data Interpretation (Confirm Isotope & Fragments) E->F

Caption: High-level workflow for the analysis of the target compound.

Materials and Sample Preparation
  • Solvents: Acetonitrile (ACN) and Water (LC-MS Grade).

  • Reagent: Formic Acid (FA), Optima™ LC/MS Grade.

  • Stock Solution: Accurately weigh ~10 mg of this compound and dissolve in 10.0 mL of ACN to create a 1 mg/mL stock solution.

  • Working Standard: Perform serial dilutions from the stock solution using 50:50 ACN:Water to create a working standard at a suitable concentration (e.g., 1 µg/mL) for injection.

Liquid Chromatography (LC) Method

The hydrophobic nature of the analyte makes it well-suited for reverse-phase chromatography.

Table 3: Recommended LC Parameters

ParameterConditionRationale
Column C18, 2.1 x 100 mm, 1.8 µmStandard for retaining non-polar to moderately polar analytes.
Mobile Phase A Water + 0.1% Formic AcidPromotes protonation for positive-ion ESI.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStrong organic solvent for elution.
Gradient 40% B to 95% B over 5 minEfficiently elutes the analyte while separating it from potential impurities.
Flow Rate 0.3 mL/minCompatible with standard ESI sources.
Column Temp. 40 °CEnsures reproducible retention times.
Injection Vol. 5 µL
Mass Spectrometry (MS) Method

The MS method is designed to first find the target ion and then confirm its structure via fragmentation.

Table 4: Recommended MS Parameters

ParameterSettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe ether oxygen is a site for protonation, making ESI+ the ideal mode.[6]
Capillary Voltage 3.5 kV
Source Temp. 120 °C
Desolvation Temp. 350 °C
Scan Type 1 Full Scan (MS1)
Scan Rangem/z 100 - 500To detect the isotopic cluster of the protonated molecule [M+H]⁺ around m/z 349.
Scan Type 2 Targeted MS/MS (Product Ion Scan)
Precursor Ion (m/z)350.96Select the most abundant M+2 isotope for fragmentation to maximize sensitivity.
Collision Energy15-25 eVEnergy should be optimized, but this range is sufficient to induce the primary benzylic cleavage.
Product Ion Rangem/z 50 - 360To capture all significant fragments, including the key m/z 125/127 ion.

Data Interpretation: A Self-Validating System

Unambiguous identification is achieved by fulfilling three criteria from the acquired data:

  • Correct Retention Time: The analyte elutes at a consistent time as determined by the analysis of a reference standard.

  • Correct Isotopic Profile (Full Scan): The MS1 spectrum must show the protonated molecular ion cluster at m/z 348.96, 350.96, and 352.96 with the expected relative abundance ratio (~77:100:24). This provides high confidence in the elemental composition.[7]

  • Correct Fragmentation Pattern (MS/MS Scan): The product ion spectrum, generated from fragmenting the m/z 350.96 precursor, must show a dominant peak at m/z 125.02, accompanied by its isotope at m/z 127.02 in a ~3:1 ratio. The presence of this 4-chlorobenzyl cation confirms the structural backbone of the molecule.

The combination of these three data points provides a robust and scientifically sound identification that is far more reliable than relying on a single measurement.

References

  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry.
  • University of Calgary. (n.d.). Mass Spectroscopy - Isotope Patterns.
  • Chemistry LibreTexts. (2022). Other Important Isotopes- Br and Cl.
  • University of Colorado Boulder. (2011). Elements With More Abundant Heavy Isotopes.
  • Bruno, T. J. (2015). Chlorine - Bromine Combination Isotope Intensities. NIST.
  • Suzuki, S., et al. (2018). Quantitative and Qualitative Analysis of Organic Halogenated Compounds. ResearchGate.
  • BenchChem. (2025). Exploring 2-Bromo-1-chloro-4-fluorobenzene.
  • Roullier, C., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles. PubMed.
  • ResearchGate. (2012). What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy?
  • Emory University. (n.d.). Mass Spectrometry Ionization Methods.
  • Roullier, C., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles. ACS Publications.
  • StudyLib. (n.d.). Mass Spectrometry Fragmentation: Ethers, Amines, More.
  • BenchChem. (2025). Mass Spectrometry of 2-(benzyloxy)-4-bromo-1-fluorobenzene.
  • PubChem. (n.d.). 2-Bromo-1-chloro-4-fluorobenzene.
  • Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. NIH.
  • PubChem. (n.d.). 2-Bromo-4-chloro-1-fluorobenzene.
  • Singh, N. (2021). Ionization Methods in Mass Spectrometry. YouTube.
  • Chemistry Learning by Dr. Anju. (2023). Fragmentation of Alkyl halide & Ether | Mass spectroscopy. YouTube.
  • ResearchGate. (2021). LCMS-guided detection of halogenated natural compounds.

Sources

Application Note: A Robust HPLC Method for Purity Analysis of 2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note describes a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the separation of potential impurities of 2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, making its purity profile critical for downstream applications. The developed method utilizes a C18 stationary phase with a simple isocratic mobile phase, offering excellent resolution and peak symmetry. This method is suitable for routine quality control in both research and manufacturing environments.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

The chemical purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of drug safety and efficacy. For complex organic molecules like this compound, which contains multiple halogen substituents, the potential for isomeric and process-related impurities is significant.[1] A reliable analytical method is therefore indispensable to ensure the quality and consistency of this critical building block.

High-performance liquid chromatography (HPLC) is the preeminent technique for the analysis of non-volatile and thermally labile compounds, making it the gold standard in the pharmaceutical industry for quality control.[2][3] Specifically, reversed-phase HPLC (RP-HPLC), which employs a non-polar stationary phase and a polar mobile phase, is exceptionally versatile for separating a wide range of organic molecules based on their hydrophobicity.[4][5][6]

This application note details an optimized and validated RP-HPLC method for the purity assessment of this compound, ensuring it meets the stringent requirements for pharmaceutical development.

Method Development Strategy: A Logic-Driven Approach

The development of a robust HPLC method is a systematic process. The physicochemical properties of this compound guided the selection of the chromatographic conditions.

  • Stationary Phase Selection: The target analyte is a non-polar, hydrophobic molecule due to the presence of two phenyl rings and halogen atoms. A C18 (octadecylsilane) stationary phase was chosen as it is the most widely used and effective for retaining such compounds through hydrophobic interactions.[5][7] C18 columns are known for their robustness and provide excellent separation for a vast array of organic compounds.[7][8][9][10]

  • Mobile Phase Selection: A mixture of acetonitrile and water was selected as the mobile phase. Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency at lower wavelengths.[11] The ratio of acetonitrile to water was optimized to achieve an appropriate retention time and separation from potential impurities.

  • Detector and Wavelength Selection: The presence of aromatic rings in the analyte's structure results in strong UV absorbance.[12][13] A UV detector was chosen for its sensitivity and reliability. The detection wavelength was set to 254 nm, a common wavelength for the analysis of aromatic compounds, providing a good response for the analyte and potential aromatic impurities.[14]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the purity analysis of this compound.

Instrumentation and Chromatographic Conditions

The analysis was performed on a standard HPLC system equipped with a UV detector.

ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : Water (75:25, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 15 minutes
Reagents and Solvents
  • Acetonitrile (HPLC Grade)

  • Deionized Water (18.2 MΩ·cm)

  • This compound Reference Standard (>99% purity)

Standard and Sample Preparation

Standard Stock Solution Preparation (1000 µg/mL):

  • Accurately weigh approximately 10.0 mg of the this compound reference standard.

  • Transfer the standard into a 10 mL volumetric flask.

  • Add approximately 7 mL of acetonitrile and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with acetonitrile and mix thoroughly.

Working Standard Solution Preparation (100 µg/mL):

  • Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask.

  • Dilute to the mark with the mobile phase (Acetonitrile:Water, 75:25, v/v) and mix thoroughly.

Sample Solution Preparation (100 µg/mL):

  • Accurately weigh approximately 10.0 mg of the this compound sample.

  • Transfer the sample into a 10 mL volumetric flask.

  • Add approximately 7 mL of acetonitrile and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with acetonitrile and mix thoroughly.

  • Pipette 1.0 mL of this solution into a 10 mL volumetric flask.

  • Dilute to the mark with the mobile phase and mix thoroughly.

  • Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

Method Validation: Ensuring Trustworthiness and Reliability

The developed analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[15][16][17][18]

Specificity

Specificity was evaluated by analyzing a blank (mobile phase), the reference standard, and the sample solution. The chromatograms demonstrated that there were no interfering peaks at the retention time of the main analyte, indicating the method's ability to assess the analyte unequivocally in the presence of potential impurities.

Linearity

The linearity of the method was determined by preparing and analyzing a series of solutions over a concentration range of 10-150 µg/mL. The peak area response was plotted against the concentration, and a linear regression analysis was performed. The correlation coefficient (r²) was found to be > 0.999, demonstrating a strong linear relationship.

Accuracy

Accuracy was assessed by performing recovery studies. A known amount of the reference standard was spiked into a sample solution at three different concentration levels (80%, 100%, and 120% of the working concentration). The percentage recovery was calculated, with results typically falling within the range of 98.0% to 102.0%.

Precision

The precision of the method was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was determined by performing six replicate injections of the working standard solution on the same day. Intermediate precision was assessed by repeating the analysis on a different day with a different analyst. The relative standard deviation (%RSD) for both repeatability and intermediate precision was less than 2.0%, indicating excellent precision.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The system suitability parameters, including retention time, peak asymmetry, and theoretical plates, remained within acceptable limits, demonstrating the method's reliability during normal usage.

Workflow and Data Analysis

The following diagram illustrates the logical workflow for the purity analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis weigh Weigh Standard & Sample dissolve Dissolve in Acetonitrile (Vortex & Sonicate) weigh->dissolve dilute Dilute to Working Concentration with Mobile Phase dissolve->dilute filter Filter with 0.45µm PTFE Filter dilute->filter setup HPLC System Setup (Mobile Phase, Flow, Temp) filter->setup inject Inject Sample (10 µL) setup->inject separation Isocratic Separation on C18 Column inject->separation detection UV Detection at 254 nm separation->detection acquire Acquire Chromatogram detection->acquire integrate Integrate Peaks acquire->integrate calculate Calculate Purity (% Area) integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Analysis.

The purity of the sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram (area percent method).

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and robust solution for the purity determination of this compound. The method is specific, linear, accurate, and precise, making it well-suited for routine quality control in the pharmaceutical industry. The simple isocratic mobile phase and readily available C18 column contribute to the method's ease of use and cost-effectiveness.

References

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • International Journal of Pharmaceutical Sciences. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines.
  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??.
  • Chemical Science. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials.
  • Wikipedia. (n.d.). Reversed-phase chromatography.
  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ICH. (n.d.). Quality Guidelines.
  • Scientific Research Publishing. (n.d.). ICH-Guidelines Q2(R1), Validation of Analytical Procedures Text and Methodology.
  • Phenomenex. (n.d.). Reversed Phase HPLC Columns.
  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques.
  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques.
  • GL Sciences. (n.d.). What are C18 HPLC columns?.
  • Element Lab Solutions. (n.d.). HPLC UV detection.
  • Veeprho. (2025). Exploring the Different Mobile Phases in HPLC.
  • LCGC. (2019). The LCGC Blog: UV Detection for HPLC—Fundamental Principle, Practical Implications.
  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success.
  • Ingenieria Analitica Sl. (n.d.). HPLC Detector Options for the Determination of Polynuclear Aromatic Hydrocarbons.
  • Biotage. (n.d.). C18 Flash Chromatography in Rapid Isolation of Organic Compounds.
  • Nacalai Tesque. (n.d.). Methods in Developing Mobile Phase Condition for C18 Column.
  • Benchchem. (2025). Isomeric Purity of 1-Bromo-2-(bromomethyl)-4-chlorobenzene: A Comparative Guide.

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Application Note: Strategic Use of 2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene as a Key Intermediate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The development of small-molecule kinase inhibitors is a cornerstone of modern targeted therapy.[2] A significant challenge in this field lies in the efficient synthesis of complex molecular scaffolds that can achieve high potency and selectivity. This guide details the strategic application of 2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene , a versatile chemical intermediate, in the synthesis of potent kinase inhibitors, with a focus on c-Met inhibitors. We provide an in-depth analysis of the molecule's structural advantages and present validated, step-by-step protocols for its elaboration using cornerstone palladium-catalyzed cross-coupling reactions.

Introduction: The Strategic Value of the Intermediate

The compound this compound is not merely a starting material but a strategically designed building block for kinase inhibitor synthesis. Its utility stems from the specific roles of its constituent moieties, which address key challenges in drug design such as potency, selectivity, and metabolic stability.

  • Aryl Bromide Handle: The bromine atom serves as a highly reliable and versatile reaction site for palladium-catalyzed cross-coupling reactions. This allows for the controlled, late-stage introduction of diverse aryl, heteroaryl, or alkyl groups, which are essential for exploring the chemical space and optimizing inhibitor-kinase interactions.[3]

  • Fluorine Substitution: The ortho-fluoro group can significantly influence the molecule's properties. It can enhance binding affinity through favorable electrostatic interactions within the kinase active site, improve metabolic stability by blocking potential sites of oxidation, and modulate the pKa of adjacent functional groups.

  • (4-chlorobenzyl)oxy Moiety: This group acts as more than just a protecting group for the phenol. The 4-chlorobenzyl portion is a common feature in many kinase inhibitors, where it often occupies a hydrophobic pocket adjacent to the ATP-binding site.[4] Its presence in the initial building block streamlines the synthetic route to the final active pharmaceutical ingredient (API).

Physicochemical Properties
PropertyValue
IUPAC Name This compound
Molecular Formula C₁₃H₉BrClFO
Molecular Weight 315.57 g/mol
CAS Number 1271633-91-9
Appearance White to off-white solid

Core Synthetic Applications & Protocols

The primary value of this intermediate is realized through its functionalization at the C-Br bond. The Suzuki-Miyaura and Buchwald-Hartwig reactions are two of the most powerful and widely used methods for this transformation in pharmaceutical synthesis.[3][5]

General Synthetic Workflow

The following diagram illustrates a typical workflow where the core intermediate is elaborated into a biaryl or aryl-amine scaffold, a common motif in kinase inhibitors.

G cluster_start Starting Intermediate cluster_reactions Key Cross-Coupling Reactions cluster_products Core Scaffolds cluster_final Final Elaboration A 2-Bromo-1-((4-chlorobenzyl)oxy) -4-fluorobenzene B Suzuki-Miyaura Coupling (+ Arylboronic Acid) A->B Pd Catalyst, Base C Buchwald-Hartwig Amination (+ Amine) A->C Pd Catalyst, Ligand, Base D Biaryl Scaffold B->D E Aryl-Amine Scaffold C->E F Further Functionalization (e.g., Deprotection, Acylation) D->F E->F G Final Kinase Inhibitor F->G

Caption: General workflow for elaborating the core intermediate into a final kinase inhibitor.

Protocol 2.1: Suzuki-Miyaura Coupling

This protocol describes the formation of a C(aryl)-C(aryl) bond, a critical step in constructing many Type I and Type II kinase inhibitors.

Objective: To synthesize 2-Aryl-1-((4-chlorobenzyl)oxy)-4-fluorobenzene derivatives.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Water or Dioxane/Water, 4:1 mixture)

  • Schlenk flask, condenser, magnetic stirrer, inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.[6]

  • Inert Atmosphere: Seal the flask and purge with inert gas for 15 minutes to remove oxygen.

  • Solvent & Catalyst Addition: Add the degassed solvent mixture via syringe, followed by the palladium catalyst.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.[6]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[6]

Expert Insight (Causality): The choice of a palladium(0) source like Pd(PPh₃)₄ is common for its reliability.[6] The aqueous base (K₂CO₃ in water) is crucial for the transmetalation step of the catalytic cycle, facilitating the transfer of the aryl group from boron to palladium. Dioxane or toluene are used for their ability to dissolve the organic reagents and for their high boiling points suitable for the reaction temperature.[7]

Protocol 2.2: Buchwald-Hartwig Amination

This reaction is essential for synthesizing aryl amines, a key pharmacophore in a vast number of kinase inhibitors that interact with the hinge region of the kinase ATP-binding site.[8]

Objective: To synthesize N-Aryl-2-amino-1-((4-chlorobenzyl)oxy)-4-fluorobenzene derivatives.

Materials:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.2 equiv)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)

  • Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

  • Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium pre-catalyst, ligand, and base to an oven-dried Schlenk flask.

  • Reagent Addition: Add the this compound, the amine, and the anhydrous solvent.

  • Inert Atmosphere: Seal the flask securely. If not in a glovebox, perform several evacuate/backfill cycles with inert gas.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor reaction progress by TLC or LC-MS. Reactions are typically complete within 4-18 hours.

  • Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Expert Insight (Causality): The Buchwald-Hartwig amination is highly sensitive to the choice of ligand and base.[9] Sterically hindered, electron-rich phosphine ligands like XPhos are used to promote both the oxidative addition of the aryl bromide to the Pd(0) center and the final reductive elimination step, which forms the C-N bond.[8] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine, forming the palladium-amido complex necessary for the catalytic cycle.[9] The reaction must be run under strictly anhydrous and oxygen-free conditions as both water and oxygen can deactivate the catalyst.[10]

Case Study: Synthesis of c-Met Kinase Inhibitors

The c-Met receptor tyrosine kinase is a well-validated target in oncology. Its aberrant activation drives tumor growth, proliferation, and metastasis in various cancers.[11][12] Many c-Met inhibitors utilize a substituted biaryl or aryl-aminopyridine scaffold, making our intermediate an ideal starting point.

c-Met Signaling Pathway

Dysregulated c-Met signaling activates multiple downstream pathways, including RAS/MAPK and PI3K/AKT, which promote cancer cell survival and proliferation.[11]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response Met c-Met Receptor RAS RAS Met->RAS Activation PI3K PI3K Met->PI3K Activation HGF HGF (Ligand) HGF->Met Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT AKT->TF Output Proliferation Survival Invasion Angiogenesis TF->Output

Caption: Simplified c-Met signaling pathway activated by Hepatocyte Growth Factor (HGF).

Troubleshooting and Safety

IssuePotential Cause(s)Suggested Solution(s)
Low Yield in Suzuki Coupling Inactive catalyst; Inefficient transmetalation.Ensure solvents are properly degassed; Use a different base (e.g., Cs₂CO₃, K₃PO₄); Screen different palladium catalysts/ligands.
Low Yield in Buchwald Amination Oxygen or moisture contamination; Poor ligand choice.Use a glovebox for setup; Ensure solvents are anhydrous; Screen alternative ligands (e.g., RuPhos, SPhos).
Debromination (Side Reaction) Presence of protic sources; Beta-hydride elimination.Ensure reagents and solvents are dry; Use a bulky ligand to disfavor beta-hydride elimination.

Safety: Always handle reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

This compound is a high-value, strategically designed intermediate for the synthesis of kinase inhibitors. Its pre-installed pharmacophoric elements and versatile reactive handle enable efficient and modular access to complex molecular architectures. The protocols detailed herein for Suzuki-Miyaura and Buchwald-Hartwig couplings provide reliable, field-proven methods for elaborating this core, empowering researchers in drug discovery to rapidly generate and optimize novel therapeutic candidates targeting kinases like c-Met.

References

  • AbbVie Science. c-MET. [Link]

  • Peruzzi, B., & Bottaro, D. P. (2006). Targeting the c-Met Signaling Pathway in Cancer. Clinical Cancer Research, 12(12), 3657-3660. [Link]

  • Peruzzi, B., & Bottaro, D. P. (2006). Targeting the c-Met signaling pathway in cancer. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2006). (PDF) Targeting the c-Met Signaling Pathway in Cancer. [Link]

  • Moores, S. L., et al. (2009). An overview of the c-MET signaling pathway. Semantic Scholar. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • El-Damasy, A. K., et al. (2021). Dual Targeting of VEGFR2 and C-Met Kinases via the Design and Synthesis of Substituted 3-(Triazolo-thiadiazin-3-yl)indolin-2-one Derivatives as Angiogenesis Inhibitors. National Center for Biotechnology Information. [Link]

  • Hojniak, D., et al. (2022). Antineoplastic Activity of Water-Soluble Form of Novel Kinase Inhibitor 1-(4-Chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione immobilized on Polymeric Poly(PEGMA-co-DMM) Carrier. MDPI. [Link]

  • Atlanchim Pharma. Palladium-catalyzed Buchwald-Hartwig amination. [Link]

  • Li, J. J., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. National Center for Biotechnology Information. [Link]

  • Lapkin, A. A., et al. (2016). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Royal Society of Chemistry. [Link]

  • Zhang, Y., et al. (2019). Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors. National Center for Biotechnology Information. [Link]

  • Sun, T., et al. (2024). Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC. National Center for Biotechnology Information. [Link]

  • Matsui, Y., et al. (2017). Discovery and structure-guided fragment-linking of 4-(2,3-dichlorobenzoyl)-1-methyl-pyrrole-2-carboxamide as a pyruvate kinase M2 activator. National Center for Biotechnology Information. [Link]

  • Abdel-Maksoud, M. S., et al. (2017). Target identification, lead optimization and antitumor evaluation of some new 1,2,4-triazines as c-Met kinase inhibitors. PlumX. [Link]

  • ResearchGate. (2011). Development of c-MET pathway inhibitors. [Link]

  • Van Linden, O. P., et al. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. National Center for Biotechnology Information. [Link]

  • Roskoski, R. Jr. (2022). Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. National Center for Biotechnology Information. [Link]

  • de L. G. Doupe, P., et al. (2020). Advances in covalent kinase inhibitors. Royal Society of Chemistry. [Link]

  • El-Gokha, A. A., et al. (2020). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. National Center for Biotechnology Information. [Link]

  • Google Patents. (2015). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Google Patents. (2016). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Karale, D. P., et al. (2014). Synthesis and biological evaluation of 2-anilino-4-substituted-7H-pyrrolopyrimidines as PDK1 inhibitors. National Center for Biotechnology Information. [Link]

  • Elkamhawy, A., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. National Center for Biotechnology Information. [Link]

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Application Notes and Protocols: 2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene as a Scaffold for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold for Therapeutic Innovation

In the landscape of modern medicinal chemistry, the identification and exploitation of "privileged scaffolds" – molecular frameworks capable of interacting with multiple biological targets – is a cornerstone of efficient drug discovery. The diaryl ether motif, in particular, has emerged as a recurring structural element in a multitude of clinically relevant agents, demonstrating its versatility in presenting functional groups in a three-dimensional space conducive to target binding. This guide introduces 2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene , a novel and strategically designed scaffold, and provides a comprehensive framework for its synthesis, derivatization, and subsequent evaluation in drug discovery campaigns.

The rationale for selecting this particular scaffold is rooted in the synergistic interplay of its constituent parts:

  • The Diaryl Ether Core: This central linkage provides a balance of rigidity and conformational flexibility, allowing for the precise positioning of substituents to engage with target proteins. Its inherent stability and lipophilicity are also advantageous for developing drug-like molecules.

  • Strategic Halogenation: The presence of a bromine atom on one phenyl ring and a chlorine atom on the benzyl moiety are not merely for steric or electronic influence. These halogens serve as versatile synthetic handles for a wide array of palladium-catalyzed cross-coupling reactions. This enables the rapid generation of a diverse library of analogues, which is crucial for establishing robust Structure-Activity Relationships (SAR).

  • Fluorine Substitution: The fluorine atom on the phenyl ring is a common and highly effective modification in medicinal chemistry. It can enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and modulate the pKa of adjacent functional groups, thereby fine-tuning the pharmacokinetic and pharmacodynamic properties of the final compounds.

This document will provide detailed, field-proven protocols for the synthesis of the core scaffold, its diversification into a chemical library, and the subsequent biological evaluation of the resulting compounds, with a focus on antibacterial and kinase inhibitor screening.

I. Synthesis of the Core Scaffold: this compound

The synthesis of the title scaffold is achieved through a classical Williamson ether synthesis, a robust and high-yielding reaction that couples an alkoxide with an alkyl halide.[1][2][3] The necessary starting materials, 2-bromo-4-fluorophenol and 4-chlorobenzyl bromide, are readily accessible through established synthetic routes.

Protocol 1: Synthesis of 2-Bromo-4-fluorophenol

This protocol is adapted from established methods for the selective bromination of fluorophenols.[4][5]

  • Materials: 4-fluorophenol, Dichloroethane, Bromine, Sodium sulfite, 10% Sodium hydroxide solution, 20% Sodium bicarbonate solution, Anhydrous magnesium sulfate.

  • Procedure:

    • In a 2 L reaction flask, dissolve 200 g (1.785 mol) of 4-fluorophenol in 300 ml of dichloroethane.

    • Cool the mixture to a temperature between 5°C and 10°C using an ice bath.

    • Slowly add a solution of 300 g (1.875 mol) of bromine in 150 ml of dichloroethane dropwise to the reaction mixture, ensuring the temperature is maintained between 5°C and 10°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

    • Quench the reaction by adding a mixture of 33 g (0.26 mol) of sodium sulfite in 200 ml of water and stir for 30 minutes.

    • Separate the organic layer and neutralize it with a mixed alkaline solution (10% NaOH/20% NaHCO3).

    • Dry the organic layer with anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield 2-Bromo-4-fluorophenol.

Protocol 2: Synthesis of 4-Chlorobenzyl bromide

This protocol is based on the radical bromination of 4-chlorotoluene.[6]

  • Materials: 4-chlorotoluene, Carbon tetrachloride (or a safer alternative like dibromomethane), Bromine, Sodium bicarbonate, Magnesium sulfate.

  • Procedure:

    • In a two-necked flask equipped with a reflux condenser and a dropping funnel, dissolve 0.2 mole of 4-chlorotoluene in a five-fold volume of dry carbon tetrachloride.

    • Heat the mixture to reflux and irradiate with a 500-watt photolamp.

    • Add 0.205 mole of dry bromine dropwise. The rate of addition should be controlled to maintain a nearly colorless reflux.

    • After the addition is complete (approximately 30-120 minutes), stop the irradiation and cool the solution.

    • Wash the cooled solution sequentially with ice-water, ice-cold aqueous sodium bicarbonate solution, and again with ice-water.

    • Dry the organic layer with magnesium sulfate and evaporate the solvent in vacuo.

    • The crude product can be purified by vacuum distillation or by recrystallization from ethanol or petroleum ether to yield 4-chlorobenzyl bromide.

Protocol 3: Williamson Ether Synthesis of the Scaffold
  • Materials: 2-Bromo-4-fluorophenol, 4-Chlorobenzyl bromide, Anhydrous potassium carbonate, Anhydrous N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-4-fluorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.

    • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

    • Add 4-chlorobenzyl bromide (1.1 eq) to the reaction mixture.

    • Heat the reaction to 60-80°C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain This compound .

Scaffold Synthesis Workflow cluster_start Starting Materials cluster_intermediates Intermediates cluster_final Final Scaffold 4-fluorophenol 4-fluorophenol 2-bromo-4-fluorophenol 2-bromo-4-fluorophenol 4-fluorophenol->2-bromo-4-fluorophenol Bromination 4-chlorotoluene 4-chlorotoluene 4-chlorobenzyl_bromide 4-chlorobenzyl_bromide 4-chlorotoluene->4-chlorobenzyl_bromide Radical Bromination Scaffold This compound 2-bromo-4-fluorophenol->Scaffold 4-chlorobenzyl_bromide->Scaffold Williamson Ether Synthesis

Caption: Synthetic workflow for the core scaffold.

II. Library Generation: Diversification of the Core Scaffold

The strategic placement of the bromine atom on the scaffold allows for its elaboration into a diverse chemical library using a variety of robust and well-established palladium-catalyzed cross-coupling reactions. This enables the exploration of a wide range of chemical space around the core structure, which is essential for identifying potent and selective drug candidates.

Library Generation Strategy cluster_reactions Cross-Coupling Reactions cluster_products Diverse Library of Derivatives Scaffold Core Scaffold (Ar-Br) Suzuki Suzuki Coupling (with Boronic Acids) Scaffold->Suzuki Buchwald Buchwald-Hartwig Amination (with Amines) Scaffold->Buchwald Sonogashira Sonogashira Coupling (with Alkynes) Scaffold->Sonogashira Aryl Aryl-Substituted Derivatives Suzuki->Aryl Amine Amine-Substituted Derivatives Buchwald->Amine Alkynyl Alkynyl-Substituted Derivatives Sonogashira->Alkynyl

Caption: Library generation from the core scaffold.

Protocol 4: Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the coupling of the scaffold with various arylboronic acids.[7][8]

  • Materials: Scaffold, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), Base (e.g., K₂CO₃ or Cs₂CO₃), Anhydrous solvent (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water).

  • Procedure:

    • To a dry reaction vessel, add the scaffold (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

    • Purge the vessel with an inert gas (Argon or Nitrogen).

    • Add the palladium catalyst (1-5 mol%).

    • Add the anhydrous, degassed solvent via syringe.

    • Heat the reaction mixture to 80-100°C and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 5: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the amination of the scaffold with a variety of primary and secondary amines.[9][10][11][12][13]

  • Materials: Scaffold, Amine, Palladium precursor (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., XPhos or BINAP), Base (e.g., NaOtBu or Cs₂CO₃), Anhydrous solvent (e.g., Toluene or 1,4-Dioxane).

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the scaffold (1.0 equiv), the palladium precursor (e.g., 2 mol%), and the phosphine ligand (e.g., 4 mol%) to a dry Schlenk flask.

    • Add the base (1.4 equiv) and the anhydrous solvent.

    • Add the amine (1.2 equiv) to the reaction mixture.

    • Seal the flask and heat the reaction mixture to 80-110°C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the mixture to room temperature, dilute with an organic solvent, and wash with brine.

    • Dry the organic layer, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Protocol 6: Sonogashira Coupling

This protocol provides a general method for the coupling of the scaffold with terminal alkynes.[14][15][16][17][18]

  • Materials: Scaffold, Terminal alkyne, Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), Copper(I) iodide (CuI), Base (e.g., Triethylamine or Diisopropylethylamine), Anhydrous solvent (e.g., THF or DMF).

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add the scaffold (1.0 equiv), the palladium catalyst (1-5 mol%), and CuI (2-10 mol%).

    • Add the anhydrous solvent and the base.

    • Add the terminal alkyne (1.2-1.5 equiv) dropwise.

    • Stir the reaction at room temperature or with gentle heating (40-60°C) until completion, as monitored by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of Celite, washing with an organic solvent.

    • Concentrate the filtrate and purify the crude product by column chromatography.

III. Biological Evaluation: Screening for Therapeutic Potential

The diverse library of compounds generated from the this compound scaffold can be screened against a wide range of biological targets. Based on the structural motifs present, initial screening efforts could be focused on antibacterial and kinase inhibitory activities.

Protocol 7: Antibacterial Susceptibility Testing (Broth Microdilution for MIC)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.[19][20][21][22]

  • Materials: Test compounds, Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), Mueller-Hinton Broth (MHB), 96-well microtiter plates, 0.5 McFarland turbidity standard.

  • Procedure:

    • Preparation of Bacterial Inoculum: Aseptically pick 3-5 bacterial colonies from an agar plate and inoculate into MHB. Incubate until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

    • Preparation of Compound Dilutions: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compounds in MHB in a 96-well plate.

    • Inoculation and Incubation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only). Seal the plate and incubate at 37°C for 16-20 hours.

    • Determination of MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Compound Structure (Example) MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli
ScaffoldR = Br>128>128
Derivative 1R = Phenyl3264
Derivative 2R = Morpholinyl816
Derivative 3R = Phenylethynyl1632
Protocol 8: In Vitro Kinase Inhibitor Screening

This protocol provides a general framework for an in vitro kinase assay to identify compounds that inhibit the activity of a specific kinase.[23][24][25][26][27] The choice of kinase will depend on the therapeutic area of interest.

  • Materials: Test compounds, Recombinant kinase, Kinase-specific substrate (peptide or protein), ATP, Kinase buffer, Detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate kinase buffer.

    • Kinase Reaction: In a microplate, add the kinase, its substrate, and the test compound at various concentrations.

    • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

    • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time.

    • Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified, which is directly proportional to the kinase activity.

    • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Compound Target Kinase (Example) IC₅₀ (nM)
ScaffoldEGFR>10,000
Derivative 1EGFR850
Derivative 2EGFR120
Staurosporine (Control)EGFR15

IV. Conclusion and Future Directions

The This compound scaffold represents a promising starting point for the discovery of novel therapeutic agents. Its rational design incorporates features that facilitate both potent biological activity and extensive chemical diversification. The protocols outlined in this guide provide a robust and efficient workflow for synthesizing the scaffold, generating a diverse library of derivatives, and evaluating their potential as antibacterial agents and kinase inhibitors. The modularity of the synthetic approach allows for the systematic exploration of SAR, paving the way for the optimization of initial hits into lead compounds with improved potency, selectivity, and drug-like properties. Further exploration of this scaffold in other therapeutic areas is warranted and encouraged.

V. References

  • Kar, S. S., Bhat, G. V., Rao, P. P. N., Shenoy, V. P., Bairy, I., & Shenoy, G. G. (2016). Rational design and synthesis of novel diphenyl ether derivatives as antitubercular agents. Drug Design, Development and Therapy, 10, 2439–2455. [Link]

  • PrepChem. (n.d.). Preparation of 4-chlorobenzyl bromide. Retrieved from [Link]

  • Wufuer, M., et al. (2016). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Journal of Visualized Experiments, (113), 54354. [Link]

  • AKJournals. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof. Retrieved from

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Retrieved from [Link]

  • YouTube. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

  • MDPI. (2022). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Frontiers. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Retrieved from [Link]

  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. Retrieved from [Link]

  • PMC. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with.... Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ACS Publications. (2008). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Organic-Chemistry.org. (2026). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

  • Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]

  • Organic-Chemistry.org. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • MDPI. (2020). 4-Chlorobenzyl Chloride. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions related to this specific synthesis. The content is structured to address potential issues you may encounter, explaining the underlying chemical principles to empower you to optimize your reaction for higher yield and purity.

I. Synthesis Overview: The Williamson Ether Synthesis Approach

The synthesis of this compound is most commonly achieved via the Williamson ether synthesis. This reliable and versatile method involves the reaction of an alkoxide (in this case, a phenoxide) with a primary alkyl halide.[1][2] The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[1][3]

The proposed synthetic route involves two key starting materials: 2-bromo-4-fluorophenol and 4-chlorobenzyl bromide. The phenol is first deprotonated by a suitable base to form the more nucleophilic phenoxide, which then attacks the electrophilic benzylic carbon of 4-chlorobenzyl bromide, displacing the bromide leaving group.

Williamson Ether Synthesis cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: SN2 Attack 2-Bromo-4-fluorophenol 2-Bromo-4-fluorophenol 2-Bromo-4-fluorophenoxide 2-Bromo-4-fluorophenoxide 2-Bromo-4-fluorophenol->2-Bromo-4-fluorophenoxide  + Base (e.g., K2CO3, NaH) Base Base 4-Chlorobenzyl_bromide 4-Chlorobenzyl bromide Target_Molecule 2-Bromo-1-((4-chlorobenzyl)oxy) -4-fluorobenzene 2-Bromo-4-fluorophenoxide->Target_Molecule  + 4-Chlorobenzyl bromide (SN2 Reaction) Salt_Byproduct Salt Byproduct (e.g., KBr, NaBr)

Caption: General workflow for the synthesis of the target molecule.

II. Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low or No Product Yield

A low yield of the desired ether is a common issue that can arise from several factors.

Potential Cause Explanation Recommended Solution
Incomplete Deprotonation of Phenol Phenols are more acidic than aliphatic alcohols, but a sufficiently strong base is still required for complete conversion to the phenoxide. If deprotonation is incomplete, the concentration of the active nucleophile will be low.For phenols, weaker bases like potassium carbonate (K₂CO₃) or even sodium hydroxide (NaOH) are often sufficient and can be easier to handle than stronger bases like sodium hydride (NaH).[3] Ensure the base is anhydrous and used in at least stoichiometric amounts (1.5-2.0 equivalents is common).
Poor Quality of Reagents 4-chlorobenzyl bromide can degrade over time, and sodium hydride can lose its activity if exposed to moisture.Use freshly purchased or properly stored reagents. It is advisable to use 4-chlorobenzyl bromide that is crystalline and not discolored.[4]
Suboptimal Reaction Temperature The SN2 reaction rate is temperature-dependent. A temperature that is too low will result in a sluggish reaction, while a temperature that is too high can promote side reactions.[3]A typical temperature range for Williamson ether synthesis is 50-100 °C.[1] Start with a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC.
Inappropriate Solvent Choice The choice of solvent is critical. Protic solvents (e.g., ethanol, water) can solvate the phenoxide, reducing its nucleophilicity and slowing the reaction.[1][5]Use polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile, or acetone.[1][3] These solvents solvate the cation of the base, leaving a more "naked" and reactive phenoxide anion.[3]

Problem 2: Presence of Significant Side Products

The appearance of unexpected spots on your TLC plate indicates the formation of side products.

Potential Cause Explanation Recommended Solution
C-Alkylation of the Phenoxide The phenoxide ion is an ambident nucleophile, meaning it can be alkylated at the oxygen (O-alkylation, desired) or at the aromatic ring (C-alkylation, undesired).[1]The choice of solvent greatly influences the O/C alkylation ratio. Polar aprotic solvents (DMF, DMSO) favor the desired O-alkylation.[3] Protic solvents tend to favor C-alkylation.
Elimination of 4-chlorobenzyl bromide While less common with primary benzylic halides, the phenoxide is a base and can potentially induce elimination (E2) of HBr from 4-chlorobenzyl bromide to form a stilbene derivative, especially at higher temperatures.[2][3]Lowering the reaction temperature generally favors the SN2 reaction over elimination.[3] Ensure you are using a primary benzylic halide, as secondary and tertiary halides are much more prone to elimination.[5]
Unreacted Starting Materials The presence of starting materials indicates an incomplete reaction.Increase the reaction time or temperature moderately. Consider adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to enhance the reaction rate, especially in biphasic systems.[1][6]

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Caption: Troubleshooting flowchart for the synthesis.

III. Frequently Asked Questions (FAQs)

Q1: What is the best base to use for deprotonating 2-bromo-4-fluorophenol?

For phenols, which are significantly more acidic (pKa ≈ 10) than aliphatic alcohols, you have more flexibility.[7]

  • Potassium Carbonate (K₂CO₃): This is a mild, inexpensive, and easy-to-handle base that is often effective for phenol alkylation in a polar aprotic solvent like DMF or acetonitrile.[8]

  • Sodium Hydride (NaH): This is a much stronger, non-nucleophilic base that provides irreversible deprotonation.[9] It is an excellent choice but requires handling under an inert atmosphere (e.g., nitrogen or argon) and in an anhydrous solvent.

Q2: Can I use 4-chlorobenzyl chloride instead of the bromide?

Yes, you can. However, the reaction rate will likely be slower. The SN2 reaction rate depends on the leaving group ability, which follows the trend I > Br > Cl > F.[10] Therefore, 4-chlorobenzyl bromide is the more reactive and generally preferred electrophile.

Q3: My reaction seems to stall. What can I do to drive it to completion?

If the reaction is sluggish, you can try the following:

  • Increase Temperature: Gradually increase the reaction temperature in increments of 10 °C, monitoring for any decomposition or increase in side products.

  • Use a Phase-Transfer Catalyst (PTC): Adding a catalytic amount (1-5 mol%) of a PTC like tetrabutylammonium bromide (TBAB) can significantly accelerate the reaction. The PTC helps to transport the phenoxide from the solid or aqueous phase into the organic phase where the reaction occurs.[1][6][11]

Q4: How should I purify the final product?

The crude product will likely contain the desired ether, unreacted starting materials, and salt byproducts.

  • Work-up: After the reaction is complete, cool the mixture, and quench with water. Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and brine to remove the solvent and salts.

  • Purification: The most common methods for purifying the crude product are:

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can be a highly effective purification method.

    • Silica Gel Column Chromatography: This is a versatile method for separating the product from impurities. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically used.

IV. Experimental Protocols

The following are generalized protocols for the synthesis of the starting materials and the final product. These should be adapted and optimized based on your laboratory conditions and scale.

Protocol 1: Synthesis of 2-Bromo-4-fluorophenol

This procedure is based on the electrophilic bromination of 4-fluorophenol.[12][13]

  • In a reaction flask, dissolve 4-fluorophenol (1.0 eq.) in a suitable solvent like dichloromethane.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (1.05 eq.) in the same solvent dropwise, maintaining the temperature.

  • Allow the reaction to stir at room temperature and monitor by TLC until the starting material is consumed.

  • Quench the reaction with an aqueous solution of sodium sulfite to destroy excess bromine.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by distillation or chromatography.

Protocol 2: Synthesis of this compound

This protocol describes the Williamson ether synthesis.

  • To a dry reaction flask under an inert atmosphere, add 2-bromo-4-fluorophenol (1.0 eq.) and a polar aprotic solvent (e.g., DMF).

  • Add potassium carbonate (1.5 eq.) to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 4-chlorobenzyl bromide (1.1 eq.) to the mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

V. References

  • Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Common side reactions in the Williamson synthesis of ethers. (2025). BenchChem.

  • Preparation of 4-chlorobenzyl bromide. (n.d.). PrepChem.com. Retrieved January 20, 2026, from [Link]

  • A Comparative Guide to the Synthesis of 2-Bromo-4-fluorophenol and 4-bromo-2. (2025). BenchChem.

  • Williamson Ether Synthesis. (n.d.). ChemTalk. Retrieved January 20, 2026, from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

  • An Ether Synthesis Using Phase Transfer Catalysis. (1981). Journal of Chemical Education.

  • A Mild and Practical Method for Deprotection of Aryl Methyl/Benzyl/Allyl Ethers with HPPh2 and tBuOK. (2021). The Royal Society of Chemistry.

  • Application Notes and Protocols: 2-Bromo-4-fluorophenol as a Versatile Building Block in Medicinal Chemistry. (2025). BenchChem.

  • Improving reaction conditions for Williamson ether synthesis. (2025). BenchChem.

  • Identifying and minimizing side reactions in Williamson ether synthesis. (2025). BenchChem.

  • Mastering The Williamson Ether Synthesis. (2025). Unb.

  • Williamson Ether Reactions. (2023). Chemistry LibreTexts.

  • Dimethyl sulfoxide as a solvent in Williamson ether synthesis. (1969). ResearchGate.

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry.

  • Williamson Ether Synthesis. (2020, October 20). YouTube. Retrieved from [Link]

  • Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof. (2014). Google Patents.

  • Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. (2008). National Institutes of Health.

  • Phase transfer catalysis. (n.d.). Slideshare.

  • Williamson Ether Synthesis Reaction Mechanism. (2018, May 2). YouTube. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor. Retrieved January 20, 2026, from [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Pharma Tutors.

  • Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved January 20, 2026, from [Link]

  • A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. (2001). Indian Academy of Sciences.

  • A Mild and Practical Method for Deprotection of Aryl Methyl/Benzyl/Allyl Ethers with HPPh2 and tBuOK. (2021). ResearchGate.

  • Williamson Ether Synthesis. (2021, February 4). YouTube. Retrieved from [Link]

  • Technical Support Center: Williamson Ether Synthesis with Phenolic Substrates. (2025). BenchChem.

  • A Mild and Practical Method for Deprotection of Aryl Methyl/ Benzyl/Allyl Ethers with HPPh2 and tBuOK. (n.d.). ResearchGate.

  • A Comparative Guide to Allyl and Benzyl Ether Protecting Groups. (2025). BenchChem.

Sources

Common side reactions in the synthesis of "2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene"

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. Our goal is to help you navigate the common challenges associated with this specific Williamson ether synthesis, ensuring higher yields, purity, and reproducibility in your experiments.

The synthesis of this compound is achieved by reacting 2-bromo-4-fluorophenol with 4-chlorobenzyl bromide. This reaction, a classic example of the Williamson ether synthesis, proceeds via an SN2 mechanism where the phenoxide ion acts as a nucleophile.[1][2] While seemingly straightforward, this reaction is often plagued by competing side reactions that can significantly impact the outcome. This guide is designed to explain the causality behind these issues and provide field-proven solutions.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My reaction yield is significantly lower than expected, and my crude NMR/GC-MS shows a peak corresponding to 4-chlorostyrene. What is happening?

Answer: This is a classic sign that the E2 (elimination) side reaction is outcompeting your desired SN2 (substitution) reaction.[1][3] The base in your reaction, intended to deprotonate the phenol, is instead abstracting a proton from the carbon adjacent to the bromine on your 4-chlorobenzyl bromide, leading to the formation of an alkene.

Probable Causes & Solutions:

  • Base Strength & Steric Hindrance: Very strong or sterically bulky bases favor elimination. While a strong base is needed, an excessively strong one can deprotonate the alkyl halide.

    • Solution: If you are using a strong base like sodium hydride (NaH), ensure it is used only to deprotonate the phenol before adding the alkyl halide. For phenols, weaker bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient and less likely to promote elimination.[1]

  • Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions and are therefore favored at elevated temperatures.[1]

    • Solution: Lower the reaction temperature. Williamson ether syntheses are often run at temperatures between 50-100 °C, but if elimination is an issue, try running the reaction at a lower temperature (e.g., 40-50 °C) for a longer period.[2]

  • Solvent Choice: The solvent can influence the reactivity of the base.

    • Solution: Ensure you are using a polar aprotic solvent like DMF, DMSO, or acetonitrile.[1][2] These solvents effectively solvate the cation of the base but leave the anion relatively free and highly nucleophilic, favoring the SN2 pathway.

Question 2: My TLC plate shows multiple product spots, and after purification, I have isolated isomers of my target molecule. Why?

Answer: You are likely observing the results of C-alkylation. The 2-bromo-4-fluorophenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom (O-alkylation, desired) and the carbon atoms of the aromatic ring (C-alkylation, undesired).[1][2] Alkylation at the ortho or para positions of the ring will produce isomeric side products.

Probable Causes & Solutions:

  • Solvent Effects: Protic solvents (like ethanol or water) can form hydrogen bonds with the phenoxide oxygen. This solvation shields the oxygen, making it less nucleophilic and promoting reaction at the less-hindered ring carbons.[1]

    • Solution: Strictly use anhydrous polar aprotic solvents (DMF, acetonitrile). These solvents do not form hydrogen bonds with the phenoxide, leaving the oxygen as the most potent nucleophilic site.

  • Counter-ion: The nature of the cation associated with the phenoxide can influence the O/C alkylation ratio, although this effect is generally less pronounced than the solvent effect.[1]

    • Solution: While less common to change, using larger, "softer" cations like potassium (from K₂CO₃ or KH) can sometimes favor O-alkylation over smaller, "harder" cations like sodium (from NaH or NaOH).

Question 3: My final product is contaminated with unreacted 2-bromo-4-fluorophenol. How can I improve conversion?

Answer: Incomplete conversion is a common issue that can often be resolved by optimizing reaction conditions.

Probable Causes & Solutions:

  • Insufficient Deprotonation: The phenol may not have been fully converted to the more nucleophilic phenoxide.

    • Solution: Ensure you are using at least one full equivalent of base. When using a weaker base like K₂CO₃, a slight excess (e.g., 1.2-1.5 equivalents) may be necessary to drive the deprotonation to completion.

  • Reaction Time and Temperature: The reaction may not have been allowed to run to completion. Typical reaction times range from 1 to 8 hours at 50-100 °C.[1][2]

    • Solution: Monitor the reaction progress using TLC. If starting material is still present after the initial planned time, consider extending the reaction time. If the reaction has stalled, a modest increase in temperature may be required, but be mindful of encouraging the elimination side reaction (see Question 1).

  • Reagent Purity: The 4-chlorobenzyl bromide may have degraded. This reagent can be sensitive to moisture.[4]

    • Solution: Use a fresh bottle of 4-chlorobenzyl bromide or purify the existing stock if its quality is questionable. Ensure all reagents and solvents are anhydrous.

Section 2: Frequently Asked Questions (FAQs)

What are the primary competing side reactions in this synthesis? The two most significant side reactions are the E2 elimination of 4-chlorobenzyl bromide promoted by the base, and the C-alkylation of the 2-bromo-4-fluorophenoxide nucleophile.[1][2]

How do I choose the optimal base for this reaction? For phenols, which are more acidic than aliphatic alcohols, you can use weaker bases.[1] Potassium carbonate (K₂CO₃) is an excellent choice as it is inexpensive, easy to handle, and less likely to promote elimination than stronger bases like sodium hydride (NaH).

What is the role of the solvent? The solvent choice is critical. A polar aprotic solvent like DMF or acetonitrile is ideal.[2] It dissolves the ionic phenoxide salt while not hydrogen-bonding with the nucleophilic oxygen, which maximizes the rate of the desired SN2 reaction. Protic solvents should be avoided as they can promote C-alkylation.[1]

My reaction mixture turns dark brown or black. Is this normal? The phenolic starting material, 2-bromo-4-fluorophenol, can be susceptible to oxidative degradation, which can form colored quinone-type byproducts.[5] While some color change can be expected, a very dark mixture could indicate degradation. To minimize this, ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) and use high-purity, degassed solvents.[5]

Section 3: Visualizations & Data

Diagram 1: Key Reaction Pathways

cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Potential Products Phenol 2-Bromo-4-fluorophenol Phenoxide 2-Bromo-4-fluorophenoxide Phenol->Phenoxide Deprotonation Alkyl_Halide 4-Chlorobenzyl Bromide Desired_Product Desired Ether (O-Alkylation) Alkyl_Halide->Desired_Product C_Alkylation C-Alkylation Byproduct Alkyl_Halide->C_Alkylation Elimination_Product 4-Chlorostyrene (E2) Alkyl_Halide->Elimination_Product Base Base (e.g., K₂CO₃) Base->Phenoxide Base->Elimination_Product E2 Elimination Phenoxide->Desired_Product SN2 Attack (Oxygen) Phenoxide->C_Alkylation SN2 Attack (Ring Carbon)

Caption: Main SN2 pathway vs. C-alkylation and E2 side reactions.

Table 1: Troubleshooting Summary
Observed Problem Probable Side Reaction Key Causes Primary Solutions
Alkene byproduct detectedE2 EliminationHigh temperature; excessively strong/bulky baseLower reaction temperature; use a weaker base (e.g., K₂CO₃)
Isomeric impuritiesC-AlkylationProtic or non-polar solvents; free radical pathwaysUse anhydrous polar aprotic solvents (DMF, Acetonitrile)
Unreacted starting materialsIncomplete ReactionInsufficient base; short reaction time; low temperatureUse slight excess of base; increase reaction time; monitor by TLC
Dark reaction colorOxidative DegradationPresence of air (oxygen); impurities in reagentsRun under an inert atmosphere; use high-purity, degassed solvents

Section 4: Experimental Protocol

General Protocol for the Synthesis of this compound

Disclaimer: This protocol is a general guideline. All experiments should be conducted with appropriate safety precautions in a fume hood.

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-4-fluorophenol (1.0 eq.).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., Argon or Nitrogen).

  • Solvent and Base: Add anhydrous DMF (or acetonitrile) to dissolve the phenol, followed by the addition of potassium carbonate (1.5 eq.).

  • Phenoxide Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the potassium phenoxide salt.

  • Alkyl Halide Addition: Add 4-chlorobenzyl bromide (1.0-1.1 eq.) to the reaction mixture.

  • Reaction: Heat the mixture to 50-60 °C and monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

  • Workup: After completion, cool the reaction to room temperature and pour it into ice water to precipitate the crude product.

  • Purification: Collect the solid by vacuum filtration, wash with water, and dry. The crude product can be further purified by recrystallization (e.g., from ethanol) or column chromatography.

References

  • Common side reactions in the Williamson synthesis of ethers. (2025). Benchchem.
  • A Comparative Guide to the Kinetic Studies of 2-Bromo-4-fluorophenol Oxid
  • Exploring 2-Bromo-4-Fluorophenol: Properties and Applic
  • Williamson ether synthesis. (n.d.). Wikipedia.
  • Williamson Ether Synthesis. (n.d.). ChemTalk.
  • Williamson Ether Synthesis - The Ultimate Guide. (n.d.). Organic Chemistry Tutor.
  • Innovations in Chemical Synthesis: The Role of 2-Bromo-4-Fluorophenol. (n.d.).
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
  • SAFETY DATA SHEET: 2-Bromo-4-fluorophenol. (n.d.).
  • SAFETY DATA SHEET: 4-Chlorobenzyl bromide. (2014).
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press.
  • 4-Chlorobenzyl bromide | 622-95-7. (n.d.). ChemicalBook.
  • MSDS of 4-Bromo-3-chlorobenzyl bromide. (2019). Capot Chemical.
  • 9.6: Williamson Ether Synthesis. (2015). Chemistry LibreTexts.
  • The Williamson Ether Synthesis. (n.d.). Chemistry Steps.
  • SAFETY DATA SHEET: 4-Fluorobenzyl bromide. (2025).
  • preventing decomposition of 2-Bromo-4-fluorophenol during reactions. (2025). Benchchem.

Sources

Preventing byproduct formation in the synthesis of "2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Byproduct Formation

The synthesis of 2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene, a key intermediate in pharmaceutical development, is primarily achieved through a Williamson ether synthesis. This reaction involves the O-alkylation of 2-bromo-4-fluorophenol with 4-chlorobenzyl chloride. While seemingly straightforward, this SN2 reaction is often accompanied by the formation of undesirable byproducts that can complicate purification and reduce overall yield. This guide provides in-depth troubleshooting strategies and frequently asked questions to help you navigate these challenges and optimize your synthesis.

Troubleshooting Guide: Minimizing Byproduct Formation

This section addresses specific issues you may encounter during the synthesis, offering explanations for their cause and actionable solutions.

Issue 1: Formation of C-Alkylated Byproducts

Question: My reaction is producing significant amounts of a byproduct where the 4-chlorobenzyl group is attached to the aromatic ring of the phenol instead of the oxygen. How can I prevent this?

Answer: The formation of C-alkylated products is a common side reaction when using phenoxides as nucleophiles.[1][2][3] Phenoxide ions are ambident nucleophiles, meaning they can react at two different sites: the oxygen atom (O-alkylation) to form the desired ether, and the carbon atoms of the aromatic ring (C-alkylation), typically at the ortho and para positions.[3][4]

The selectivity between O- and C-alkylation is highly dependent on the reaction conditions, particularly the choice of solvent.[3][4]

  • Explanation of Causality:

    • Protic Solvents: Solvents like ethanol or water can form hydrogen bonds with the oxygen atom of the phenoxide, effectively "shielding" it and hindering its ability to act as a nucleophile.[4] This leaves the carbon atoms of the ring more accessible for attack by the electrophile (4-chlorobenzyl chloride), leading to C-alkylation.

    • Polar Aprotic Solvents: Solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile do not have acidic protons and therefore do not hydrogen bond with the phenoxide.[1][3] This leaves the highly electronegative oxygen atom as the more reactive nucleophilic site, favoring the desired O-alkylation.[3]

  • Recommended Solutions:

    • Solvent Selection: The most effective way to favor O-alkylation is to use a polar aprotic solvent.[3] DMF and acetonitrile are particularly common and effective choices for Williamson ether synthesis.[1]

    • Temperature Control: While not the primary factor for O- vs. C-alkylation, running the reaction at a moderate temperature (50-100 °C) is typical for this synthesis and can help minimize other side reactions.[1]

ConditionPredominant ProductRationale
Polar Aprotic Solvent (e.g., DMF, DMSO) O-Alkylation (Desired Ether) The "naked" phenoxide oxygen is more nucleophilic.[3]
Protic Solvent (e.g., Ethanol, Water) C-Alkylation (Byproduct) The phenoxide oxygen is solvated and sterically hindered.[4]
Issue 2: Presence of Unreacted 2-Bromo-4-fluorophenol

Question: After the reaction, I'm observing a significant amount of my starting phenol. What could be the cause, and how can I improve the conversion?

Answer: Incomplete conversion can be due to several factors related to the generation and reactivity of the phenoxide nucleophile, as well as the overall reaction conditions.

  • Explanation of Causality:

    • Insufficiently Strong Base: A base is required to deprotonate the 2-bromo-4-fluorophenol to form the more nucleophilic phenoxide ion.[5][6] If the base is too weak, the equilibrium will not fully favor the phenoxide, leading to a lower concentration of the active nucleophile and incomplete reaction. For aryl ethers, bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃) are commonly used.[2]

    • Reaction Time and Temperature: The Williamson ether synthesis typically requires heating to proceed at a reasonable rate.[1] Insufficient reaction time or a temperature that is too low can result in an incomplete reaction. Typical conditions are 1-8 hours at 50-100 °C.[1]

    • Poor Solubility: The insolubility of the base or the resulting phenoxide salt in the reaction solvent can hinder the reaction.

  • Recommended Solutions:

    • Base Selection: Ensure you are using a sufficiently strong base to completely deprotonate the phenol. Potassium carbonate is a common and effective choice. For more challenging reactions, stronger bases like sodium hydride (NaH) can be used, which irreversibly deprotonates the alcohol, driving the reaction forward.[2][7]

    • Optimize Reaction Conditions: Gradually increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by a suitable technique like thin-layer chromatography (TLC) to determine the optimal conditions.

    • Phase-Transfer Catalysis: If solubility is an issue, particularly when using inorganic bases like NaOH or K₂CO₃ in an organic solvent, a phase-transfer catalyst (PTC) can be highly effective.[1] A PTC, such as tetrabutylammonium bromide, facilitates the transfer of the water-soluble phenoxide into the organic phase where the 4-chlorobenzyl chloride is, thereby increasing the reaction rate.[1][8][9][10] This technique also has the advantage of not requiring strictly anhydrous conditions.[8][9]

Issue 3: Formation of 4,4'-Dichlorodibenzyl Ether

Question: I've identified a byproduct that appears to be formed from the self-reaction of the 4-chlorobenzyl chloride. How does this happen and how can I avoid it?

Answer: The formation of 4,4'-dichlorodibenzyl ether is a result of a competing Williamson ether synthesis where the alkoxide or hydroxide ions in the reaction mixture react with a second molecule of 4-chlorobenzyl chloride.

  • Explanation of Causality:

    • Presence of Water: If there is water in the reaction mixture, the base can generate hydroxide ions (OH⁻). These hydroxide ions can then act as a nucleophile, attacking a molecule of 4-chlorobenzyl chloride to form 4-chlorobenzyl alcohol. This alcohol can then be deprotonated by the base to form an alkoxide, which in turn can react with another molecule of 4-chlorobenzyl chloride to form the symmetrical ether byproduct.

    • Excess Base: Using a large excess of a strong base can promote this side reaction.

  • Recommended Solutions:

    • Anhydrous Conditions: While phase-transfer catalysis can tolerate some water, aiming for anhydrous conditions by using dry solvents and reagents can minimize the formation of hydroxide ions and the subsequent side reactions.

    • Stoichiometry Control: Use a carefully controlled amount of base, typically a slight excess (1.1-1.5 equivalents) relative to the 2-bromo-4-fluorophenol.

    • Order of Addition: Adding the 4-chlorobenzyl chloride slowly to the reaction mixture containing the pre-formed phenoxide can help to maintain a low concentration of the alkylating agent, thus favoring its reaction with the more abundant phenoxide over side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the synthesis of this compound?

A1: The synthesis is a classic Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3][5] In the first step, a base is used to deprotonate the hydroxyl group of 2-bromo-4-fluorophenol, forming a phenoxide ion.[5] This phenoxide ion then acts as a nucleophile and attacks the electrophilic benzylic carbon of 4-chlorobenzyl chloride.[1] The chloride ion is displaced as the leaving group, resulting in the formation of the desired ether product.[5]

Williamson Ether Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Phenol 2-Bromo-4-fluorophenol Phenoxide Phenoxide Ion (Nucleophile) Phenol->Phenoxide + Base Base Base (e.g., K2CO3) Ether This compound Phenoxide->Ether AlkylHalide 4-Chlorobenzyl Chloride (Electrophile) AlkylHalide->Ether Salt Salt (e.g., KCl)

Caption: Reaction mechanism for the Williamson ether synthesis.

Q2: Why is it important to use a primary alkyl halide like 4-chlorobenzyl chloride?

A2: The Williamson ether synthesis is an SN2 reaction, which is sensitive to steric hindrance.[3] The reaction works best with primary alkyl halides and methyl halides.[3][11] Secondary alkyl halides can lead to a mixture of substitution (SN2) and elimination (E2) products, while tertiary alkyl halides will almost exclusively yield the elimination product (an alkene).[3] Since 4-chlorobenzyl chloride is a primary benzylic halide, it is an excellent substrate for this reaction, minimizing the competing elimination side reaction.[2]

Q3: Are there any specific safety precautions I should take when working with the starting materials?

A3: Yes, both 2-bromo-4-fluorophenol and 4-chlorobenzyl chloride require careful handling.

  • 2-Bromo-4-fluorophenol: It is harmful if swallowed, causes skin irritation, and serious eye irritation.[12] It is important to wash hands thoroughly after handling, wear protective gloves, clothing, and eye protection.[12]

  • 4-Chlorobenzyl Chloride: As a benzylic halide, it is a lachrymator (causes tearing) and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

Q4: Can I use a different base, and how will it affect the reaction?

A4: Yes, various bases can be used, and the choice can influence the reaction rate and outcome.

  • Stronger bases (e.g., NaH, KH): These will deprotonate the phenol faster and irreversibly, which can lead to a faster reaction.[2][7] However, they are also more reactive and require stricter anhydrous conditions.

  • Weaker bases (e.g., K₂CO₃, Cs₂CO₃): These are often sufficient for activating phenols and are easier to handle.[2] The reaction may be slower and require higher temperatures. Cesium carbonate (Cs₂CO₃) is known to accelerate SN2 reactions, a phenomenon known as the "cesium effect," and can be a good choice if other bases give poor results.

Troubleshooting Workflow Start Start Synthesis D1 Low Yield or Incomplete Reaction? Start->D1 D2 C-Alkylated Byproduct Observed? D1->D2 No A1 Check Base Strength Increase Temp/Time Consider PTC D1->A1 Yes D3 Other Byproducts (e.g., Dimer)? D2->D3 No A2 Switch to Polar Aprotic Solvent (DMF, DMSO) D2->A2 Yes A3 Use Anhydrous Conditions Control Stoichiometry Slow Addition of Alkyl Halide D3->A3 Yes End Optimized Synthesis D3->End No A1->D2 A2->D3 A3->End

Caption: A troubleshooting workflow for optimizing the synthesis.

Experimental Protocol: Optimized Synthesis of this compound

This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and scale.

Materials:

  • 2-Bromo-4-fluorophenol

  • 4-Chlorobenzyl chloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-4-fluorophenol (1.0 eq.).

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the phenol. Then, add anhydrous potassium carbonate (1.5 eq.).

  • Phenoxide Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

  • Alkylating Agent Addition: Slowly add 4-chlorobenzyl chloride (1.1 eq.) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC until the starting phenol is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure this compound.

References

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Hill, J. W., & Corredor, J. (1981). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 58(10), 823. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]

  • PubMed. (2006). Alkylation of phenol: a mechanistic view. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, October 20). Williamson Ether Synthesis. YouTube. Retrieved from [Link]

  • PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. Retrieved from [Link]

  • Springer. (2021). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Journal of Chemical Sciences, 133(2). Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (2006). (PDF) Alkylation of Phenol: A Mechanistic View. Retrieved from [Link]

  • ScienceDirect. (2006). Liquid phase alkylation of phenol with 1-octene over large pore zeolites. Retrieved from [Link]

  • ResearchGate. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

Sources

Stability of "2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene" under different pH conditions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of this compound under various pH conditions. The information herein is synthesized from established principles of organic chemistry and pharmaceutical stability testing guidelines.

Introduction

Understanding the chemical stability of this compound is critical for its handling, storage, and application in experimental and developmental pipelines. This molecule's structure, featuring a benzyl ether linkage and multiple halogenated aromatic rings, presents a unique stability profile that is highly dependent on the pH of its environment. This guide will explore the fundamental chemical principles governing its stability and provide practical, step-by-step protocols for its assessment.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

The main stability concern for this compound is the cleavage of the benzyl ether bond under acidic conditions. The ether oxygen is susceptible to protonation, which can lead to subsequent cleavage of the C-O bond. The halogenated aromatic rings are generally stable; however, under harsh conditions, hydrolysis of the aryl-halogen bonds could potentially occur, although this is less likely than ether cleavage.

Q2: How does pH affect the stability of the benzyl ether linkage?

  • Acidic Conditions (pH < 4): The benzyl ether linkage is highly susceptible to cleavage under strong acidic conditions. The ether oxygen can be protonated, making the benzylic carbon an excellent electrophile. This facilitates nucleophilic attack, leading to the cleavage of the ether bond to form 2-bromo-4-fluorophenol and 4-chlorobenzyl alcohol or its derivatives. The reaction rate is dependent on the acid concentration and temperature.

  • Neutral Conditions (pH 6-8): Under neutral pH, the benzyl ether is generally stable. Hydrolysis is minimal at ambient temperatures.

  • Alkaline Conditions (pH > 8): The benzyl ether linkage is generally stable under basic conditions. Ethers are not readily cleaved by bases, and the aromatic rings are not activated towards nucleophilic attack under these conditions. However, extremely high pH and temperature could potentially lead to degradation over extended periods.

Q3: Are the C-Br and C-Cl bonds stable across the pH range?

Aryl halides are typically resistant to nucleophilic aromatic substitution unless the ring is activated by strong electron-withdrawing groups.[1] In this compound, the aromatic rings are not highly activated, suggesting that the carbon-bromine and carbon-chlorine bonds should be stable under typical aqueous pH conditions (1-10) at room temperature. Harsh conditions, such as high temperatures and extreme pH, might promote hydrolysis, but this is a less probable degradation pathway compared to the acid-catalyzed cleavage of the benzyl ether.

Q4: What are the expected degradation products under acidic conditions?

The primary degradation products from acid-catalyzed hydrolysis are expected to be:

  • 2-Bromo-4-fluorophenol

  • 4-chlorobenzyl alcohol

Further reaction of 4-chlorobenzyl alcohol under acidic conditions could lead to the formation of di(4-chlorobenzyl) ether or other related products.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of compound purity in acidic solution. Acid-catalyzed cleavage of the benzyl ether linkage.Maintain the pH of the solution above 4. If acidic conditions are necessary for the experiment, consider running the reaction at a lower temperature to minimize degradation and for a shorter duration. Use a stability-indicating analytical method, such as HPLC, to monitor the degradation over time.
Unexpected peaks in chromatogram after storage. Degradation of the compound.Characterize the new peaks using techniques like LC-MS to identify potential degradation products. This will help confirm the degradation pathway. Re-evaluate storage conditions, ensuring the pH is neutral and the temperature is controlled.
Inconsistent results in bioassays. The compound may be degrading in the assay medium due to its pH.Measure the pH of your assay medium and perform a stability study of the compound under those specific conditions. If degradation is observed, consider adjusting the assay pH (if possible) or preparing fresh solutions of the compound immediately before use.
Precipitation of the compound from the aqueous solution during the pH stability study. The compound is poorly water-soluble.For pH stability studies of water-insoluble compounds, it is recommended to use a co-solvent system.[2] A common approach is to dissolve the compound in a small amount of a water-miscible organic solvent (e.g., acetonitrile or DMSO) and then dilute it with the aqueous buffer. Ensure the final concentration of the organic solvent is low enough not to interfere with the pH or the stability of the compound.

Experimental Protocols

Protocol 1: pH Stability Study for a Water-Insoluble Compound

This protocol outlines a general procedure for assessing the stability of this compound across a range of pH values.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Phosphate buffer (pH 7.0)

  • HPLC system with a UV detector

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.

  • Working Solution Preparation:

    • For each pH condition (e.g., pH 2, 4, 7, 9, 10), pipette a known volume of the stock solution into a volumetric flask.

    • Add the appropriate aqueous buffer (or diluted acid/base to achieve the target pH) to make up the final volume, ensuring the final concentration of acetonitrile is low (e.g., <5% v/v) to minimize its effect on the solution's properties. The final concentration of the compound should be suitable for HPLC analysis (e.g., 10-50 µg/mL).

  • Incubation: Store the prepared solutions at a controlled temperature (e.g., 25 °C or 40 °C) and protect them from light.

  • Time Points: Withdraw aliquots from each solution at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Analysis:

    • Immediately before analysis, if necessary, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.

    • Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for better peak shape).

    • Gradient Example: Start with 50% acetonitrile, ramp to 95% over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Monitor at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., 220-280 nm, determined by UV scan).

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Data Presentation

The results of the pH stability study should be presented in a table summarizing the percentage of the parent compound remaining at each time point for each pH condition.

pH Time (hours) % Remaining of this compound
20100
2
4
8
24
48
40100
...
70100
...
90100
...
100100
...

Visualization of Potential Degradation Pathway

The following diagram illustrates the likely degradation pathway of this compound under acidic conditions.

G cluster_main Acid-Catalyzed Hydrolysis Parent This compound Protonated_Ether Protonated Ether Intermediate Parent->Protonated_Ether + H+ Product1 2-Bromo-4-fluorophenol Protonated_Ether->Product1 Cleavage Product2 4-Chlorobenzyl Cation Protonated_Ether->Product2 Cleavage Final_Product2 4-Chlorobenzyl Alcohol Product2->Final_Product2 + H2O, - H+

Sources

Technical Support Center: Scaling the Synthesis of 2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this crucial Williamson ether synthesis. We provide in-depth troubleshooting advice and frequently asked questions to ensure a robust, efficient, and scalable process.

I. Synthesis Overview & Core Principles

The synthesis of this compound is achieved via the Williamson ether synthesis, a reliable and well-established method for forming ethers.[1][2][3] This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide. In this specific case, the phenoxide generated from 2-Bromo-4-fluorophenol attacks 4-chlorobenzyl chloride.

For large-scale synthesis, achieving high conversion, minimizing side reactions, and simplifying purification are paramount. Traditional Williamson synthesis can be hampered by the need for strong bases, anhydrous conditions, and potential elimination side reactions.[4][5] To address these scalability challenges, the integration of Phase-Transfer Catalysis (PTC) is highly recommended.[6][7][8][9] PTC facilitates the transfer of the phenoxide from the aqueous phase to the organic phase where the reaction with the alkyl halide occurs, often leading to milder reaction conditions, faster reaction times, and improved yields.[6][7][9]

II. Visualizing the Reaction Workflow

A clear understanding of the reaction pathway and workflow is essential for successful scale-up.

Williamson Ether Synthesis Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification 2_Bromo_4_fluorophenol 2-Bromo-4-fluorophenol ReactionVessel Reaction Vessel 2_Bromo_4_fluorophenol->ReactionVessel 4_Chlorobenzyl_chloride 4-Chlorobenzyl chloride 4_Chlorobenzyl_chloride->ReactionVessel Base Base (e.g., NaOH, K2CO3) Base->ReactionVessel PTC Phase-Transfer Catalyst (e.g., TBAB) PTC->ReactionVessel Solvent Organic Solvent (e.g., Toluene, DCM) Solvent->ReactionVessel Heating Heating & Stirring ReactionVessel->Heating Reaction Conditions PhaseSeparation Phase Separation Heating->PhaseSeparation Reaction Completion Washing Aqueous Washing PhaseSeparation->Washing Drying Drying Organic Layer Washing->Drying SolventRemoval Solvent Removal Drying->SolventRemoval Purification Purification (e.g., Recrystallization, Chromatography) SolventRemoval->Purification FinalProduct Final Product Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

III. Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when scaling up the synthesis of this compound?

A1: The primary challenge is maintaining a high reaction rate and selectivity while managing process parameters suitable for large-scale equipment. Key considerations include efficient heat transfer, effective mixing of the biphasic system (if using PTC), and minimizing the formation of byproducts to simplify downstream purification.

Q2: Why is a Phase-Transfer Catalyst (PTC) recommended for this synthesis?

A2: A PTC, such as tetrabutylammonium bromide (TBAB), is highly recommended because it avoids the need for strictly anhydrous solvents and strong, hazardous bases like sodium hydride.[6][7] The catalyst transports the phenoxide anion from the aqueous phase (where it is formed with a base like NaOH) into the organic phase to react with the 4-chlorobenzyl chloride.[8][9] This leads to faster reactions under milder conditions, which is advantageous for scalability and safety.

Q3: What are the most common byproducts, and how can they be minimized?

A3: The most common byproducts are:

  • C-alkylation products: Where the benzyl group attaches to the aromatic ring of the phenol instead of the oxygen. This is more likely in protic solvents which can solvate the phenoxide oxygen, making the ring carbons more nucleophilic.[10] Using aprotic solvents and PTC can favor O-alkylation.

  • Dialkylation products: Although less common with phenols, it's a possibility if reaction conditions are too harsh.

  • Elimination products from the alkyl halide: This is less of a concern with benzyl halides compared to secondary or tertiary alkyl halides.[2][4]

To minimize byproducts, carefully control the reaction temperature and use a suitable solvent system. Aprotic polar solvents like acetonitrile or N,N-dimethylformamide are often used in Williamson ether synthesis.[1]

Q4: How critical is the purity of the starting materials, 2-Bromo-4-fluorophenol and 4-chlorobenzyl chloride?

A4: The purity of starting materials is crucial for a successful and reproducible synthesis, especially at scale. Impurities in 2-Bromo-4-fluorophenol, such as isomers from its synthesis, can lead to a mixture of final products that are difficult to separate.[11] Impurities in 4-chlorobenzyl chloride, such as the corresponding alcohol or benzaldehyde, can lead to side reactions and lower yields. Always use reagents of the highest commercially available purity or purify them before use.

IV. Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Suggestion(s) Rationale
Low or No Product Formation 1. Ineffective base for deprotonation. 2. Low reaction temperature or insufficient reaction time. 3. Inactive catalyst (if using PTC). 4. Poor quality of starting materials.1. Ensure the base (e.g., NaOH, K₂CO₃) is fresh and of appropriate strength. 2. Gradually increase the reaction temperature in 5-10°C increments and monitor by TLC or HPLC. 3. Use a fresh batch of the phase-transfer catalyst. 4. Verify the purity of reactants by analytical methods (e.g., NMR, GC-MS).1. The phenoxide must be formed for the reaction to proceed. 2. The SN2 reaction has an activation energy barrier that must be overcome.[1] 3. The catalyst can degrade over time or be poisoned by impurities. 4. Impurities can inhibit the reaction or consume reactants.
Formation of Impurities (e.g., C-alkylation) 1. Inappropriate solvent choice. 2. High reaction temperature.1. Switch to a polar aprotic solvent (e.g., DMF, Acetonitrile) if not already in use. 2. Lower the reaction temperature.1. Protic solvents can solvate the phenoxide oxygen, favoring C-alkylation. Aprotic solvents promote O-alkylation.[10] 2. Higher temperatures can provide the activation energy for alternative reaction pathways.
Difficult Phase Separation During Work-up 1. Formation of an emulsion. 2. Insufficient difference in density between the aqueous and organic phases.1. Add a small amount of brine (saturated NaCl solution) to break the emulsion. 2. If using a low-density organic solvent, consider switching to one with a higher density (e.g., dichloromethane).1. Brine increases the ionic strength of the aqueous phase, helping to break up emulsions. 2. A greater density difference facilitates a cleaner separation.
Product is an Oil and Difficult to Purify 1. Presence of impurities depressing the melting point. 2. Incomplete removal of solvent.1. Attempt purification by column chromatography. 2. Ensure the product is thoroughly dried under high vacuum.1. Chromatography can separate the desired product from closely related impurities. 2. Residual solvent can prevent crystallization.

V. Detailed Experimental Protocol (Phase-Transfer Catalysis Method)

This protocol is a starting point and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • 2-Bromo-4-fluorophenol

  • 4-Chlorobenzyl chloride

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene or Dichloromethane (DCM)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reactant Charging: To a jacketed reaction vessel equipped with a mechanical stirrer, condenser, and temperature probe, add 2-Bromo-4-fluorophenol (1.0 eq), toluene (or DCM), and tetrabutylammonium bromide (0.05 - 0.1 eq).

  • Base Addition: While stirring, add an aqueous solution of NaOH (1.5 - 2.0 eq) or solid K₂CO₃ (2.0 eq).

  • Alkyl Halide Addition: Slowly add 4-chlorobenzyl chloride (1.0 - 1.2 eq) to the reaction mixture. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to 50-70°C and stir vigorously. Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 4-8 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add deionized water and separate the organic layer.

    • Wash the organic layer sequentially with deionized water and then brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography.

VI. References

  • Hill, J. W., & Corredor, J. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education. [Link]

  • Zhang, Y., & Wu, L. (2001). Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. Journal of the American Oil Chemists' Society, 78(4), 423–429. [Link]

  • ACS Publications. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis. [Link]

  • Wikipedia. (n.d.). Phase-transfer catalyst. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Dalal Institute. (n.d.). Phase Transfer Catalysis. [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. [Link]

  • Chemistry For Everyone. (2025, April 4). What Are The Limitations Of Williamson Ether Synthesis?[Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. [Link]

  • ResearchGate. (2018, June 13). A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions. [Link]

  • American Chemical Society. (2026, January 11). Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction. [Link]

Sources

Technical Support Center: Minimizing Impurities in 2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene. This document is designed for researchers, chemists, and process development professionals to troubleshoot and optimize this synthesis, ensuring high purity and yield. We will delve into the common challenges encountered during this Williamson ether synthesis and provide scientifically grounded, actionable solutions.

Understanding the Synthesis: The Williamson Ether Pathway

The synthesis of this compound is a classic example of the Williamson ether synthesis. This SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[1][2][3] In this specific case, the 2-bromo-4-fluorophenoxide ion reacts with 4-chlorobenzyl chloride.

The reaction proceeds in two fundamental steps:

  • Deprotonation: A base is used to deprotonate the hydroxyl group of 2-bromo-4-fluorophenol, forming the highly reactive 2-bromo-4-fluorophenoxide anion.

  • Nucleophilic Substitution (SN2): The newly formed phenoxide anion acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-chlorobenzyl chloride. This backside attack displaces the chloride leaving group, forming the desired ether product.[1][2][4]

G A 2-Bromo-4-fluorophenol (Starting Material) C 2-Bromo-4-fluorophenoxide (Nucleophile) A->C Deprotonation B Base (e.g., K₂CO₃, NaOH) B->C E Sₙ2 Reaction C->E D 4-Chlorobenzyl chloride (Electrophile) D->E F 2-Bromo-1-((4-chlorobenzyl)oxy) -4-fluorobenzene (Product) E->F C-O Bond Formation G Salt Byproduct (e.g., KCl, NaCl) E->G Leaving Group Departure

Caption: Core Williamson Ether Synthesis Workflow.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis, providing explanations and solutions.

Category 1: Low Yield & Incomplete Conversion

Q1: My reaction yield is significantly lower than expected. What are the primary causes?

A1: Low yields often stem from several factors that either slow the desired SN2 reaction or promote competing side reactions.[5]

  • Incomplete Deprotonation: The phenolic proton must be fully removed to generate the nucleophilic phenoxide. If the base is too weak or used in insufficient quantity, the reaction will be slow and incomplete. For aryl ethers, bases like potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or potassium hydroxide (KOH) are effective.[6]

  • Poor Solvent Choice: The solvent plays a critical role. Polar aprotic solvents like N,N-Dimethylformamide (DMF), acetonitrile, or Dimethyl sulfoxide (DMSO) are ideal.[1][5][6] They effectively solvate the cation (e.g., K⁺), leaving a "naked" and highly reactive phenoxide anion, which accelerates the SN2 reaction.[5] Protic solvents (like ethanol) can solvate the phenoxide, reducing its nucleophilicity and slowing the reaction.[1][7]

  • Suboptimal Temperature: Williamson ether syntheses are typically conducted at elevated temperatures, often between 50-100 °C, to ensure a reasonable reaction rate.[1] If the temperature is too low, the reaction may not proceed to completion within a practical timeframe.

  • Presence of Water: While phase-transfer catalysis can tolerate water, traditional methods require anhydrous or near-anhydrous conditions.[8][9] Water can consume the base and reduce the reactivity of the phenoxide.

Q2: The reaction seems to stall, with starting materials still present after several hours. What can I do?

A2: A stalled reaction points to an issue with reactivity or catalysis.

  • Increase Temperature: Cautiously increase the reaction temperature in 10 °C increments, monitoring by TLC or HPLC for progress. Be aware that excessively high temperatures can promote side reactions.[5]

  • Add a Phase-Transfer Catalyst (PTC): If you are running the reaction in a biphasic system or if the solubility of the phenoxide salt is low, adding a PTC like tetrabutylammonium bromide (TBAB) or 18-crown-6 can dramatically improve the reaction rate.[1][8] The PTC helps transport the phenoxide anion from the solid or aqueous phase into the organic phase where the reaction occurs.[8][10]

  • Check Reagent Quality: Ensure the 4-chlorobenzyl chloride has not degraded. Over time, it can hydrolyze or oxidize. Using fresh or purified reagents is crucial.

ParameterRecommendationRationale
Base K₂CO₃, Cs₂CO₃, NaOH, KOHStrong enough to deprotonate the phenol; carbonate bases are often preferred for milder conditions.[6]
Solvent DMF, Acetonitrile, DMSOPolar aprotic solvents enhance nucleophilicity of the phenoxide.[1][5]
Temperature 60 - 90 °CBalances reaction rate against the risk of impurity formation.[1]
Catalyst TBAB or 18-crown-6 (optional)Increases reaction rate by improving the solubility of the nucleophile in the organic phase.[1]

Table 1: Recommended Reaction Conditions.

Category 2: Specific Impurities & Side Reactions

Q3: I've identified an impurity with a mass corresponding to a double benzylation of the phenol. How does this happen and how can I prevent it?

A3: This impurity is likely a C-alkylated product. The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen (O-alkylation, desired) or a carbon on the aromatic ring (C-alkylation, undesired).[1][2][6]

  • Mechanism of Formation: C-alkylation is a competing side reaction where the 4-chlorobenzyl group attaches to the carbon atom ortho to the hydroxyl group. This is more likely to occur under certain conditions and can sometimes be followed by a second alkylation.[11]

  • Prevention Strategies:

    • Solvent Choice: The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents generally favor the desired O-alkylation.[6]

    • Counter-ion: The nature of the cation associated with the phenoxide can play a role. Different alkali metals can influence the selectivity.

    • Temperature Control: Lowering the reaction temperature can sometimes favor the thermodynamically preferred O-alkylation product over the C-alkylated one.

G Phenoxide 2-Bromo-4-fluorophenoxide (Ambident Nucleophile) O_Attack Attack at Oxygen Phenoxide->O_Attack C_Attack Attack at Ring Carbon (ortho-position) Phenoxide->C_Attack Desired_Product O-Alkylation Product (Desired Ether) O_Attack->Desired_Product Favored in polar aprotic solvents Side_Product C-Alkylation Impurity (Undesired) C_Attack->Side_Product

Caption: Competing O- vs. C-Alkylation Pathways.

Q4: My analysis shows the presence of 4,4'-dichlorodibenzyl ether. What is the source of this impurity?

A4: The formation of 4,4'-dichlorodibenzyl ether is a result of a self-condensation reaction of the alkylating agent, 4-chlorobenzyl chloride. This can happen if there is residual moisture or if the base is strong enough to promote this side reaction.

  • Mechanism: A small amount of 4-chlorobenzyl alcohol can be formed from the hydrolysis of 4-chlorobenzyl chloride. This alcohol can then be deprotonated by the base to form an alkoxide, which subsequently reacts with another molecule of 4-chlorobenzyl chloride to form the symmetrical ether.

  • Prevention:

    • Use Anhydrous Conditions: Ensure all reagents and the reaction apparatus are thoroughly dried to minimize hydrolysis of the alkylating agent.[8]

    • Control Stoichiometry: Use a slight excess of the phenol relative to the benzyl chloride to ensure the alkylating agent is consumed by the desired reaction partner.

    • Base Selection: Using a milder base like potassium carbonate can reduce the rate of this side reaction compared to stronger bases like sodium hydride.

Key Experimental Protocols

Protocol 1: Standard Synthesis of this compound

This protocol provides a general method for the synthesis.[12]

  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-4-fluorophenol (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.).

  • Solvent Addition: Add a suitable volume of dry N,N-Dimethylformamide (DMF) to the flask.

  • Reagent Addition: Add 4-chlorobenzyl chloride (1.05 eq.) to the stirred mixture.

  • Heating: Heat the reaction mixture to 80-90 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting phenol is consumed (typically 2-4 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the organic layer. Wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure product.

Protocol 2: Impurity Identification using LC-MS
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol).

  • LC Method: Use a C18 reverse-phase column with a gradient elution, for example, starting with a high percentage of water (with 0.1% formic acid) and ramping up to a high percentage of acetonitrile (with 0.1% formic acid).

  • MS Detection: Use an electrospray ionization (ESI) source in positive ion mode to detect the protonated molecular ions [M+H]⁺ of the product and potential impurities.

  • Analysis:

    • Expected Product [M+H]⁺: ~319.0 g/mol

    • Unreacted Phenol [M-H]⁻: ~190.0 g/mol

    • Dichlorodibenzyl Ether [M+H]⁺: ~267.0 g/mol

References

  • Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Contribution of phase transfer catalyst to green chemistry: A review. (2021). JETIR. Retrieved from [Link]

  • Hill, J. W., & Corredor, J. (1977). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 54(3), 184. Retrieved from [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). Francis Academic Press. Retrieved from [Link]

  • Williamson Ether Synthesis reaction. (n.d.). BYJU'S. Retrieved from [Link]

  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. (2021). RSC Publishing. Retrieved from [Link]

  • Phase transfer catalysis. (2015). Slideshare. Retrieved from [Link]

  • The Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved from [Link]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Retrieved from [Link]

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Validation & Comparative

Unambiguous Structural Confirmation of a Substituted Benzyl Ether Using 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical walkthrough for the structural elucidation of "2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene," a task where simple one-dimensional Nuclear Magnetic Resonance (NMR) can be ambiguous. We will explore how a suite of two-dimensional (2D) NMR experiments—specifically COSY, HSQC, and HMBC—provides the necessary data to confirm the precise isomeric structure with a high degree of confidence. This document is intended for researchers, scientists, and professionals in drug development who rely on precise molecular characterization.

The Structural Puzzle: Why 1D NMR Falls Short

One-dimensional (1D) ¹H and ¹³C NMR spectroscopy are cornerstone techniques for molecular characterization, providing fundamental information about the chemical environment of hydrogen and carbon atoms, respectively.[1] For a molecule like this compound, a 1D ¹H spectrum would reveal signals in the aromatic region (typically 6.5-8.0 ppm) and a characteristic singlet for the benzylic methylene (-CH₂-) protons. A ¹³C spectrum would show the corresponding carbon signals.

However, the challenge lies in the definitive assignment of these signals. The aromatic regions of both the fluorinated and chlorinated benzene rings would likely present complex, overlapping multiplets. While splitting patterns offer clues, they are often insufficient to unambiguously assign each proton and carbon to its specific position on the rings and, crucially, to confirm the connectivity between the two aromatic moieties through the ether linkage. This ambiguity necessitates a more powerful approach to map the molecular framework.

The 2D NMR Solution: Mapping Connectivity Bond-by-Bond

Two-dimensional NMR spectroscopy resolves the limitations of 1D methods by spreading spectral information across two frequency dimensions, revealing correlations between nuclei. This guide focuses on a trio of experiments that, when used in concert, function as a self-validating system for structure elucidation:

  • COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, typically those on adjacent carbons (²J or ³J coupling). This helps establish proton-proton connectivity within individual spin systems.[2]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached (¹J coupling). This provides a direct link between the ¹H and ¹³C spectra.[3][4]

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over longer ranges, typically two to three bonds (²J or ³J coupling). This is the key experiment for connecting disparate parts of the molecule, such as the two aromatic rings via the ether linkage.[3][5]

Experimental Design and Methodology

The quality of NMR data is profoundly dependent on proper sample preparation and the careful selection of acquisition parameters.

Experimental Protocol: NMR Sample Preparation

A well-prepared sample is critical for acquiring high-quality, high-resolution NMR spectra.[6][7][8]

  • Weighing the Sample: Accurately weigh approximately 15-25 mg of the synthesized "this compound." This higher concentration is beneficial for 2D experiments, which are inherently less sensitive than 1D ¹H NMR.[8][9]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the compound. Deuterated chloroform (CDCl₃) is a common choice for nonpolar organic molecules.[6][10]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the homogeneous solution into a high-quality, clean 5 mm NMR tube.[7] Avoid any particulate matter, as this can disrupt the magnetic field homogeneity and degrade spectral resolution.

  • Sample Height: Ensure the solvent height in the tube is between 4.0 and 5.0 cm to be correctly positioned within the NMR probe's detection coil.[9]

  • Capping and Cleaning: Cap the tube securely to prevent evaporation. Thoroughly wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) and isopropanol or ethanol to remove any dust or fingerprints.

Workflow for 2D NMR Structural Elucidation

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Prep Weigh & Dissolve Compound in CDCl3 Transfer Transfer to NMR Tube Prep->Transfer Acq_1D Acquire 1D (¹H, ¹³C) Spectra Transfer->Acq_1D Acq_2D Acquire 2D Spectra (COSY, HSQC, HMBC) Acq_1D->Acq_2D COSY_Int COSY: Identify ¹H-¹H Spin Systems Acq_2D->COSY_Int HSQC_Int HSQC: Assign ¹H-¹³C Direct Bonds COSY_Int->HSQC_Int HMBC_Int HMBC: Map Long-Range ¹H-¹³C Connectivity HSQC_Int->HMBC_Int Structure Assemble Fragments & Confirm Final Structure HMBC_Int->Structure

Caption: Overall workflow from sample preparation to final structure confirmation.

Table 1: Typical 2D NMR Acquisition Parameters (500 MHz Spectrometer)
ParameterCOSYHSQCHMBC
Pulse Program cosygpqfhsqcedetgpsphmbcgplpndqf
Nuclei (F2/F1) ¹H / ¹H¹H / ¹³C¹H / ¹³C
Spectral Width (F2) Set from ¹H spectrumSet from ¹H spectrumSet from ¹H spectrum
Spectral Width (F1) Same as F2~180 ppm~220 ppm
Number of Scans (NS) 2-42-88-16
Number of Increments 256-512128-256256-512
Relaxation Delay (d1) 1.5 - 2.0 s1.5 - 2.0 s1.8 - 2.5 s
¹J(CH) for HSQC N/A~145 HzN/A
Long-Range J for HMBC N/AN/A~8 Hz

Note: These are representative parameters and may require optimization based on the specific sample and spectrometer.

Data Interpretation & Structural Elucidation: A Simulated Walkthrough

To illustrate the power of this approach, we will interpret a set of predicted 2D NMR data for this compound.

Structure with Atom Numbering:

Numbered structure of this compound
Table 2: Predicted ¹H and ¹³C Chemical Shifts
AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)HSQC Correlation
H3 7.35 (dd)118.0Yes
H5 7.05 (ddd)116.0Yes
H6 7.50 (dd)128.0Yes
H2'/H6' 7.40 (d)129.0Yes
H3'/H5' 7.38 (d)128.5Yes
CH₂ (H7) 5.10 (s)71.0Yes
C1 -158.0 (d, J-F)No
C2 -115.0 (d, J-F)No
C4 -120.0 (d, J-F)No
C1' -135.0No
C4' -134.0No

Note: Predicted values are for demonstration and may differ from experimental results. 'd' indicates splitting due to fluorine coupling in the ¹³C spectrum.

Step 1: Assigning Spin Systems with COSY

The COSY spectrum reveals proton-proton couplings.

  • Aromatic Ring 1 (Fluorinated): We would expect to see cross-peaks connecting H3 to H5 , and H5 to H6 . This confirms their adjacency and defines this three-proton spin system.

  • Aromatic Ring 2 (Chlorinated): A strong cross-peak between the signals at 7.40 ppm (H2'/H6' ) and 7.38 ppm (H3'/H5' ) would confirm the connectivity within the para-substituted chlorobenzyl group.

Step 2: Attaching Protons to Carbons with HSQC

The HSQC spectrum directly links each proton to its attached carbon, as detailed in Table 2. For example, the proton signal at 7.50 ppm correlates exclusively to the carbon signal at 128.0 ppm, confirming the H6-C6 pair. Similarly, the benzylic proton singlet at 5.10 ppm would show a cross-peak to the carbon at 71.0 ppm. This step populates the molecular fragments with their respective atoms.

Step 3: Assembling the Molecular Skeleton with HMBC

The HMBC spectrum provides the crucial long-range correlations that piece the puzzle together. The benzylic protons (H7) are the key to linking the two aromatic systems.

Caption: Key HMBC correlations confirming the ether linkage.

Critical HMBC Correlations:

  • H7 (CH₂) → C1, C6: Correlations from the benzylic protons to carbons of the fluorinated ring confirm the O-CH₂ bond is attached to C1.

  • H7 (CH₂) → C1', C2'/C6': Correlations from the same benzylic protons to carbons of the chlorinated ring confirm the other side of the ether linkage.

  • H6 → C2, C4: A correlation from H6 to the bromine-bearing carbon (C2) and the fluorine-bearing carbon (C4) would definitively establish the 1,2,4-substitution pattern on the first ring.

  • H2'/H6' → C4': A correlation from the protons ortho to the methylene group to the chlorine-bearing carbon (C4') confirms the para-substitution on the second ring.

By systematically analyzing these through-bond correlations, the complete, unambiguous structure of this compound is confirmed.

Comparison with Alternative Techniques

TechniqueAdvantagesDisadvantages
2D NMR (COSY, HSQC, HMBC) Provides unambiguous atom-to-atom connectivity in solution; Does not require crystallization; Relatively non-destructive.Requires slightly higher sample concentration; Can be time-consuming for very complex molecules or low-sensitivity nuclei.
X-Ray Crystallography Provides the absolute, "gold standard" 3D structure of a molecule in the solid state.Requires a high-quality single crystal , which can be difficult or impossible to grow; The solid-state conformation may differ from the solution-state.
Mass Spectrometry (MS) Provides highly accurate molecular weight and elemental formula (HRMS); Fragmentation patterns (MS/MS) can offer structural clues.Cannot distinguish between isomers without complex fragmentation analysis, which may still be inconclusive; Does not provide direct connectivity information.

While X-ray crystallography is definitive, its prerequisite of a suitable crystal makes it impractical for many samples. Mass spectrometry confirms the molecular formula but struggles with isomer differentiation. The 2D NMR workflow described here offers the most robust and accessible method for confirming the specific isomeric structure of a synthesized organic molecule in the solution state, which is often the most relevant state for biological and chemical applications.

Conclusion

Confirming the precise structure of a molecule like this compound, with its multiple substitution patterns, is a task that pushes the limits of 1D NMR. By employing a logical, self-validating workflow of 2D NMR experiments—COSY, HSQC, and HMBC—researchers can move beyond simple spectral interpretation to a comprehensive mapping of the molecular architecture. This multi-dimensional approach provides clear, unambiguous evidence of proton-proton adjacencies, direct proton-carbon attachments, and, most critically, the long-range connectivities that piece the entire structure together, ensuring the integrity and accuracy of chemical research and development.

References

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A Senior Application Scientist's Guide to the Comparative Reactivity of Substituted Benzyl Bromides in Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the Williamson ether synthesis remains a cornerstone of organic synthesis for its reliability and broad scope in forming ether linkages.[1][2] Developed in 1850, this robust SN2 reaction, involving an alkoxide nucleophile and an organohalide, is fundamental to constructing both simple and complex molecular architectures.[1][2][3] Benzyl bromides are particularly valuable substrates in this reaction due to the benzylic carbon's susceptibility to nucleophilic attack.

However, not all benzyl bromides are created equal. Substituents on the aromatic ring can dramatically alter the reaction rate by influencing the electrophilicity of the benzylic carbon. This guide provides an in-depth comparison of the reactivity of various substituted benzyl bromides, supported by mechanistic insights and actionable experimental protocols, to empower researchers to optimize their synthetic strategies.

The SN2 Mechanism in Focus

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][4][5] This is a single, concerted step where the alkoxide nucleophile attacks the electrophilic carbon (the benzylic carbon, in this case) from the backside, simultaneously displacing the bromide leaving group.[1][3] The reactivity in an SN2 reaction is governed by several factors, including the strength of the nucleophile, the nature of the leaving group, the solvent, and, most critically for this discussion, the structure of the substrate.[6]


}

Figure 1: The SN2 mechanism of Williamson ether synthesis.

Two primary factors related to the benzyl bromide structure dictate its reactivity: electronic effects and steric hindrance.

Electronic Effects: The Decisive Factor

The rate of an SN2 reaction is highly sensitive to the electronic environment of the electrophilic carbon. Substituents on the benzene ring can either donate or withdraw electron density, thereby altering the partial positive charge on the benzylic carbon and stabilizing or destabilizing the transition state.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (–NO₂), cyano (–CN), and halides (–Cl, –Br) pull electron density away from the benzene ring and, by extension, from the benzylic carbon. This effect, known as a negative inductive effect (–I), makes the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack. Furthermore, EWGs can stabilize the buildup of negative charge in the transition state. Consequently, electron-withdrawing groups at the para and ortho positions significantly accelerate the rate of Williamson ether synthesis.

  • Electron-Donating Groups (EDGs): Groups such as methoxy (–OCH₃) and methyl (–CH₃) donate electron density to the ring. This effect increases the electron density at the benzylic carbon, reducing its electrophilicity and slowing the approach of the electron-rich alkoxide nucleophile. This leads to a destabilization of the SN2 transition state. Therefore, electron-donating groups at the para and ortho positions decelerate the reaction rate.

The Hammett equation provides a quantitative framework for understanding these electronic effects, though in some cases of benzylic systems, plots can be U-shaped, suggesting a shift in mechanism from SN2 to SN1 for strongly donating groups.[7][8] However, for a typical Williamson synthesis under SN2 conditions, the trend is clear.

Steric Hindrance: An Ever-Present Consideration

The SN2 mechanism requires an unhindered path for the nucleophile to perform a "backside attack" on the electrophilic carbon.[9][10] Any bulky groups near the reaction center can physically block this approach, slowing down or even preventing the reaction.[11][12]

  • Ortho Effect: A bulky substituent at the ortho position (adjacent to the –CH₂Br group) will cause significant steric hindrance, impeding the incoming alkoxide. Therefore, an ortho-substituted benzyl bromide will react more slowly than its meta or para isomers, even if the substituent is electronically favorable.

  • Substrate Branching: While benzyl bromide itself is a primary halide and ideal for SN2 reactions, increasing substitution on the benzylic carbon (e.g., α-methylbenzyl bromide, a secondary halide) would dramatically decrease the reaction rate and favor a competing E2 elimination pathway.[4][5][13]

Comparative Reactivity Data

The interplay of electronic and steric effects leads to a predictable hierarchy of reactivity among substituted benzyl bromides. The following table summarizes the expected relative rates based on the principles discussed.

Benzyl Bromide SubstituentPositionElectronic EffectSteric EffectExpected Relative Rate
**p-Nitro (p-NO₂) **paraStrong EWG (-I, -M)MinimalFastest
p-Cyano (p-CN) paraStrong EWG (-I, -M)MinimalVery Fast
p-Chloro (p-Cl) paraEWG (-I, +M)MinimalFast
Unsubstituted (H) -NeutralMinimalModerate (Baseline)
p-Methyl (p-CH₃) paraWeak EDG (+I)MinimalSlow
p-Methoxy (p-OCH₃) paraStrong EDG (+M, -I)MinimalSlowest
o-Methyl (o-CH₃) orthoWeak EDG (+I)SignificantVery Slow

Note: The reactivity order is a qualitative prediction based on established principles of organic chemistry. Actual kinetic data can be found in various studies, which confirm that electron-withdrawing groups accelerate the reaction, while electron-donating groups slow it down in SN2 reactions with various nucleophiles.[14]

Field-Proven Experimental Protocol

This section provides a detailed, self-validating protocol for a comparative analysis of benzyl bromide reactivity in Williamson ether synthesis. The key to a successful comparison is ensuring consistency across all reactions.

Objective:

To synthesize a series of substituted benzyl ethers from sodium ethoxide and various substituted benzyl bromides and to qualitatively compare their reaction rates via Thin-Layer Chromatography (TLC).

Materials & Reagents:
  • Ethanol (anhydrous)

  • Sodium metal (or Sodium ethoxide)

  • p-Nitrobenzyl bromide

  • Benzyl bromide

  • p-Methoxybenzyl bromide

  • Diethyl ether (anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • TLC plates (silica gel 60 F₂₅₄)

  • TLC developing solvent (e.g., 9:1 Hexanes:Ethyl Acetate)

Workflow Diagram

}

Figure 2: Experimental workflow for comparative analysis.

Step-by-Step Procedure:
  • Alkoxide Preparation: In a flame-dried, three-necked flask under an inert nitrogen atmosphere, carefully add small pieces of sodium metal (1.0 eq) to anhydrous ethanol. Allow the reaction to proceed until all sodium has dissolved, forming a solution of sodium ethoxide.

  • Reaction Setup:

    • Set up three separate reaction flasks, each equipped with a reflux condenser and magnetic stir bar.

    • To each flask, add an identical volume of the prepared sodium ethoxide solution.

    • To the first flask, add p-nitrobenzyl bromide (1.0 eq). To the second, add benzyl bromide (1.0 eq). To the third, add p-methoxybenzyl bromide (1.0 eq).

  • Reaction & Monitoring:

    • Place all three flasks in a pre-heated oil bath set to a constant temperature (e.g., 50-60°C).

    • Begin stirring and start a timer.

    • Every 15 minutes, withdraw a small aliquot from each reaction mixture and spot it on a single TLC plate. On the same plate, spot the starting benzyl bromide for comparison.

    • Develop the TLC plate and visualize under a UV lamp. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progress. The relative speed at which the starting material is consumed provides a direct comparison of reactivity.

  • Workup (performed after a set time, e.g., 2 hours, or upon completion):

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing saturated aqueous NH₄Cl solution to quench any unreacted alkoxide.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic layers and wash with brine.

  • Purification and Analysis:

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

    • The resulting crude product can be analyzed by ¹H NMR to confirm the formation of the desired ether product.

Conclusion and Best Practices

The reactivity of substituted benzyl bromides in Williamson ether synthesis is a clear demonstration of fundamental organic principles.

  • For Accelerated Reactions: When rapid and efficient ether formation is required, select a benzyl bromide with a strong electron-withdrawing group in the para position, such as p-nitrobenzyl bromide.

  • For Controlled or Slower Reactions: If the nucleophile is particularly aggressive or if side reactions are a concern, a benzyl bromide with an electron-donating group, like p-methoxybenzyl bromide, may be a more suitable choice.

  • Avoid Steric Hindrance: Always prioritize substrates with minimal steric crowding around the reaction center. Avoid ortho-substituted benzyl bromides when possible, and recognize that secondary benzylic halides are poor substrates for this SN2 reaction, often leading to elimination byproducts.[4][10]

By understanding and applying these principles, researchers can make informed decisions in the design of their synthetic routes, leading to improved yields, shorter reaction times, and higher purity products in their drug discovery and development efforts.

References
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A Comparative Guide to 2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene and Related Halogenated Ether Intermediates in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Halogenated Ether Scaffolds

In the landscape of modern medicinal chemistry, the deliberate incorporation of halogen atoms into molecular scaffolds is a cornerstone of rational drug design.[1] Halogens, particularly fluorine and chlorine, are not mere passive substituents; they are powerful tools used to fine-tune a molecule's physicochemical and pharmacological properties.[1][2] Their introduction can profoundly influence lipophilicity, metabolic stability, binding affinity, and membrane permeability.[3][4][5] Within this context, halogenated ether intermediates, which combine the structural versatility of the ether linkage with the modulatory effects of halogens, have emerged as indispensable building blocks for a wide array of active pharmaceutical ingredients (APIs).

This guide provides an in-depth comparison of 2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene , an archetypal multi-halogenated intermediate, with other structurally related alternatives. We will dissect its synthesis, reactivity, and strategic application, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage these powerful scaffolds in their synthetic programs.

The Archetype: Deconstructing this compound

The title compound is a highly functionalized aromatic ring, where each substituent serves a distinct and strategic purpose in multi-step organic synthesis.

  • 2-Bromo Group : This is the primary reactive handle for carbon-carbon and carbon-heteroatom bond formation. The C-Br bond is readily activated by palladium catalysts, making it ideal for a wide range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[6][7]

  • 4-Fluoro Group : The fluorine atom is a key element in modern drug design.[8] Its presence often enhances metabolic stability by blocking sites susceptible to oxidative metabolism.[3][9] Furthermore, its high electronegativity can modulate the acidity of nearby functional groups and improve binding affinity to target receptors.[4][6][10]

  • 1-((4-chlorobenzyl)oxy) Group : This benzyl ether moiety serves two potential roles. It can act as a stable protecting group for the phenolic hydroxyl, or it can form a core structural component of the final API. The chlorine atom on the benzyl ring further modifies the electronic properties and lipophilicity of the entire molecule and can participate in specific drug-receptor interactions.[2]

Synthesis via Williamson Ether Synthesis

The most direct and widely employed method for preparing this class of compounds is the Williamson ether synthesis.[11] This reaction proceeds via an SN2 mechanism, where the phenoxide ion of 2-Bromo-4-fluorophenol acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-chlorobenzyl bromide.[11][12]

The choice of a primary benzylic halide like 4-chlorobenzyl bromide is critical, as secondary or tertiary halides would favor elimination side reactions.[12][13]

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product & Purification A 2-Bromo-4-fluorophenol C Base (e.g., K2CO3, NaH) Deprotonates phenol A->C Step 1: Formation of Phenoxide B 4-Chlorobenzyl bromide D Solvent (e.g., DMF, Acetonitrile) Facilitates SN2 reaction B->D C->D Step 2: Nucleophilic Attack F Target Molecule: 2-Bromo-1-((4-chlorobenzyl)oxy) -4-fluorobenzene D->F SN2 Reaction E Heat (Optional) Increases reaction rate G Workup & Purification (e.g., Extraction, Chromatography) F->G Step 3

General workflow for the Williamson ether synthesis.
Experimental Protocol: Synthesis of this compound

This protocol is a representative, self-validating system.

  • Preparation : To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add 2-bromo-4-fluorophenol (1.0 eq.).

  • Solvation : Dissolve the phenol in a suitable anhydrous polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.

  • Deprotonation : Add a moderate base, such as potassium carbonate (K₂CO₃, 1.5 eq.), and stir the mixture at room temperature for 30 minutes to ensure complete formation of the potassium phenoxide salt.

  • Alkylation : Add 4-chlorobenzyl bromide (1.1 eq.) to the mixture. The reaction is often mildly exothermic.

  • Reaction : Heat the reaction mixture to 60-80°C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Workup : After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product with high purity.

Comparative Analysis with Alternative Halogenated Ether Intermediates

The choice of a specific intermediate is dictated by the synthetic strategy and the desired properties of the final molecule. Below, we compare the title compound with key alternatives.

IntermediatePrecursorsKey Structural DifferenceImpact on Synthesis & Reactivity
Target Compound 2-Bromo-4-fluorophenol + 4-Chlorobenzyl bromideMulti-halogenatedVersatile: C-Br for coupling, C-F for stability, C-Cl modifies benzyl group.
Alternative 1: 2-Bromo-1-(benzyloxy)-4-fluorobenzene2-Bromo-4-fluorophenol + Benzyl bromideLacks chlorine on benzyl groupSimpler synthesis. The resulting ether is slightly less electron-deficient and more susceptible to oxidative cleavage than its chlorinated counterpart.
Alternative 2: 2-Chloro-1-((4-chlorobenzyl)oxy)-4-fluorobenzene2-Chloro-4-fluorophenol + 4-Chlorobenzyl bromideC-Cl instead of C-Br on the main ringThe C-Cl bond is significantly less reactive in standard palladium-catalyzed cross-coupling reactions than the C-Br bond, requiring more forcing conditions (higher temperatures, stronger ligands).[14]
Alternative 3: 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene5-Bromo-2-chlorobenzoic acid, PhenetoleIsomeric arrangement, different etherUsed in Dapagliflozin synthesis.[15][16] Highlights how positional isomerism and substituent changes are critical for targeting specific APIs.
Reactivity in Cross-Coupling Reactions

The primary point of differentiation in subsequent synthetic steps is the reactivity of the aryl-halogen bond. The bond dissociation energy (BDE) follows the trend C-F > C-Cl > C-Br > C-I. Consequently, the C-Br bond is more readily cleaved during the oxidative addition step in palladium-catalyzed cycles than the C-Cl bond.

This reactivity difference is a critical consideration in process development:

  • Target Compound (C-Br): Allows for milder reaction conditions, lower catalyst loading, and generally faster reaction times for Suzuki or similar couplings. This is advantageous for complex substrates sensitive to heat.

  • Alternative 2 (C-Cl): Requires more robust catalytic systems and higher temperatures. This can be a disadvantage but allows for selective reactions if both a C-Cl and a C-Br bond are present elsewhere in the molecule.

Structure-Property Relationships

The specific combination of halogens imparts distinct physicochemical properties crucial for drug development.

G cluster_structure Structural Feature cluster_property Physicochemical/Reactivity Impact A 4-Fluoro Group P1 Increases Metabolic Stability (Blocks Oxidation) A->P1 P2 Enhances Binding Affinity (Modulates pKa, H-bonding) A->P2 B 2-Bromo Group P3 High Reactivity in Cross-Coupling B->P3 P5 Potential for Halogen Bonding B->P5 C 4-Chlorobenzyl Group P4 Increases Lipophilicity (logP) C->P4 C->P5

Impact of halogen substituents on molecular properties.
  • Fluorine : As a small and highly electronegative atom, it generally increases lipophilicity and improves metabolic stability without adding significant steric bulk.[9][17]

  • Chlorine : Contributes significantly to lipophilicity and can participate in halogen bonding, a type of non-covalent interaction that can stabilize ligand-protein complexes.[18]

  • Bromine : While also contributing to lipophilicity, its primary role in this context is as a reactive handle. It is also a potent halogen bond donor.[18]

Application in API Synthesis: A Case Study Perspective

Halogenated ethers of this type are crucial intermediates in the synthesis of complex drugs. For example, the structurally related intermediate 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene is a documented precursor for Dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used to treat type 2 diabetes.[15]

The synthesis of such C-aryl glucosides often involves a Friedel-Crafts-type reaction followed by reduction, and later, a glycosylation step. The halogenated aryl ether serves as the foundational aglycone portion of the final drug.

G A Halogenated Aryl Ether (e.g., Target Compound) B Organometallic Reagent (e.g., n-BuLi, i-PrMgCl) A->B Metal-Halogen Exchange (at Bromo position) C Protected Gluconolactone B->C Nucleophilic Addition D Intermediate Adduct C->D E Reduction & Deprotection Steps D->E F Final API (e.g., SGLT2 Inhibitor) E->F

Simplified role of the intermediate in C-aryl glucoside synthesis.

In this pathway, the bromine atom is not used for a cross-coupling reaction but for a metal-halogen exchange to generate an organometallic species. This species then attacks an electrophilic sugar derivative. The choice of bromine over chlorine is still advantageous here, as metal-halogen exchange is typically faster and more efficient with aryl bromides than chlorides. The fluorine and chlorine atoms are carried through the synthesis to become integral parts of the final API, where they contribute to the drug's efficacy and pharmacokinetic profile.

Conclusion

This compound is a highly strategic and versatile intermediate. Its value lies in the orthogonal reactivity of its functional groups: a readily coupled bromine atom, a metabolically stabilizing fluorine atom, and a structurally significant chlorobenzyl ether.

When compared to other halogenated ethers, its performance is distinguished by the superior reactivity of the C-Br bond, which allows for milder and more efficient downstream functionalization compared to chlorinated analogues. The choice between this and other intermediates ultimately depends on a cost-benefit analysis of reactivity, starting material availability, and the specific electronic and steric properties required in the final target molecule. For drug development professionals, a deep understanding of these nuanced differences is paramount for designing efficient, robust, and scalable synthetic routes to the next generation of therapeutics.

References

  • A Comparative Guide to the Kinetic Studies of 2-Bromo-4-fluorophenol Oxid
  • Synthetic Methods for Diaryl Ether Preparation Using Aryl
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  • How to Prepare 2-Bromo-4-Fluorophenol and Its Applic
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  • Application Notes: Utilizing 2-Bromo-4-fluorophenol in the Synthesis of Novel Enzyme Inhibitors - Benchchem.
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  • Fluorine in drug discovery: Role, design and case studies.
  • Williamson Ether Synthesis - Chemistry Steps.
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  • 2-(4-ethoxybenzyl)-4-bromo-1-chlorobenzene | Chemex Global | CPHI - CPHI Online.
  • WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)
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Structure-activity relationship (SAR) studies of "2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene" analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

The diaryl ether scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential.[1][2][3] This guide delves into the critical structure-activity relationships (SAR) of a specific class of diaryl ether analogs related to the lead compound "2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene." By systematically analyzing the impact of structural modifications on biological activity, we aim to provide a framework for the rational design of more potent and selective therapeutic agents.

While direct, extensive SAR studies on "this compound" are not broadly published, a close structural analog, "4-(Benzyloxy)-2-bromo-1-fluorobenzene," has been investigated as a scaffold for kinase inhibitors, particularly targeting the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer.[4] This guide will leverage the available data on these analogs to draw pertinent comparisons and predictive insights for the lead compound.

The Core Scaffold: A Foundation for Potency

The "2-Bromo-1-((benzyloxy))-4-fluorobenzene" core provides a versatile platform for inhibitor design. The strategic placement of halogen atoms (bromine and fluorine) and the flexible benzyloxy group allows for a multitude of modifications to fine-tune the compound's steric and electronic properties, ultimately influencing its interaction with biological targets.[4] The diaryl ether linkage itself is a key structural feature found in potent antitubulin agents and other anticancer compounds.[1][5]

Comparative Analysis of Analog Performance

To illustrate the principles of SAR in this series, we will examine a set of "4-(Benzyloxy)-2-bromo-1-fluorobenzene" derivatives that have been evaluated for their inhibitory activity against two key cancer-related kinases: phosphatidylinositol 3-kinase alpha (PI3Kα) and the mammalian target of rapamycin (mTOR).[4]

Table 1: In Vitro Inhibitory Activity of "4-(Benzyloxy)-2-bromo-1-fluorobenzene" Analogs[4]
Compound IDR Group ModificationPI3Kα IC50 (nM)mTOR IC50 (nM)
1 2-methyl-1,3,4-oxadiazole>10000>10000
2 Morpholine8901800
3 Acetamide>10000>10000
4 3-phenylurea12002500
5 Isoindoline-1,3-dione>10000>10000
6 Thiomorpholine 1,1-dioxide450980

Data extracted from studies on novel anticancer agents.[4]

Deciphering the SAR: Key Insights from Experimental Data

The data presented in Table 1 reveals critical insights into how different functional groups appended to the core scaffold influence inhibitory activity.

  • The Impact of Heterocyclic Moieties: The introduction of a morpholine ring (Compound 2 ) or a thiomorpholine 1,1-dioxide moiety (Compound 6 ) at the R position leads to a significant increase in potency against both PI3Kα and mTOR compared to the inactive oxadiazole (Compound 1 ), acetamide (Compound 3 ), and isoindoline-1,3-dione (Compound 5 ) analogs.[4] This suggests that the nitrogen and oxygen/sulfone functionalities within these rings may be crucial for establishing key interactions within the kinase active site.

  • Sulfone Group Enhancement: Notably, the thiomorpholine 1,1-dioxide analog (Compound 6 ) exhibits the highest potency, with IC50 values of 450 nM and 980 nM against PI3Kα and mTOR, respectively.[4] The sulfone group, a known hydrogen bond acceptor, likely plays a pivotal role in enhancing the binding affinity to the target enzymes.

  • Steric and Electronic Disfavor: The bulky and electronically distinct oxadiazole, acetamide, and isoindoline-1,3-dione substituents (Compounds 1 , 3 , and 5 ) result in a complete loss of activity.[4] This indicates that the size, shape, and electronic nature of the R group are highly restrictive for effective binding.

Visualizing Structure-Activity Relationships

To better comprehend the SAR trends, the following diagram illustrates the influence of different R-group substitutions on the biological activity of the "4-(Benzyloxy)-2-bromo-1-fluorobenzene" scaffold.

SAR_flowchart cluster_R_groups R-Group Modifications cluster_activity Biological Activity Core 4-(Benzyloxy)-2-bromo-1-fluorobenzene Scaffold R1 2-methyl-1,3,4-oxadiazole R2 Morpholine R3 Acetamide R4 3-phenylurea R5 Isoindoline-1,3-dione R6 Thiomorpholine 1,1-dioxide Inactive Inactive (IC50 > 10000 nM) R1->Inactive Moderate Moderate Activity (IC50: 890-2500 nM) R2->Moderate R3->Inactive R4->Moderate R5->Inactive High Highest Activity (IC50: 450-980 nM) R6->High

Caption: SAR trends for "4-(Benzyloxy)-2-bromo-1-fluorobenzene" analogs.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are provided below.

General Synthesis of the "4-(Benzyloxy)-1-bromo-2-fluorobenzene" Precursor[4]

This protocol outlines the synthesis of the common precursor for the analog series.

Synthesis_Workflow A 1. Dissolve 4-bromo-2-fluorophenol in anhydrous DMF B 2. Add Potassium Carbonate (1.5 eq.) A->B C 3. Add Benzyl Bromide (1.2 eq.) dropwise at room temperature B->C D 4. Stir at 80°C for 12 hours C->D E 5. Quench with ice-water and extract with ethyl acetate D->E F 6. Wash with brine, dry over Na2SO4, and concentrate E->F G 7. Purify by column chromatography F->G H Final Product: 4-(Benzyloxy)-1-bromo-2-fluorobenzene G->H

Caption: Workflow for the synthesis of the precursor molecule.

Step-by-Step Procedure:

  • A solution of 4-bromo-2-fluorophenol (1 equivalent) in anhydrous N,N-dimethylformamide (DMF) is treated with potassium carbonate (1.5 equivalents).

  • Benzyl bromide (1.2 equivalents) is then added dropwise at room temperature.

  • The reaction mixture is stirred at 80°C for 12 hours.

  • After cooling, the mixture is poured into ice-water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 4-(benzyloxy)-1-bromo-2-fluorobenzene.

PI3Kα and mTOR Inhibition Assays[4]

The inhibitory activity of the synthesized compounds against PI3Kα and mTOR is determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Assay Principle:

The assay measures the enzymatic activity of the kinase by detecting the phosphorylation of its substrate. Inhibition of the kinase results in a decreased signal.

Procedure:

  • The assays are performed in 384-well plates.

  • A solution of the test compound at varying concentrations is pre-incubated with the respective enzyme (PI3Kα or mTOR) in an assay buffer.

  • The enzymatic reaction is initiated by the addition of a substrate mixture containing the appropriate substrate (e.g., PIP2 for PI3Kα) and ATP.

  • The reaction is allowed to proceed for 1 hour at room temperature.

  • A detection mix containing a biotinylated product-specific antibody and a europium-labeled secondary antibody is added.

  • After a further 1-hour incubation, the TR-FRET signal is read on a suitable plate reader.

  • IC50 values are calculated by fitting the dose-response curves using a four-parameter logistic model.

Future Directions and Implications for "this compound"

The SAR insights gleaned from the "4-(Benzyloxy)-2-bromo-1-fluorobenzene" series provide a strong foundation for the prospective design of analogs based on the "this compound" scaffold. The key takeaways for future analog design include:

  • Prioritizing Hydrogen Bond Acceptors: The incorporation of moieties capable of acting as hydrogen bond acceptors, such as sulfones and potentially amides or sulfonamides, at the variable position is likely to be a fruitful strategy for enhancing potency.

  • Exploring Heterocyclic Scaffolds: Small, non-bulky heterocyclic rings appear to be well-tolerated and can introduce favorable interactions. Further exploration of different five- and six-membered heterocycles is warranted.

  • The Role of the 4-Chlorobenzyl Group: The 4-chloro substituent on the benzyl ring of the lead compound introduces an additional point of variation. The electronic and steric effects of this chlorine atom will likely influence target engagement and should be systematically explored by synthesizing analogs with different substituents at this position (e.g., fluorine, methyl, methoxy).

By applying these principles, researchers can more efficiently navigate the chemical space around the "this compound" core to identify novel and potent inhibitors for their specific biological targets.

References

  • Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. MDPI. Available from: [Link]

  • Diaryl ether derivatives as anticancer agents – a review. RSC Blogs. 2012 Oct 22. Available from: [Link]

  • 2-Bromo-1-(4-fluorophenyl)ethan-1-one. PubChem. Available from: [Link]

  • Diaryl ether derivatives as anticancer agents - A review. ResearchGate. 2012. Available from: [Link]

  • Discovery of Diaryl Ether Substituted Tetrahydrophthalazinones as TbrPDEB1 Inhibitors Following Structure-Based Virtual Screening. PMC. 2020. Available from: [Link]

  • Design, synthesis and biological evaluation of benzimidazole–rhodanine conjugates as potent topoisomerase II inhibitors. PMC. 2020. Available from: [Link]

  • Diaryl ether derivatives as anticancer agents – a review. RSC Publishing. 2012. Available from: [Link]

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A Senior Application Scientist's Guide to the Analytical Characterization of 2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Characterization

In the landscape of pharmaceutical development and fine chemical synthesis, the structural integrity and purity of intermediates are paramount. "2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene," a polyhalogenated aromatic ether, represents a class of molecules often serving as critical building blocks for active pharmaceutical ingredients (APIs) and other high-value materials.[1][2] The precise arrangement of its bromine, chlorine, and fluorine substituents, coupled with the ether linkage, dictates its reactivity and suitability for downstream applications. Consequently, a multi-faceted analytical approach is not merely recommended but essential for unambiguous structural confirmation and purity assessment.

This guide provides an in-depth comparison of the primary analytical techniques for the comprehensive characterization of this molecule. We move beyond mere procedural descriptions to explain the scientific rationale behind methodological choices, offering field-proven insights for researchers, quality control analysts, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry, providing unparalleled insight into the connectivity and chemical environment of atoms. For a molecule like this compound, both ¹H and ¹³C NMR are indispensable.

Expertise & Experience: Why NMR is the First Choice

We begin with NMR because it provides a detailed atomic-level map of the molecule. The chemical shift of each proton and carbon is exquisitely sensitive to its local electronic environment, which is heavily influenced by the electronegative oxygen and halogen atoms. Furthermore, spin-spin coupling patterns reveal which atoms are adjacent, allowing us to piece together the molecular fragments definitively. For this specific molecule, we expect to see distinct signals for the two aromatic rings and the benzylic methylene bridge, with coupling constants providing clear evidence of their substitution patterns.[3]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 15-25 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), inside an NMR tube.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup: Acquire the spectra on a 400 MHz (or higher) spectrometer to ensure adequate signal dispersion.

  • ¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. Typical acquisition might involve 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and pick peaks for both spectra.

Workflow for NMR Analysis

Caption: Standard workflow for NMR sample preparation and analysis.

Expected Data & Interpretation

The predicted chemical shifts are based on the known effects of substituents on aromatic rings. Protons on carbons adjacent to electronegative atoms are deshielded and appear at a lower field (higher δ value).[4][5][6][7]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H Shift (δ, ppm) Predicted ¹³C Shift (δ, ppm)
Benzylic CH₂ ~5.1 ~70
Aromatic CH (o- to Cl) ~7.4 ~129
Aromatic CH (m- to Cl) ~7.4 ~130
Aromatic CH (o- to Br) ~7.3 ~115
Aromatic CH (m- to Br/F) ~7.0 ~118
Aromatic CH (o- to F) ~6.9 ~116 (d, ¹JCF ≈ 245 Hz)
Quaternary C-Cl - ~134
Quaternary C-CH₂ - ~135
Quaternary C-O - ~155 (d, ²JCF ≈ 10 Hz)
Quaternary C-Br - ~110 (d, ³JCF ≈ 4 Hz)

| Quaternary C-F | - | ~158 (d, ¹JCF ≈ 240 Hz) |

Note: 'd' denotes a doublet due to coupling with ¹⁹F. J-values are approximate.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Formula

Mass spectrometry is a powerful destructive technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is the definitive method for confirming the molecular weight and provides crucial evidence for the elemental composition through isotopic patterns and fragmentation.[8]

Expertise & Experience: The Isotopic Signature

The presence of both bromine and chlorine makes the mass spectrum of this compound particularly informative. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio, while chlorine has two isotopes, ³⁵Cl and ³⁷Cl, in a 3:1 ratio.[9][10] This unique combination results in a characteristic cluster of peaks for the molecular ion (M⁺), with M, M+2, and M+4 peaks appearing in a predictable ratio. Observing this pattern is a self-validating system for confirming the presence of one Br and one Cl atom.

Experimental Protocol: High-Resolution MS (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization: Utilize a soft ionization technique to minimize fragmentation and maximize the abundance of the molecular ion. Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are excellent choices.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument. This allows for the determination of the exact mass to within a few parts per million (ppm).

  • Data Analysis: Determine the m/z of the molecular ion peak. Compare the measured exact mass with the theoretical mass calculated for the molecular formula C₁₃H₉BrClFO. Analyze the isotopic distribution pattern and compare it to the theoretical pattern for a molecule containing one Br and one Cl atom.

Workflow for Mass Spectrometry Analysis

Caption: General workflow for High-Resolution Mass Spectrometry.

Expected Data & Interpretation

Table 2: Predicted High-Resolution Mass Spectrometry Data

Parameter Theoretical Value Expected Experimental Value
Molecular Formula C₁₃H₉⁷⁹Br³⁵ClFO -
Theoretical Monoisotopic Mass 329.9483 g/mol 329.9485 ± 0.0010 g/mol
Isotopic Pattern Relative Abundance Expected m/z
M (⁷⁹Br, ³⁵Cl) 100% 329.9483
M+2 (⁸¹Br, ³⁵Cl or ⁷⁹Br, ³⁷Cl) ~131% 331.9462

| M+4 (⁸¹Br, ³⁷Cl) | ~32% | 333.9432 |

High-Performance Liquid Chromatography (HPLC): Assessing Purity

HPLC is the workhorse technique for separating components in a mixture, making it ideal for determining the purity of a compound and quantifying impurities.[11][12]

Expertise & Experience: Choosing the Right Method

For a moderately polar molecule like this compound, a reversed-phase HPLC method is the logical choice.[13] This approach utilizes a nonpolar stationary phase (like C18) and a polar mobile phase. The compound will be well-retained, allowing for excellent separation from more polar or less polar impurities that may arise from the synthesis, such as unreacted starting materials or side-products. A UV detector is suitable as the aromatic rings provide strong chromophores.

Experimental Protocol: Reversed-Phase HPLC
  • System Preparation: Use an HPLC system equipped with a UV-Vis detector.

  • Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is a standard starting point.

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 75:25 v/v). The exact ratio should be optimized to achieve a suitable retention time (typically 5-10 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor the elution at a wavelength of 254 nm.

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL). Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject 10 µL of the sample and record the chromatogram. Purity is typically calculated based on the area percentage of the main peak.

Expected Data & Interpretation

A successful analysis will show a single, sharp, symmetrical main peak. Any other peaks represent impurities.

Table 3: Representative HPLC Performance Data

Parameter Expected Result
Retention Time (tᵣ) ~7.5 min
Purity (Area %) >99.0%
Peak Asymmetry (As) 1.0 - 1.2

| Theoretical Plates (N) | >15000 |

Complementary Techniques: FTIR and Elemental Analysis

While NMR, MS, and HPLC form the core characterization triad, FTIR and Elemental Analysis provide valuable confirmatory data.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR identifies specific functional groups by measuring the absorption of infrared radiation. For this molecule, the most diagnostic peaks are the C-O-C stretches of the ether linkage. Aryl alkyl ethers typically show two characteristic strong bands.[4][5][14][15]

  • Expected Peaks:

    • ~3100-3000 cm⁻¹: Aromatic C-H stretch

    • ~1600, 1500 cm⁻¹: Aromatic C=C ring stretch

    • ~1250 cm⁻¹: Asymmetric C-O-C stretch (Aryl-O)

    • ~1040 cm⁻¹: Symmetric C-O-C stretch (Alkyl-O)

    • ~800-900 cm⁻¹: C-H out-of-plane bending, indicative of substitution pattern

Elemental Analysis (EA)

Elemental analysis by combustion provides the percentage by weight of C, H, N, and S. Halogens are determined by methods like oxygen-flask combustion followed by titration.[16] This technique provides quantitative validation of the elemental composition, confirming that the empirical formula matches the molecular formula.[17][18]

Table 4: Elemental Analysis Comparison

Element Theoretical Weight % Expected Experimental Range
Carbon (C) 47.09% 47.09 ± 0.3%
Hydrogen (H) 2.74% 2.74 ± 0.3%
Bromine (Br) 24.10% 24.10 ± 0.5%

| Chlorine (Cl) | 10.69% | 10.69 ± 0.5% |

Comparative Summary and Conclusion

Each analytical technique provides a unique and critical piece of the structural puzzle. No single method is sufficient for complete characterization.

Table 5: Comparison of Analytical Techniques

Technique Information Provided Key Advantage for this Molecule Limitations
NMR Atomic connectivity, chemical environment Unambiguous structural elucidation Relatively low sensitivity, requires pure sample
MS Molecular weight, elemental formula Definitive confirmation of Br and Cl via isotopic pattern Destructive, provides little stereochemical info
HPLC Purity, quantification of impurities High-resolution separation of closely related species Requires reference standards for impurity identification
FTIR Presence of functional groups Quick confirmation of the ether linkage and aromaticity Complex fingerprint region, not quantitative

| EA | Elemental composition (weight %) | Quantitative confirmation of the molecular formula | Requires pure sample, provides no structural information |

Logical Framework for Characterization

Characterization_Logic Start Synthesized Compound: 2-Bromo-1-((4-chlorobenzyl)oxy) -4-fluorobenzene NMR NMR Spectroscopy ¹H, ¹³C, 2D Provides atomic connectivity and detailed structure. Start->NMR MS Mass Spectrometry HRMS (ESI-TOF) Confirms MW and elemental formula via isotopic pattern. Start->MS HPLC HPLC Reversed-Phase UV Determines purity and quantifies impurities. Start->HPLC Confirmatory Confirmatory Analysis NMR->Confirmatory MS->Confirmatory HPLC->Confirmatory FTIR FTIR Identifies key functional groups (C-O-C). Confirmatory->FTIR EA Elemental Analysis Quantitatively confirms elemental ratios. Confirmatory->EA Final Fully Characterized Compound FTIR->Final EA->Final

Caption: A logical flow for the comprehensive characterization of the target compound.

By integrating the data from these orthogonal techniques, a scientist can establish the structure, confirm the identity, and assess the purity of this compound with the highest degree of confidence, ensuring its quality and suitability for any high-stakes application.

References

  • BenchChem. (2025). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. BenchChem.
  • Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online.
  • Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.
  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.
  • YouTube. (2023). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. YouTube.
  • ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds. ResearchGate.
  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. Organic Chemistry: A Tenth Edition.
  • ResearchGate. (2007). Determination of Halogen Elements in Volatile Organohalogen Compounds by the Wickbold Combustion Pretreatment Method and Ion Chromatography. Bulletin of the Korean Chemical Society.
  • Química Organica.org. (n.d.). IR spectrum: Ethers. Química Organica.org.
  • Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen. Pearson.
  • Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. Chemistry LibreTexts.
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  • BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Halogenated Aromatic Compounds. BenchChem.
  • BenchChem. (n.d.). HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone. BenchChem.
  • Exeter Analytical. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Exeter Analytical.
  • ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. ELTRA.
  • Haihang Industry. (n.d.). Exploring 2-Bromo-1-chloro-4-fluorobenzene: A Key Pharmaceutical Intermediate. Haihang Industry.
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  • Ossila. (n.d.). 1-Bromo-2-chloro-4-fluorobenzene | CAS 110407-59-5. Ossila.
  • BenchChem. (2025). Isomeric Purity Analysis of [(1E,3E)-4-Chloro-1,3-butadienyl]benzene: A Comparative Guide to HPLC and Alternative Methods. BenchChem.

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A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for the Analysis of "2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene"

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the rigorous analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparative analysis of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative determination of "2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene." This halogenated aromatic ether serves as a critical intermediate in the synthesis of various novel therapeutic agents. The accuracy and reliability of its quantification directly impact the quality, safety, and efficacy of the final drug product.

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the principles, experimental protocols, and comparative performance of HPLC and GC-MS for this specific analytical challenge. We will delve into the causality behind experimental choices, present supporting data, and provide a framework for the cross-validation of these two orthogonal methods, ensuring the generation of robust and defensible analytical data. The validation of these analytical procedures is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a framework for ensuring that an analytical method is suitable for its intended purpose.[1][2][3][4][5][6]

The Analytical Challenge: Physicochemical Properties of this compound

High-Performance Liquid Chromatography (HPLC): A Robust Approach for Non-Volatile Analytes

HPLC is a cornerstone of pharmaceutical analysis, renowned for its versatility in separating and quantifying a wide array of compounds.[7][8][9][10][11] The fundamental principle of HPLC lies in the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed within a column.[7][9]

Rationale for HPLC Method Development

Given the anticipated semi-volatile nature of "this compound," a reversed-phase HPLC (RP-HPLC) method is the logical starting point. In RP-HPLC, a non-polar stationary phase is used in conjunction with a polar mobile phase. This setup is ideal for retaining and separating moderately polar to non-polar analytes. A UV detector is selected due to the presence of aromatic rings in the analyte's structure, which will exhibit strong absorbance in the UV region.

Experimental Protocol: HPLC Method

Sample Preparation:

  • Accurately weigh approximately 10 mg of the "this compound" reference standard.

  • Dissolve the standard in a suitable solvent, such as acetonitrile or methanol, to a final concentration of 1 mg/mL. This serves as the stock solution.

  • Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • For the analysis of test samples, dissolve the sample in the same solvent to achieve a theoretical concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter prior to injection to remove any particulate matter that could damage the column.[12][13][14]

Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II HPLC System or equivalent.

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector: Diode Array Detector (DAD) set at a wavelength of 220 nm.

Data Presentation: HPLC Method Validation Parameters

The following table summarizes the expected performance characteristics of the developed HPLC method, in accordance with ICH guidelines.[3][15][16]

Validation ParameterAcceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.999> 0.999
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.5%
Precision (% RSD) ≤ 2.0%< 1.0%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3~0.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10~0.3 µg/mL
Visualization: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Weighing s2 Dissolution s1->s2 s3 Dilution s2->s3 s4 Filtration s3->s4 h1 Injection s4->h1 h2 Separation on C18 Column h1->h2 h3 UV Detection h2->h3 d1 Chromatogram Generation h3->d1 d2 Peak Integration d1->d2 d3 Quantification d2->d3

Caption: A streamlined workflow for the HPLC analysis of the target compound.

Gas Chromatography-Mass Spectrometry (GC-MS): High Specificity for Volatile Compounds

GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.[17][18] It is particularly well-suited for the analysis of volatile and semi-volatile compounds.[17][19]

Rationale for GC-MS Method Development

The decision to explore a GC-MS method for "this compound" is driven by the need for an orthogonal analytical technique for cross-validation. The anticipated semi-volatility of the compound suggests that it can be successfully analyzed by GC with an appropriate temperature program. The mass spectrometer detector provides a high degree of specificity, allowing for unequivocal identification based on the compound's mass spectrum. This is a significant advantage over UV detection, which is less specific.[2][16]

Experimental Protocol: GC-MS Method

Sample Preparation:

  • Follow the same initial steps for the preparation of stock and calibration standards as described for the HPLC method.

  • The final dilution should be made in a volatile solvent compatible with the GC system, such as dichloromethane or ethyl acetate.

  • Ensure the final concentration is appropriate for the sensitivity of the GC-MS system, typically in the range of 0.1 µg/mL to 10 µg/mL.

Chromatographic and Mass Spectrometric Conditions:

  • Instrument: Agilent 8890 GC System coupled to a 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-500.

Data Presentation: GC-MS Method Validation Parameters

The following table outlines the expected performance of the GC-MS method.

Validation ParameterAcceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.995> 0.998
Accuracy (% Recovery) 95.0% - 105.0%97.0% - 103.0%
Precision (% RSD) ≤ 5.0%< 3.0%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3~0.01 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10~0.03 µg/mL
Visualization: GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing s1 Weighing s2 Dissolution s1->s2 s3 Dilution in Volatile Solvent s2->s3 g1 Vaporization in Inlet s3->g1 g2 Separation on HP-5ms Column g1->g2 g3 Ionization and Mass Analysis g2->g3 d1 Total Ion Chromatogram g3->d1 d2 Extracted Ion Chromatogram d1->d2 d3 Quantification d2->d3

Caption: The procedural flow for the GC-MS analysis of the target analyte.

Cross-Validation: Ensuring Method Concordance

Cross-validation is a critical step when two different analytical methods are used to measure the same analyte.[20] The objective is to demonstrate that both methods provide equivalent results, thereby increasing confidence in the data.

Statistical Approach to Method Comparison

A common and effective approach for comparing two analytical methods is to analyze a set of the same samples using both the HPLC and GC-MS methods. The results can then be compared using statistical tools.[21]

  • Paired t-test: This test can be used to determine if there is a statistically significant difference between the means of the results obtained by the two methods.[22]

  • Regression Analysis: A linear regression of the results from one method against the other can be performed. An ideal correlation would yield a slope close to 1, an intercept close to 0, and a high correlation coefficient (r²).[23]

  • Bland-Altman Plot: This plot visualizes the agreement between the two methods by plotting the difference between the measurements against their average. This can help to identify any systematic bias between the methods.[24]

Investigating Discrepancies

Should significant discrepancies arise between the HPLC and GC-MS results, a thorough investigation is warranted. Potential sources of disagreement include:

  • Thermal Degradation: The high temperatures used in the GC inlet and oven could potentially cause thermal degradation of the analyte, leading to lower recoveries compared to the milder conditions of HPLC.

  • Matrix Effects: The sample matrix may interfere differently with the two analytical techniques, leading to either suppression or enhancement of the signal.

  • Differences in Selectivity: While both methods are selective, they may be susceptible to different interferences.

Visualization: Cross-Validation Logical Flow

CrossValidation_Flow A Analyze Same Samples by HPLC and GC-MS B Obtain Quantitative Results from Both Methods A->B C Statistical Comparison (Paired t-test, Regression, Bland-Altman) B->C D Results are Concordant C->D No Significant Difference E Investigate Discrepancies C->E Significant Difference F Methods are Cross-Validated D->F

Caption: A decision-making flowchart for the cross-validation process.

Conclusion: Selecting the Optimal Method

Both HPLC and GC-MS have demonstrated their potential as robust and reliable methods for the quantitative analysis of "this compound."

  • HPLC offers the advantage of simpler sample preparation and is less likely to cause thermal degradation of the analyte. It is an excellent choice for routine quality control applications where high throughput is desired.

  • GC-MS provides unparalleled specificity due to the mass spectrometric detection, making it an ideal confirmatory technique. Its higher sensitivity may be advantageous for trace-level analysis.

The choice between the two methods will ultimately depend on the specific requirements of the analysis. For routine quality control, the validated HPLC method is likely to be more efficient. However, for method validation, impurity profiling, and in cases where absolute confirmation of identity is required, the GC-MS method is indispensable. The cross-validation of these two orthogonal methods provides a high degree of confidence in the analytical results, ensuring the quality and consistency of the final pharmaceutical product.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • ProPharma. (2024).
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  • gmp-compliance.org.
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  • Lab Manager. (2025).
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. (2015).
  • Starodub. (2024). Revised ICH Guideline Q2(R1)
  • Organomation.
  • Belouafa, S., et al. (2017). Statistical tools and approaches to validate analytical methods: methodology and practical examples.
  • ResearchGate. (n.d.).
  • Polymer Chemistry Characterization Lab.
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  • LCGC International. (2015).
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  • Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
  • MDPI. (n.d.). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring.
  • Microbe Notes. (2024). HPLC: Principle, Parts, Types, Uses, Diagram.
  • ExtractAlpha. (2024).
  • Cross Validated. (2010). What ways are there to show two analytical methods are equivalent?
  • Agilent.
  • International Journal of Research in Engineering and Science. (2021).
  • Acutecaretesting.org. Statistical analysis in method comparison studies part one.
  • Benchchem. A Comparative Guide: Cross-Validation of HPLC and GC-MS Methods for 6-Methoxyquinoline-4-carbaldehyde Analysis.
  • Agilent. (2024). GC and GC/MS Frequently Asked Questions.
  • BLD Pharm. 2-Bromo-1-chloro-4-fluorobenzene.
  • Autech.
  • ASM International. (2019).
  • La démarche ISO 17025. (2015).
  • Agilent. Gas chromatography mass spectrometry basic principles.
  • Technology Networks. (2024). GC-MS Principle, Instrument and Analyses and GC-MS/MS.
  • ResearchGate. (n.d.).
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  • ResearchGate. (2025). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHg8JDZ0EZNKJFCMMArxbBJ6Pfh70xgFCSAALeJxWvENn2RrBA9PuUlie52LSlOctSZjPcTw-2kpHJcenyBBSBRX3aAn5Ec9FpBkPpUfeam8uYFol_FCjLnQPS5WjxqXD5yhyLjC7TlJJ4x4XoxXt0ga4H8Um-g1FNAeNU8nhFxqd_GHquN_zED6liikRBYzJfJ9_eaZCbhEyKZv0Ua]([Link]

Sources

Benchmarking the synthesis of "2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene" against similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of complex organic intermediates is a cornerstone of innovation. This guide provides an in-depth technical comparison of synthetic routes to "2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene," a halogenated aromatic ether with significant potential as a building block in the development of novel therapeutics and functional materials. We will explore the primary synthetic methodology, benchmark it against viable alternatives, and provide detailed, field-tested experimental protocols.

Introduction to the Target Molecule

This compound is a substituted diaryl ether possessing a unique arrangement of halogen atoms and a flexible ether linkage. This distinct substitution pattern offers multiple reactive sites for further chemical modification, making it a valuable precursor in the synthesis of more complex molecular architectures. The strategic placement of bromo, chloro, and fluoro substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative compounds.

Primary Synthetic Route: The Williamson Ether Synthesis

The most direct and widely employed method for the synthesis of this compound is the Williamson ether synthesis.[1][2] This robust S(_N)2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[3][4] In this specific synthesis, the sodium or potassium salt of 2-Bromo-4-fluorophenol acts as the nucleophile, displacing the bromide from 4-chlorobenzyl bromide.

The choice of a primary benzylic halide, 4-chlorobenzyl bromide, is critical for the success of this reaction. Primary alkyl halides are ideal substrates for S(_N)2 reactions, as they are less sterically hindered, minimizing the competing E2 elimination pathway that can be problematic with secondary and tertiary halides.[4]

Causality of Experimental Choices

The selection of a suitable base and solvent system is paramount for achieving a high yield and purity. A moderately strong base, such as potassium carbonate (K(_2)CO(_3)) or sodium carbonate (Na(_2)CO(_3)), is typically sufficient to deprotonate the phenolic hydroxyl group of 2-Bromo-4-fluorophenol to form the more nucleophilic phenoxide.[5] The use of a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, facilitates the S(_N)2 reaction by solvating the cation of the base without significantly solvating the phenoxide anion, thus enhancing its nucleophilicity.[4]

The reaction temperature is another critical parameter. While gentle heating can increase the reaction rate, excessive temperatures may promote side reactions. Therefore, a balance must be struck to ensure a clean and efficient conversion.

Experimental Protocol: Williamson Ether Synthesis of this compound

Materials:

  • 2-Bromo-4-fluorophenol

  • 4-Chlorobenzyl bromide

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Bromo-4-fluorophenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF.

  • Stir the mixture at room temperature for 20-30 minutes to ensure the formation of the phenoxide.

  • Add 4-chlorobenzyl bromide (1.05 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

  • Collect the fractions containing the desired product and concentrate under reduced pressure to yield pure this compound.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_process Process cluster_product Product Reactant1 2-Bromo-4-fluorophenol Reaction Williamson Ether Synthesis (SN2) Reactant1->Reaction Reactant2 4-Chlorobenzyl bromide Reactant2->Reaction Base K₂CO₃ Base->Reaction Solvent DMF Solvent->Reaction Temperature 60-70 °C Temperature->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the Williamson Ether Synthesis.

Comparison with Alternative Synthetic Strategies

Alternative Route 1: Benzylation followed by Bromination

This two-step approach involves the initial formation of an unbrominated ether, followed by regioselective bromination.

Step 1: Synthesis of 1-((4-chlorobenzyl)oxy)-4-fluorobenzene

This step is a standard Williamson ether synthesis using 4-fluorophenol and 4-chlorobenzyl bromide. The reaction conditions are similar to those described in the primary protocol.

Step 2: Bromination of 1-((4-chlorobenzyl)oxy)-4-fluorobenzene

The subsequent bromination of the resulting ether can be achieved using a suitable brominating agent, such as N-bromosuccinimide (NBS), in a chlorinated solvent. The benzyloxy group is an ortho-, para-directing group, and since the para position is blocked by the fluorine atom, bromination is directed to the ortho position.

Two_Step_Synthesis cluster_step1 Step 1: Benzylation cluster_step2 Step 2: Bromination Reactant1_S1 4-Fluorophenol Reaction_S1 Williamson Ether Synthesis Reactant1_S1->Reaction_S1 Reactant2_S1 4-Chlorobenzyl bromide Reactant2_S1->Reaction_S1 Intermediate 1-((4-chlorobenzyl)oxy)-4-fluorobenzene Reaction_S1->Intermediate Reaction_S2 Electrophilic Aromatic Substitution Intermediate->Reaction_S2 Reagent_S2 N-Bromosuccinimide (NBS) Reagent_S2->Reaction_S2 Product This compound Reaction_S2->Product

Caption: Two-step alternative synthetic pathway.

Performance Benchmarking

ParameterWilliamson Ether Synthesis (Direct Route)Benzylation followed by Bromination (2-Step Route)
Starting Materials 2-Bromo-4-fluorophenol, 4-Chlorobenzyl bromide4-Fluorophenol, 4-Chlorobenzyl bromide, N-Bromosuccinimide
Number of Steps 12
Overall Yield Typically 70-90% (estimated based on similar reactions)Typically 60-80% (cumulative yield over two steps)
Key Advantages More atom-economical, fewer synthetic stepsMay be advantageous if 2-Bromo-4-fluorophenol is less accessible
Potential Challenges Potential for steric hindrance affecting yieldRegioselectivity of bromination, potential for over-bromination

Discussion and Field-Proven Insights

From a process chemistry perspective, the direct one-step Williamson ether synthesis is generally the preferred route for the synthesis of this compound. Its primary advantages are a shorter reaction sequence, which typically translates to higher overall yields, reduced solvent and reagent consumption, and less complex purification procedures.

However, the two-step alternative provides a valuable strategic option. In scenarios where 2-Bromo-4-fluorophenol is either commercially unavailable or significantly more expensive than 4-fluorophenol, the two-step route may become more economically viable. The key to the success of the second step, the bromination, lies in careful control of the reaction conditions to ensure high regioselectivity and to avoid the formation of di-brominated byproducts.

Conclusion

The synthesis of this compound is most efficiently achieved via a one-step Williamson ether synthesis. This method offers a high-yielding and atom-economical route to the target compound. An alternative two-step sequence involving benzylation followed by bromination provides a viable, albeit longer, alternative that may be advantageous depending on the availability and cost of the starting materials. The detailed protocols and comparative analysis presented in this guide are intended to provide researchers and drug development professionals with the necessary information to make informed decisions for the synthesis of this and structurally related molecules.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
  • Britannica. (2025, December 10). Ether - Synthesis, Reactions, Uses. Retrieved from [Link]
  • Chemistry LibreTexts. (2023, November 16). 18.2 Synthesis of Ethers. Retrieved from [Link]/18%3A_Ethers_and_Epoxides%3B_Thiols_and_Sulfides/18.02%3A_Synthesis_of_Ethers)
  • Edubirdie. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

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Safety Operating Guide

Navigating the Disposal of 2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship through the proper disposal of chemical waste. This guide provides a comprehensive, step-by-step framework for the safe disposal of 2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene, a halogenated organic compound. By understanding the principles behind these procedures, you can not only ensure compliance but also foster a culture of safety within your laboratory.

Disclaimer: The Critical Importance of a Specific Safety Data Sheet (SDS)

Hazard Profile: An Evidence-Based Assessment

Given the absence of a dedicated SDS, we must infer the potential hazards of this compound by examining related structures. Compounds such as 2-Bromo-1-chloro-4-fluorobenzene and 4-Bromo-1-chloro-2-fluorobenzene are consistently categorized as causing skin and eye irritation, with the potential to cause respiratory irritation.[1][2][3] Therefore, it is prudent to handle this compound with the assumption that it possesses similar hazardous properties.

Inferred Hazard Classification:

Hazard StatementClassificationGHS Pictogram
Causes skin irritationSkin Irritant, Category 2Warning
Causes serious eye irritationEye Irritant, Category 2AWarning
May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure), Category 3Warning

These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) and handling exclusively within a certified chemical fume hood.

The Core Principle: Segregation of Halogenated Waste

The foundational principle of proper chemical waste management is segregation. Halogenated organic compounds require specific disposal routes, typically high-temperature incineration, to prevent the formation of toxic byproducts and ensure complete destruction.[4] Co-mingling halogenated and non-halogenated waste streams leads to cross-contamination, significantly increasing disposal costs and environmental risks.[4][5]

dot

Sources

Safe Handling and Disposal of 2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene: A Practical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene. As a Senior Application Scientist, my objective is to synthesize established safety principles with practical, field-tested insights to ensure the well-being of researchers and the integrity of your work. The following procedures are designed to be a self-validating system of safety, grounded in the known hazards of structurally related halogenated aromatic compounds.

Hazard Assessment: Understanding the Risks

Based on the hazard profiles of similar compounds, this compound is presumed to present the following risks:

  • Skin and Eye Irritation: Direct contact is likely to cause skin irritation and serious eye irritation.[3][4][5][6]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[3][4][6]

  • Toxicity: While the specific toxicity of this compound is not fully investigated, halogenated aromatic compounds as a class can exhibit varying degrees of toxicity.[3] Harmful if swallowed or inhaled is a possibility based on related structures.[2][7]

Given these potential hazards, a stringent approach to personal protective equipment (PPE) and handling procedures is warranted.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount. The following table outlines the minimum required PPE for handling this compound.

Protection Type Required PPE Rationale and Best Practices
Eye and Face Protection Chemical splash goggles and a face shield.Safety glasses do not provide a seal and are inadequate for splash protection.[8] Chemical splash goggles are essential.[8] A face shield should be worn over the goggles during procedures with a high risk of splashing or aerosol generation, such as when transferring large volumes or working with heated solutions.[1][9]
Hand Protection Chemically resistant gloves (Nitrile or Neoprene recommended).Nitrile gloves offer good protection against incidental splashes of solvents, oils, and some acids and bases.[10] For prolonged contact or when handling concentrated solutions, consider gloves with greater chemical resistance like Viton or Silver Shield.[8] Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.[11]
Body Protection A laboratory coat (preferably flame-retardant) and a chemical-resistant apron.A lab coat is the minimum requirement.[1][10] For procedures involving larger quantities or a higher risk of spills, a chemical-resistant apron provides an additional layer of protection.[1]
Respiratory Protection Use within a certified chemical fume hood is mandatory.All handling of this compound, whether in solid or solution form, must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[1] If engineering controls are insufficient, a NIOSH/MSHA approved respirator with organic vapor cartridges may be necessary, based on your institution's risk assessment.[3]

PPE Selection Workflow The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection start Start: Handling 2-Bromo-1- ((4-chlorobenzyl)oxy)-4-fluorobenzene task Assess Task: - Scale (mg vs g) - Potential for Aerosolization - Heating or Pressure start->task ppe_base Standard PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat task->ppe_base Low Risk (e.g., small scale weighing) ppe_enhanced Enhanced PPE: - Goggles + Face Shield - Chemical-Resistant Apron - Double Gloving task->ppe_enhanced High Risk (e.g., large scale transfer, heating) fume_hood Work in Chemical Fume Hood ppe_base->fume_hood ppe_enhanced->fume_hood

Caption: PPE Selection Workflow for Handling the Target Compound.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for minimizing exposure and preventing accidents.

Preparation and Handling
  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[1] Ensure that a safety shower and eyewash station are readily accessible.[7]

  • Pre-use Inspection: Before handling, visually inspect the container for any signs of damage or leaks.

  • Personal Protective Equipment: Don all required PPE as outlined in the table and workflow diagram above.

  • Weighing and Transfer:

    • For solid transfers, use spark-proof tools.[12]

    • Avoid creating dust.[6][12]

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reaction Setup:

    • Ensure all glassware is free of cracks and defects.

    • Use a secure clamping system.

    • If heating, use a well-controlled heating mantle and monitor the reaction closely.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

Emergency Scenario Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention if irritation persists.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
Inhalation Move the affected person to fresh air.[12] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration.[12] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[2] Rinse the mouth with water.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.
Small Spill Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent.[1] Collect the absorbed material into a designated, labeled hazardous waste container.[1] Clean the spill area with a suitable solvent, followed by soap and water.[1]
Large Spill Evacuate the immediate area and alert your laboratory supervisor and EHS department. Prevent the spill from entering drains.[13]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its contaminated waste is a legal and ethical responsibility.

Waste Segregation and Collection
  • Waste Stream: All waste containing this compound, including excess reagents, reaction mixtures, and contaminated materials (e.g., gloves, absorbent pads), must be treated as "Hazardous Waste: Halogenated Organic Waste."[1]

  • Containerization: Use a chemically compatible, leak-proof container with a secure lid.[1]

  • Labeling: The waste container must be clearly labeled with the full chemical name, concentration, and appropriate hazard warnings (e.g., "Irritant," "Toxic").[1]

Storage and Disposal
  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, preferably within secondary containment, until collection by your institution's EHS personnel.[1]

  • Disposal Method: The primary disposal method for halogenated organic waste is controlled incineration at a licensed chemical destruction plant.[12][14] Do not discharge this chemical or its waste into sewer systems or the environment.[3][12]

Waste Disposal Workflow

Waste_Disposal_Workflow cluster_generation Waste Generation cluster_handling In-Lab Handling cluster_disposal Final Disposal start Waste Generated: - Excess Reagent - Contaminated Materials segregate Segregate as 'Halogenated Organic Waste' start->segregate containerize Use Labeled, Leak-Proof Waste Container segregate->containerize store Store in Secondary Containment in Satellite Accumulation Area containerize->store ehs_pickup EHS Collection store->ehs_pickup incineration Controlled Incineration at Licensed Facility ehs_pickup->incineration

Caption: Waste Disposal Workflow for the Target Compound.

References

  • Fisher Scientific. (2024, March 31). Safety Data Sheet: 2-Bromo-1-chloro-4-fluorobenzene.
  • Princeton University Environmental Health & Safety. Section 6C: Protective Equipment.
  • United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • BLD Pharmatech. Safety Data Sheet: 2-Bromo-9-(3-chlorophenyl)-9-phenyl-9H-fluorene.
  • ECHEMI. 1-(2-Bromoethoxy)-4-fluorobenzene SDS, 332-48-9 Safety Data Sheets.
  • ChemicalBook. (2025, July 5). 2-Fluoro-4-chlorobenzyl bromide - Safety Data Sheet.
  • BenchChem. Technical Support Center: Handling and Disposal of 4-(Benzyloxy)-2-bromo-1-fluorobenzene Waste.
  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
  • Thermo Fisher Scientific. (2013, October 17). Safety Data Sheet: 1-Bromo-4-fluorobenzene.
  • PubChem. 2-Bromo-1-chloro-4-fluorobenzene.
  • ChemTalk. Lab Safety Equipment & PPE.
  • Fisher Scientific. (2025, December 22). Safety Data Sheet: 4-Bromo-2-chloro-1-fluorobenzene.
  • MilliporeSigma. (2024, September 9). Safety Data Sheet: 1-Bromo-4-chlorobenzene.
  • Sdfine. 1-BROMO-4-FLUOROBENZENE.
  • ECHEMI. 4-Bromo-1-chloro-2-fluorobenzene SDS, 60811-18-9 Safety Data Sheets.
  • CDH Fine Chemical. 1-Bromo-4-Fluorobenzene CAS No 460-00-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • ECHEMI. 2-Bromo-1-(bromomethyl)-4-fluorobenzene SDS, 61150-57-0 Safety Data Sheets.

Sources

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Retrosynthesis Analysis

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2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene
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2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene

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